molecular formula C2H6N8 B1599697 3,6-Di(hydrazino)-1,2,4,5-tetrazine CAS No. 5940-53-4

3,6-Di(hydrazino)-1,2,4,5-tetrazine

Cat. No.: B1599697
CAS No.: 5940-53-4
M. Wt: 142.12 g/mol
InChI Key: NLZBZABIJAZRIZ-UHFFFAOYSA-N
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Description

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) is a foundational nitrogen-rich heterocyclic compound of significant interest in the field of high-energy density materials (HEDMs) . Its molecular structure, featuring a 1,2,4,5-tetrazine aromatic ring core—a stable six-membered ring with the highest possible nitrogen content—further functionalized with two hydrazino groups, is responsible for its notable properties and research utility . The thermal decomposition of tetrazine derivatives like DHT is an exothermic process that releases large volumes of nitrogen gas, a key characteristic for energetic applications . The primary research value of DHT lies in its role as a versatile building block for synthesizing more complex energetic materials . It serves as a key precursor for a wide array of advanced energetic compounds, including various energetic salts and coordination polymers . For instance, it is a direct precursor in the synthesis of 3,6-dinitramino-1,2,4,5-tetrazine (DNAT), an attractive energetic compound . The reactivity of the hydrazino groups allows for further chemical modifications, enabling researchers to fine-tune properties such as density, thermal stability, and detonation performance . This compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or human and veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZBZABIJAZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475137
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-53-4
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a nitrogen-rich heterocyclic compound, is a key precursor in the development of high-energy density materials (HEDMs). Its high nitrogen content and positive enthalpy of formation make it a valuable building block for the synthesis of advanced energetic compounds.[1] The hydrazino functional groups also provide reactive sites for further chemical modifications, enabling the creation of a diverse range of energetic salts and coordination polymers. This technical guide provides a comprehensive overview of the primary synthesis methods for DHT, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Core Synthesis Pathway

The most prevalent and well-documented method for synthesizing DHT involves a multi-step process commencing from readily available starting materials like guanidine nitrate. The central strategy revolves around the construction of the 1,2,4,5-tetrazine ring, followed by the introduction of the hydrazino groups. A key intermediate in this pathway is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT), which is synthesized from a triaminoguanidine salt and subsequently undergoes nucleophilic substitution with hydrazine to yield the final DHT product.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key steps in the primary synthesis route of DHT.

Step No.ReactionStarting MaterialsKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
1Synthesis of Triaminoguanidine Nitrate (TAGN)Guanidine NitrateHydrazine Hydrate (80%)1.5 - 3 h94 - 105~95-96Not specified[3][4]
2Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT)Triaminoguanidine Hydrochloride2,4-Pentanedione1 h (initial), then reflux45, then 90Not specifiedNot specified[5]
3Synthesis of this compound (DHT)3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT)HydrazineNot specifiedRoom Temperature9298.5[2]

Experimental Protocols

Step 1: Synthesis of Triaminoguanidine Nitrate (TAGN) from Guanidine Nitrate

This procedure is adapted from patented industrial methods.[3][4]

Materials:

  • Guanidine Nitrate (technical grade)

  • Hydrazine Hydrate (80% solution)

  • Ethanol or 1-Propanol (solvent)

  • Nitric Acid (for pH adjustment)

Procedure:

  • In a reaction flask equipped with a stirrer and a reflux condenser, suspend 1 mole of guanidine nitrate in 200g of ethanol.

  • Heat the suspension to the desired reaction temperature (typically 80-100°C) with vigorous stirring.[6]

  • Slowly add approximately 1.5 moles of 80% hydrazine hydrate to the heated suspension.

  • Maintain the reaction mixture at the set temperature for 1.5 to 3 hours.[3] The reaction progress can be monitored by the evolution of ammonia gas.

  • After the initial reaction, add an additional 1.5 moles of hydrazine hydrate to bring the total molar ratio of hydrazine to guanidine nitrate to at least 3:1.

  • Continue heating and stirring until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 4.5-5.5 with nitric acid to facilitate the precipitation of TAGN.[4][6]

  • Collect the precipitated triaminoguanidine nitrate by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Step 2: Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) from Triaminoguanidine Hydrochloride

This protocol is based on a published experimental procedure.[5]

Materials:

  • Triaminoguanidine Hydrochloride

  • 2,4-Pentanedione (Acetylacetone)

  • Deionized Water

Procedure:

  • Dissolve 9.00 g (0.075 mol) of triaminoguanidine hydrochloride in 60 mL of deionized water in a reaction flask.

  • Maintain the solution at 45°C (318.15 K) and add 15 mL (0.15 mol) of 2,4-pentanedione dropwise with continuous stirring for 1 hour.

  • Slowly increase the temperature to 90°C (363.15 K) and reflux the mixture with stirring.

  • Upon cooling, a precipitate will form.

  • Collect the precipitate by filtration, wash with distilled water, and dry.

Step 3: Synthesis of this compound (DHT) from BDT

This final step involves the nucleophilic substitution of the pyrazolyl groups with hydrazine. An optimized procedure reports a high yield and purity.[2]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

  • Hydrazine

  • Acetonitrile

Procedure:

  • In a suitable reaction vessel, dissolve BDT in acetonitrile at room temperature.

  • Add an excess of hydrazine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • The product, DHT, will precipitate out of the solution as a solid.

  • Collect the solid by filtration.

  • Wash the collected solid with acetonitrile and dry under vacuum to obtain pure this compound.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the core synthetic pathway for DHT and an alternative route for the synthesis of a key precursor.

DHT_Synthesis_Workflow Guanidine_Nitrate Guanidine Nitrate TAGN Triaminoguanidine Nitrate (TAGN) Guanidine_Nitrate->TAGN + Hydrazine Hydrate BDT 3,6-bis(3,5-dimethylpyrazol-1-yl)- 1,2,4,5-tetrazine (BDT) TAGN->BDT + 2,4-Pentanedione DHT This compound (DHT) BDT->DHT + Hydrazine (Nucleophilic Substitution) Hydrazine_Hydrate Hydrazine Hydrate Pentanedione 2,4-Pentanedione Hydrazine Hydrazine

Caption: Primary synthesis route of DHT from Guanidine Nitrate.

Alternative_Precursor_Synthesis DHT This compound (DHT) Dichloro_Tetrazine 3,6-Dichloro-1,2,4,5-tetrazine DHT->Dichloro_Tetrazine + Trichloroisocyanuric Acid (Chlorination) Trichloroisocyanuric_Acid Trichloroisocyanuric Acid

Caption: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from DHT.

Conclusion

The synthesis of this compound is a well-established process that provides a crucial intermediate for the development of advanced energetic materials. The primary synthetic route, proceeding through a triaminoguanidine salt and a pyrazolyl-substituted tetrazine intermediate, offers a reliable and high-yielding pathway to DHT. The detailed protocols and quantitative data presented in this guide are intended to support researchers and professionals in the fields of chemistry and materials science in the successful synthesis and further application of this important compound.

References

The Crystal Structure of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure and physicochemical properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-nitrogen content heterocyclic compound. DHT, with the molecular formula C₂H₆N₈, has garnered significant interest for its potential applications as an energetic material and as a scaffold in medicinal chemistry.[1][2] This document summarizes its structural characteristics, synthesis, and key experimental data, offering a valuable resource for researchers in materials science and drug development.

Introduction

This compound, also known as DHT, is a derivative of the 1,2,4,5-tetrazine ring, a six-membered aromatic heterocycle containing four nitrogen atoms.[1] The high nitrogen content and the presence of reactive hydrazino groups make DHT a versatile building block for the synthesis of more complex molecules, including energetic salts and coordination polymers.[1] Its planar structure and extensive hydrogen bonding network in the solid state contribute to its unique physicochemical properties.[3][4] This guide will delve into the detailed crystal structure, experimental protocols for its synthesis and characterization, and a summary of its key quantitative data.

Synthesis of this compound

The primary synthetic route to DHT involves the nucleophilic substitution of a suitable precursor, most commonly 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][2] This method is efficient and yields DHT in high purity.[5]

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process, starting from readily available materials to form the precursor BT, which is then converted to DHT.

G Synthesis Workflow of this compound (DHT) A Guanidine Hydrochloride D 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) (Precursor) A->D Reaction B Hydrazine Hydrate B->D Reaction C Acetylacetone C->D Reaction F This compound (DHT) (Final Product) D->F Nucleophilic Substitution E Hydrazine E->F

Caption: A simplified workflow for the synthesis of DHT from guanidine hydrochloride.

Detailed Experimental Protocol: Synthesis of DHT from BT

This protocol is based on established literature procedures.[2][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Product Isolation: Upon completion, the solid product (DHT) precipitates out of the solution. The precipitate is collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent, such as acetonitrile or ethanol, to remove any unreacted starting materials and byproducts. The purified DHT is then dried under vacuum. An optimized synthesis has reported a yield of 92% with a purity of 98.5%.[5]

Crystal Structure and Crystallographic Data

The molecular structure of DHT has been determined by single-crystal X-ray diffraction.[3] The crystal structure data is available in the Cambridge Structural Database under the deposition number 948331.[1][6]

Crystallization Protocol

Single crystals of DHT suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of DHT in dimethyl sulfoxide (DMSO).[3]

  • Dissolution: Dissolve the purified DHT powder in a minimal amount of DMSO with gentle heating to achieve saturation.

  • Evaporation: Loosely cover the container with the saturated solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Over a period of several days to a week, single crystals of DHT will form.

  • Isolation: Carefully decant the remaining solvent and isolate the crystals.

Crystal Data and Structure Refinement

The crystallographic data for DHT is summarized in the table below.[3]

ParameterValue
Empirical FormulaC₂H₆N₈
Formula Weight142.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.032(4)
b (Å)5.649(6)
c (Å)12.074(14)
β (°)99.32
Volume (ų)271.4(5)
Z2
Density (calculated)1.73 g/cm³

The DHT molecule is centrosymmetric, and the nitrogen atoms of the hydrazino groups and the tetrazine ring are nearly coplanar.[1][3] The crystal packing is characterized by an extensive three-dimensional hydrogen-bonding network, forming a herringbone-like pattern.[3][4]

G Logical Relationship of DHT's Structural Features A Monoclinic Crystal System (P2₁/c space group) B Centrosymmetric Molecule A->B C Planar Tetrazine Ring B->C D Extensive Hydrogen Bonding C->D E Herringbone-like Packing D->E

Caption: Key structural features of the DHT crystal.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for DHT is provided below.

Physicochemical Properties
PropertyValueReference
Molecular Weight142.12 g/mol [1][6]
Density1.73 g/cm³[1]
Decomposition Temperature> 160 °C[1]
Enthalpy of Formation124.3 kcal/mol[1]
Heat of Combustion1787 kJ/mol[3]
Explosion Point454 K[3]
Spectroscopic Data

The structure of DHT is further confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of DHT shows characteristic absorption bands corresponding to N-H stretching, N-N stretching, and C-N stretching vibrations of the tetrazine ring and hydrazino groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure, although solubility can be a limiting factor.

  • Mass Spectrometry (MS): The electron-impact mass spectrum of DHT shows a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (~142 g/mol ), confirming its elemental composition.[1]

Applications and Future Directions

Due to its high nitrogen content and positive enthalpy of formation, DHT is considered a high-energy density material (HEDM).[1][2] Its energetic properties, including a detonation velocity of 9.27 km/s and a detonation pressure of 36.02 GPa, are superior to those of TNT and HMX.[3] The hydrazino groups also serve as reactive sites for further functionalization, enabling the synthesis of a variety of derivatives with tailored properties for applications in energetic materials and coordination chemistry.[1]

In the context of drug development, the tetrazine core is a valuable pharmacophore. The bioorthogonal reactivity of tetrazines with strained alkenes and alkynes (inverse-electron-demand Diels-Alder cycloaddition) has made them powerful tools for in vivo imaging and drug delivery. While DHT itself may not be a drug candidate, its derivatives could be explored for such applications.

Conclusion

This compound is a fundamentally important high-nitrogen heterocyclic compound with a well-characterized crystal structure and intriguing physicochemical properties. This technical guide has provided a comprehensive overview of its synthesis, crystallographic data, and key characteristics. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers working with DHT and related compounds in the fields of materials science and medicinal chemistry. Further research into the derivatization of DHT could unlock new applications in energetic materials and bioorthogonal chemistry.

References

An In-depth Technical Guide to the Thermal Decomposition of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly known as DHT, is a nitrogen-rich energetic material with significant potential in various applications. A thorough understanding of its thermal decomposition behavior is paramount for its safe handling, storage, and utilization. This technical guide provides a comprehensive overview of the thermal decomposition of DHT, consolidating quantitative data from thermal analysis, detailing experimental protocols, and visualizing the proposed decomposition pathways.

Introduction

This compound (DHT) is a heterocyclic compound characterized by a central tetrazine ring substituted with two hydrazino groups. Its high nitrogen content and positive enthalpy of formation contribute to its energetic nature, making it a subject of interest in the field of energetic materials. The thermal decomposition of DHT is a highly exothermic process that liberates a significant volume of gaseous products, primarily nitrogen.[1] This guide delves into the specifics of this decomposition process, providing valuable data and procedural insights for researchers in relevant fields.

Quantitative Thermal Decomposition Data

The thermal decomposition of DHT has been investigated using various thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals a multi-stage decomposition process. The key quantitative parameters are summarized in the tables below.

Table 1: Key Thermal Properties of DHT

ParameterValueReference
Molecular FormulaC₂H₆N₈[2]
Molecular Weight142.12 g/mol [2]
Explosion Point454 K (181 °C)
Heat of Combustion1787 kJ/mol
Critical Temperature of Thermal Explosion426.10 K (152.95 °C)[3]

Table 2: Kinetic Parameters of the Two-Stage Thermal Decomposition of DHT

Decomposition StageApparent Activation Energy (Ea)Pre-exponential Factor (A)
Stage 1154.8 kJ·mol⁻¹10¹⁶.⁶³ s⁻¹
Stage 2123.4 kJ·mol⁻¹10⁹.⁴⁸ s⁻¹

Data obtained from non-isothermal DSC measurements.[3]

Table 3: DSC Thermal Decomposition Data for DHT at Various Heating Rates

Heating Rate (°C/min)Stage 1 Peak Temperature (°C)Stage 2 Peak Temperature (°C)
8-20164 - 173285 - 299

This table compiles data from studies showing a two-step exothermic decomposition.[4]

Experimental Protocols

The following provides a detailed methodology for the thermal analysis of DHT, based on standard practices for energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of thermal transitions (e.g., decomposition).

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 0.5-2.0 mg of DHT into a clean aluminum or copper crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition. For studies focusing on the later stages, a pinhole lid may be used to allow for controlled release of gaseous products.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected onset of decomposition (e.g., 30 °C).

    • Heat the sample at a constant linear heating rate (e.g., 5, 10, 15, or 20 °C/min) to a final temperature that encompasses the entire decomposition profile (e.g., 400 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature, peak temperature, and enthalpy of the exothermic decomposition events.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, providing information on decomposition stages and kinetics.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of DHT into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant linear heating rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 500 °C).

  • Data Analysis: Record the sample mass as a function of temperature. Determine the temperature ranges and percentage of mass loss for each decomposition step.

Thermal Decomposition Pathway

The thermal decomposition of DHT is a complex process that proceeds through multiple steps. The following is a proposed pathway based on available experimental evidence.

Stage 1: Initial Decomposition

The first stage of decomposition is believed to be an intramolecular redox reaction. The electron-donating hydrazino groups reduce the electron-accepting tetrazine ring. This is followed by the elimination of molecular nitrogen, a characteristic feature of the decomposition of many nitrogen-rich compounds.[4] Electron impact studies also suggest an initial fragmentation involving the loss of N₂ from the tetrazine ring followed by the cleavage of the N-N bond.

Stage 1 Decomposition DHT This compound (DHT) Intermediate1 Intramolecular Redox (Proposed) DHT->Intermediate1 Heat Product1 Diaminodihydrotetrazine Intermediate Intermediate1->Product1 Product2 Nitrogen Gas (N₂) Intermediate1->Product2

Caption: Proposed initial stage of DHT thermal decomposition.

Stage 2: Further Fragmentation

The intermediate species formed in the first stage are unstable and undergo further decomposition at higher temperatures. This second stage involves the fragmentation of the remaining heterocyclic structure, leading to the formation of additional gaseous products and a solid residue.

Stage 2 Decomposition Intermediate Diaminodihydrotetrazine Intermediate Products Gaseous Products (e.g., NH₃, HCN) Intermediate->Products Higher Heat Residue Solid Residue (Carbonaceous Material) Intermediate->Residue Higher Heat

Caption: Proposed second stage of DHT thermal decomposition.

Experimental Workflow Visualization

The general workflow for investigating the thermal decomposition of DHT is outlined below.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_thermal_analysis Thermal Analysis cluster_product_analysis Product Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesis of DHT Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Kinetics Kinetic Analysis (Activation Energy, etc.) DSC->Kinetics MS Mass Spectrometry (MS) of Gaseous Products TGA->MS ResidueAnalysis Analysis of Solid Residue (e.g., Elemental Analysis) TGA->ResidueAnalysis TGA->Kinetics Mechanism Decomposition Mechanism Elucidation MS->Mechanism ResidueAnalysis->Mechanism

Caption: General workflow for studying DHT thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process characterized by significant energy release. This guide has consolidated key quantitative data, provided detailed experimental protocols for its investigation, and presented a plausible decomposition pathway. A comprehensive understanding of these aspects is crucial for the safe and effective application of DHT in various scientific and industrial fields. Further research, particularly in elucidating the precise structures of intermediates and the composition of the final residue, will contribute to a more complete picture of its thermal behavior.

References

Spectroscopic Analysis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) is a nitrogen-rich heterocyclic compound that has garnered significant interest as a high-energy density material.[1] Its unique molecular structure, featuring a tetrazine core with two hydrazino substituents, imparts it with characteristic energetic properties and reactivity. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the development of novel applications, including in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the spectroscopic analysis of DHT, presenting available data, outlining experimental protocols, and visualizing key synthetic pathways.

Data Presentation

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while the use of various spectroscopic techniques for DHT is widely reported, specific, experimentally-derived high-resolution data for the parent compound is not always available in the literature.[2] Much of the detailed analysis comes from theoretical calculations and studies on related derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for DHT

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HDMSO-d₆Not explicitly reported-Protons of the hydrazino groups (-NHNH₂)
¹³CDMSO-d₆Not explicitly reported-Carbon atoms of the tetrazine ring
¹⁵NVariousNot explicitly reported-Nitrogen atoms of the tetrazine ring and hydrazino groups

Note: While NMR spectroscopy is a standard technique for characterizing DHT and its derivatives, specific chemical shift values for the parent DHT are not consistently reported in the surveyed literature.[2][3][4] The characterization of various nitrogen-rich compounds derived from DHT confirms the application of these NMR techniques.[2]

Table 2: Vibrational Spectroscopy Data for DHT

Wavenumber (cm⁻¹)MethodAssignment
~3300 - 1800IRN-H stretching vibrations of the hydrazino groups
~1680 - 1420IRNH/NH₂ bending and stretching vibrations
322 - 58IR/RamanLattice modes (translational/rotational motion of the tetrazine ring and NH₂ group)

Note: The vibrational landscape of DHT has been investigated using both Infrared (IR) and Raman spectroscopy, often supported by Density Functional Theory (DFT) calculations.[2] A group theoretical analysis indicates 93 distinct vibrational modes, with 45 being IR-active and 48 being Raman-active.[2]

Table 3: Mass Spectrometry (MS) Data for DHT

m/zIonFragmentation Pathway
142[M]⁺Molecular ion of DHT (C₂H₆N₈)
114[M - N₂]⁺Loss of a nitrogen molecule from the tetrazine ring
Further fragments-Cleavage of the remaining N-N bond and subsequent loss of hydrazino moieties

Note: The molecular formula of DHT is C₂H₆N₈, with a molecular weight of approximately 142.12 g/mol .[5] Electron-impact mass spectrometry typically shows a molecular ion peak at m/z 142.[1] The primary fragmentation pathway involves the elimination of molecular nitrogen (N₂) from the tetrazine ring.[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for DHT Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
3,6-bis-substituted-1,2,4,5-tetrazinesAqueous solution~458Varies with substitution

Note: While specific UV-Vis data for DHT is not detailed, studies on related 3,6-bis-substituted-1,2,4,5-tetrazine-based probes show characteristic absorption in the visible region.[6] The color of these compounds is attributed to the conjugated tetrazine system.[6]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of DHT are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of DHT in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution to obtain a homogeneous solution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • Tune and shim the probe to the specific solvent and sample.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and a longer acquisition time due to the low natural abundance of the ¹³C isotope.

    • For ¹⁵N NMR, consider using isotopic enrichment or advanced techniques like ¹H-¹⁵N HMBC due to the low sensitivity and natural abundance of ¹⁵N.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) and Raman Spectroscopy
  • Sample Preparation:

    • FT-IR (ATR): Place a small amount of the solid DHT sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.

    • FT-IR (KBr Pellet): Grind a small amount of DHT with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Raman: Place the solid DHT sample on a suitable holder for Raman analysis.

  • Instrument Setup:

    • FT-IR: Acquire the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

    • Raman: Use a laser excitation source of appropriate wavelength (e.g., 532 nm or 785 nm) and power. Set the spectral range and acquisition time to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption or scattering peaks and assign them to specific vibrational modes of the molecule based on literature data and theoretical calculations.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the DHT sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used. For less volatile samples, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable.

  • Ionization: Use an appropriate ionization method. Electron ionization (EI) is common for generating fragment ions and elucidating the structure.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Fragmentation Analysis: To study the fragmentation pathways, tandem mass spectrometry (MS/MS) can be employed. This involves isolating the molecular ion and inducing its fragmentation to identify the resulting daughter ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of DHT in a suitable solvent (e.g., water, ethanol, or acetonitrile) of known concentration. The solvent should be transparent in the wavelength range of interest.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the solvent in a cuvette.

  • Measurement: Place the sample solution in a cuvette and record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mandatory Visualization

Synthesis Pathway of this compound

The synthesis of DHT is a key process for its availability for research and development. The following diagram illustrates a common synthetic route starting from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

Synthesis_of_DHT cluster_start Starting Material cluster_reagent Reagent cluster_product Product BT 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine DHT This compound (DHT) BT->DHT Nucleophilic Substitution Hydrazine Hydrazine (NH₂NH₂) Hydrazine->DHT

Caption: Synthetic route to this compound (DHT).

Bioorthogonal Reaction of a Tetrazine

Tetrazines are known to participate in bioorthogonal inverse-electron-demand Diels-Alder reactions with strained alkenes. While not specific to DHT's hydrazino groups, this represents a key signaling pathway for the tetrazine core, relevant for drug development applications like targeted drug delivery.

Bioorthogonal_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tetrazine Tetrazine Derivative Adduct Diels-Alder Adduct Tetrazine->Adduct + Alkene Alkene Strained Alkene (e.g., trans-cyclooctene) Alkene->Adduct Dihydropyridazine Dihydropyridazine Adduct->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen (N₂) Adduct->Nitrogen

Caption: Inverse-electron-demand Diels-Alder reaction of a tetrazine.

References

Quantum Chemical Blueprint: A Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-energy density material. This document outlines the computational methodologies, summarizes key quantitative data, and visualizes the theoretical workflow for the comprehensive characterization of this energetic compound.

Introduction to this compound (DHT)

This compound (DHT), a nitrogen-rich heterocyclic compound, has garnered significant interest within the field of energetic materials.[1] Its high nitrogen content and positive enthalpy of formation are key contributors to its energetic nature.[1] The hydrazino groups attached to the tetrazine ring serve as reactive sites, enabling the synthesis of a diverse range of more complex and potent energetic materials, such as energetic salts and coordination polymers.[1]

Theoretical studies, particularly quantum chemical calculations, are instrumental in understanding the structure, stability, and performance of DHT at a molecular level. These computational approaches provide valuable insights that complement experimental findings and guide the design of new energetic materials.

Computational Methodology

The theoretical investigation of DHT typically employs Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software and Theoretical Level

A common computational approach involves the use of the Gaussian suite of programs. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these calculations.[2] The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-311G* and 6-311++G** being commonly employed.[2][3] The latter includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (*) on heavy and hydrogen atoms to account for the non-spherical nature of electron density in molecules.

Molecular Geometry Optimization and Vibrational Analysis

The first step in the computational workflow is the full optimization of the molecular geometry of DHT without any symmetry constraints. This process locates the minimum energy structure on the potential energy surface. Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.[1] A group theoretical analysis of the optical modes in DHT reveals the presence of 93 distinct vibrations.[1]

Electronic Structure and Bonding Analysis

To gain a deeper understanding of the electronic characteristics and bonding within DHT, Natural Bond Orbital (NBO) analysis is performed.[2] NBO analysis provides a localized picture of the chemical bonds and lone pairs, offering insights into intramolecular and intermolecular interactions, such as hydrogen bonding.

Thermochemical and Detonation Properties Calculation

The standard heat of formation (HOF) is a critical parameter for energetic materials. It can be calculated computationally using methods like the atomization energy method.[2] Detonation properties, including detonation velocity (D) and detonation pressure (P), can also be estimated from the calculated HOF and density.

The following diagram illustrates the typical computational workflow for the quantum chemical analysis of DHT.

computational_workflow start Initial Molecular Structure of DHT geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis thermo_calc Thermochemical Calculations (Heat of Formation) geom_opt->thermo_calc results Analysis of Results freq_calc->results nbo_analysis->results detonation_prop Detonation Property Prediction (Velocity and Pressure) thermo_calc->detonation_prop detonation_prop->results

Computational workflow for DHT analysis.

Key Quantitative Data

The following tables summarize the key quantitative data obtained from both experimental and computational studies of DHT.

Crystal and Molecular Structure
ParameterExperimental ValueReference
Crystal SystemMonoclinic[2]
Space GroupP21c[2]
a (nm)0.4032(4)[2]
b (nm)0.5649(6)[2]
c (nm)1.2074(14)[2]
β (°)99.32[2]
Z2[2]
V (nm3)0.2714(5)[2]
Thermochemical and Detonation Properties
PropertyCalculated ValueMethodReference
Standard Heat of Formation (kJ/mol)1075Atomization Energy Method (B3LYP/6-311G*)[2]
Detonation Velocity (D) (km/s)9.27-[2]
Detonation Pressure (P) (GPa)36.02-[2]
Detonation Velocity (D) (km/s)7.62Dispersion-corrected DFT[4][5][6]
Detonation Pressure (P) (GPa)25.19Dispersion-corrected DFT[4][5][6]
PropertyExperimental ValueReference
Heat of Combustion (kJ/mol)1787[2]
Explosion Point (K)454[2]

Note: Discrepancies in calculated detonation properties can arise from different computational methods and parameters used.

Intermolecular Interactions

Hydrogen bonding plays a crucial role in the properties of DHT, influencing its crystal packing, density, and stability.[4][7] The molecule forms a three-dimensional herringbone-like pattern in the solid state due to extensive hydrogen bonds.[2] Computational studies have shown that the intermolecular interactions in DHT crystals lead to more compact and stable structures.[4] The strengthening of hydrogen bonding under pressure has also been investigated using dispersion-corrected DFT.[4][5]

The logical relationship between the molecular features of DHT and its energetic properties is depicted in the diagram below.

logical_relationship structure Molecular Structure (Nitrogen-rich tetrazine core, hydrazino groups) h_bonding Extensive Intermolecular Hydrogen Bonding structure->h_bonding electronic Electronic Properties (High positive Heat of Formation) structure->electronic packing Crystal Packing (Herringbone-like pattern) h_bonding->packing stability Enhanced Stability h_bonding->stability performance High Detonation Performance (Velocity and Pressure) electronic->performance density High Density packing->density density->performance stability->performance

Properties relationship of DHT.

Experimental Protocols

Synthesis of this compound (DHT)

DHT is typically synthesized via a nucleophilic substitution reaction.[1] A common precursor, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, is reacted with hydrazine to yield DHT with high efficiency.[1] An optimized synthesis method involves the reaction of 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) as the raw material with hydrazine base, achieving a yield of 92% and a purity of 98.5%.[8]

Single Crystal Growth

Single crystals of DHT suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution of DHT in dimethyl sulfoxide (DMSO).[2]

Characterization
  • X-ray Single Crystal Diffraction: The molecular structure and crystal packing of DHT are determined using an X-ray single crystal diffractometer.[2]

  • Infrared (IR) and Raman Spectroscopy: These techniques provide insights into the molecular vibrations and bonding within DHT.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The molecular ion peak for DHT is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 142 g/mol .[1]

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of this compound. The combination of DFT calculations with experimental data offers a comprehensive picture of its structure, stability, and energetic performance. This in-depth knowledge is invaluable for the rational design and development of new, high-performance energetic materials with tailored properties. The methodologies and data presented in this guide serve as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound of significant interest in the fields of energetic materials and bioorthogonal chemistry. Its high nitrogen content and positive enthalpy of formation classify it as a high-energy-density material (HEDM).[1] Beyond this, the electrophilic tetrazine core and reactive hydrazino side chains make DHT a versatile precursor for the synthesis of advanced functional molecules. This guide provides a comprehensive overview of the physical and chemical properties of DHT, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly as a scaffold for developing bioorthogonal tools relevant to drug discovery and development.

Core Physical and Chemical Properties

This compound is a symmetric molecule built upon a 1,2,4,5-tetrazine ring. The key physicochemical and structural data for DHT are summarized in the tables below.

General and Physicochemical Properties

The general and physicochemical properties of DHT are presented in Table 1. While the appearance of DHT is not consistently reported in the literature, related tetrazine compounds are typically red to orange crystalline solids. Its solubility in common organic solvents is not extensively documented.

Table 1: General and Physicochemical Properties of DHT

PropertyValueReference(s)
IUPAC Name (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine[2]
CAS Number 5940-53-4[2][3]
Molecular Formula C₂H₆N₈[2]
Molecular Weight 142.12 g/mol [2][3]
Density 1.73 g/cm³ (Experimental) 1.74 g/cm³ (Calculated from crystal data)[1][4]
Decomposition Temp. >160 °C[1]
Explosion Point 454 K (181 °C)[4]
Spectral and Crystallographic Data

Table 2: Spectral Data for DHT and Related Structures

ParameterDescriptionReference(s)
Mass Spectrometry (MS) Molecular Ion (M+): m/z ≈ 142. Primary fragmentation involves the loss of N₂ from the tetrazine ring.[3]
Infrared (IR) Characteristic peaks for derivatives include: • ~3200-3220 cm⁻¹ (N-H stretch) • ~1045-1048 cm⁻¹ (Tetrazine ring vibration)
¹³C NMR The carbon atoms of the tetrazine ring in DHT derivatives typically show a resonance around δ 159.8 ppm.

The crystal structure of DHT has been determined by X-ray diffraction, revealing a planar, centrosymmetric molecule.[4] The crystal packing is dominated by an extensive network of hydrogen bonds, resulting in a three-dimensional herringbone-like pattern.[4]

Table 3: Crystallographic Data for DHT

ParameterValueReference(s)
Crystal System Monoclinic[4]
Space Group P2₁/c[4]
Unit Cell Parameters a = 4.032 Å b = 5.649 Å c = 12.074 Å β = 99.32°[4]
Volume (V) 271.4 ų[4]
Molecules per Unit Cell (Z) 2[4]
Energetic Properties

DHT is notable for its high energy content, which stems from its high nitrogen content (78.8%) and large positive enthalpy of formation. These properties make it a subject of research in the field of energetic materials. There are some discrepancies in the literature regarding the precise values for its enthalpy, which may arise from different experimental or computational methods.

Table 4: Energetic Properties of DHT

PropertyValueReference(s)
Standard Heat of Formation (ΔHf°) +1075 kJ/mol (calculated) +124.3 kcal/mol (+520.1 kJ/mol)[1][4]
Heat of Combustion (ΔHc°) -1787 kJ/mol -517.3 kcal/mol (-2164.4 kJ/mol)[1][4]
Detonation Velocity (D) 9.27 km/s (calculated)[4]
Detonation Pressure (P) 36.02 GPa (calculated)[4]

Experimental Protocols

The most efficient and widely cited method for synthesizing DHT is through the nucleophilic displacement of a suitable leaving group from a 3,6-disubstituted-1,2,4,5-tetrazine precursor. The precursor of choice is typically 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), which can be prepared from readily available starting materials.[1][5]

Synthesis of this compound (DHT)

This protocol describes the synthesis of DHT via hydrazinolysis of BT. The workflow is depicted in the diagram below.

G Synthesis Workflow for this compound (DHT) reagents Reactants: - 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) - Hydrazine Hydrate - Acetonitrile (Solvent) reaction Reaction: Stir reactants in acetonitrile at room temperature. reagents->reaction 1. Combine precipitation Precipitation: DHT product precipitates from the reaction mixture. reaction->precipitation 2. Stir (e.g., 1-2 hours) filtration Isolation: Collect the solid product by vacuum filtration. precipitation->filtration 3. Filter washing Washing: Wash the collected solid with acetonitrile and then ether to remove impurities. filtration->washing 4. Purify drying Drying: Dry the purified product under vacuum. washing->drying 5. Dry product Final Product: This compound (DHT) (Yields up to 92-100%) drying->product 6. Characterize

Caption: Synthesis Workflow for DHT.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile.

  • Addition of Hydrazine: To the stirred suspension, add an excess of hydrazine hydrate (e.g., 4-5 equivalents). The reaction is typically conducted at room temperature.

  • Reaction and Precipitation: Stir the mixture vigorously. The reaction proceeds with the gradual dissolution of the starting material and the simultaneous precipitation of the DHT product. The reaction can be monitored by TLC and is often complete within 1-2 hours.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Purification: Wash the collected solid sequentially with cold acetonitrile and diethyl ether to remove unreacted starting materials and soluble byproducts.

  • Drying: Dry the resulting solid under vacuum to yield DHT. Optimized procedures report yields as high as 92%.[5]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR): Samples for ¹H and ¹³C NMR spectroscopy should be prepared in a suitable deuterated solvent, such as DMSO-d₆.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using KBr pellets or as a mull to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to confirm the molecular weight of the synthesized DHT.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the decomposition temperature and thermal stability of the compound.

Applications in Research and Drug Development

While DHT is a foundational energetic material, its primary relevance to drug development professionals lies in its role as a versatile chemical precursor. The hydrazino groups can be readily transformed into other functionalities, and the electron-deficient tetrazine ring is a powerful component for bioorthogonal chemistry.

G This compound (DHT) as a Versatile Precursor dht This compound (DHT) salts Energetic Salts (e.g., DHTN, DHTP) dht->salts Acid-Base Reaction diazido 3,6-Diazido-1,2,4,5-tetrazine (DAAT) dht->diazido Diazotization dichloro 3,6-Dichloro-1,2,4,5-tetrazine dht->dichloro Chlorination bioorthogonal Functionalized Tetrazines for Bioorthogonal Chemistry dht->bioorthogonal Functionalization hedm High-Energy-Density Materials (HEDMs) salts->hedm nanomaterials Nitrogen-Rich Nanomaterials diazido->nanomaterials cross_coupling Cross-Coupling Reactions dichloro->cross_coupling labeling Cellular Labeling, Imaging, Drug Delivery bioorthogonal->labeling

Caption: DHT as a precursor molecule.

Precursor for Bioorthogonal Tetrazines

The most significant application related to the life sciences is the use of the tetrazine core in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This is a form of "click chemistry" that is exceptionally fast and specific, allowing for the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.

The hydrazino groups of DHT can be chemically modified to install linkers, fluorophores, or other reporter tags. These functionalized tetrazines can then be used to label biomolecules that have been tagged with a strained alkene dienophile, such as a trans-cyclooctene (TCO).

G Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Bioorthogonal Labeling cluster_context Application Context tetrazine Functionalized Tetrazine (Diene) (Derived from DHT scaffold) reaction IEDDA Cycloaddition (Fast & Bioorthogonal) tetrazine->reaction tco Strained Alkene (Dienophile, e.g., TCO) Attached to a biomolecule tco->reaction adduct Stable Dihydropyridazine Adduct (Covalently Labeled Biomolecule) drug_delivery Drug Delivery Vehicle adduct->drug_delivery Enables imaging In Vivo Imaging Agent adduct->imaging Enables reaction->adduct Forms stable bond n2 N₂ Gas (Byproduct) reaction->n2 Releases

Caption: The IEDDA bioorthogonal reaction.

This technology is pivotal for:

  • In Vivo Imaging: Attaching imaging agents (e.g., PET isotopes, fluorophores) to antibodies or other targeting vectors for diagnostics.

  • Drug Delivery: Constructing antibody-drug conjugates (ADCs) or other targeted therapeutic delivery systems.

  • Fundamental Research: Labeling and tracking proteins, glycans, or other biomolecules in living cells to study their function and dynamics.

Safety and Handling

As a high-energy-density material, this compound should be handled with appropriate care. It is a potentially explosive solid that is sensitive to heat, shock, and friction. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood, and the material should be stored away from heat sources and oxidizing agents.

Conclusion

This compound is a compound with a dual identity. It is a potent energetic material and, more importantly for the biomedical field, a highly valuable and versatile precursor. Its stable, nitrogen-rich core and reactive hydrazino groups provide a robust platform for synthesizing a new generation of functionalized tetrazines. These derivatives are at the forefront of bioorthogonal chemistry, enabling researchers and drug developers to label, image, and target molecules with unprecedented precision and efficiency in complex biological systems. A thorough understanding of its fundamental properties and synthesis is the first step toward harnessing its full potential in creating the next wave of advanced diagnostics and therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine from Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), a high-nitrogen energetic compound, commencing from the readily available starting material, guanidine hydrochloride. The synthesis is a multi-step process involving the formation of key intermediates. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 3,6-dihydrazino-1,2,4,5-tetrazine from guanidine hydrochloride is not a direct conversion but proceeds through a series of intermediates. The most common and well-documented route involves the initial formation of 1,2,3-triaminoguanidine hydrochloride, which then undergoes condensation and oxidation to form a stable tetrazine precursor, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT). Subsequent hydrazinolysis of BT yields the final product, DHT.[1][2]

Synthesis_Pathway A Guanidine Hydrochloride B 1,2,3-Triaminoguanidine Hydrochloride A->B  + Hydrazine Hydrate C 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) -1,2-dihydro-1,2,4,5-tetrazine B->C  + 2,4-Pentanedione D 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) -1,2,4,5-tetrazine (BT) C->D  Oxidation  (e.g., NaNO2, Acetic Acid) E 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) D->E  + Hydrazine Hydrate

Figure 1: Overall synthetic pathway from Guanidine Hydrochloride to DHT.

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of DHT from guanidine hydrochloride.

Synthesis of 1,2,3-Triaminoguanidine Hydrochloride

This initial step involves the reaction of guanidine hydrochloride with hydrazine hydrate.

Protocol:

  • Dissolve guanidine hydrochloride (19.1 g, 0.20 mol) in 100 mL of 1,4-dioxane.[3]

  • Add 3.4 equivalents of hydrazine hydrate to the solution.[3]

  • The reaction mixture is then processed to isolate the 1,2,3-triaminoguanidine hydrochloride.

Note: An alternative method involves reacting guanidine hydrochloride with hydrazine hydrate in a water-toluene mixture at 50-110°C for 5-10 hours. The pH is then adjusted to less than 3 with hydrochloric acid.[4]

Synthesis of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine

This step involves the condensation of 1,2,3-triaminoguanidine hydrochloride with 2,4-pentanedione.

Protocol:

  • Dissolve 7.03 g (0.05 mol) of 1,2,3-triaminoguanidine hydrochloride in 50 mL of water.[3]

  • Add 2,4-pentanedione (10.26 mL, 0.1 mol) dropwise to the solution at room temperature.[3]

  • The resulting mixture is stirred to allow for the condensation reaction to complete, forming the dihydrotetrazine intermediate.

Synthesis of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BT)

The dihydrotetrazine intermediate is oxidized to the more stable aromatic tetrazine, BT.

Protocol:

  • Prepare a solution of sodium nitrite (26.2 g) in 588 mL of water and add 60 mL of dichloromethane.[3]

  • Cool the solution to 0°C.[3]

  • Add the dihydrotetrazine intermediate from the previous step (37 g, 0.136 mol) and acetic acid (18.67 mL, 0.326 mol).[3]

  • The reaction mixture is stirred at 0°C to facilitate the oxidation.

  • The product, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BT), is then isolated.

Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)

The final step is the hydrazinolysis of BT to yield DHT.

Protocol:

  • Dissolve 23.8 g (0.09 mol) of BT in 150 mL of acetonitrile.[3]

  • Add hydrazine hydrate (9.4 mL, 0.19 mol) dropwise at room temperature.[3]

  • After the addition is complete, reflux the mixture for 20 minutes.[3]

  • Cool the mixture to room temperature.[3]

  • Filter the precipitate and wash with acetonitrile to obtain 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[3] An optimized process reports a yield of 92% with a purity of 98.5%.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of DHT and its intermediates.

StepReactantsKey Reaction ConditionsReported YieldReference
1. 1,2,3-Triaminoguanidine HCl Guanidine hydrochloride, Hydrazine hydrate1,4-Dioxane or Water/Toluene, 50-110°CHigh[1][3][4]
2. Dihydrotetrazine Intermediate 1,2,3-Triaminoguanidine HCl, 2,4-PentanedioneWater, Room temperature-[3]
3. 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) Dihydrotetrazine intermediate, Sodium nitrite, Acetic acidWater/Dichloromethane, 0°C-[3]
4. 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT) 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), Hydrazine hydrateAcetonitrile, Reflux92%[5]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of DHT.

Experimental_Workflow cluster_step1 Step 1: Triaminoguanidine Synthesis cluster_step2 Step 2: Dihydrotetrazine Synthesis cluster_step3 Step 3: BT Synthesis (Oxidation) cluster_step4 Step 4: DHT Synthesis (Hydrazinolysis) A1 Dissolve Guanidine HCl in Solvent A2 Add Hydrazine Hydrate A1->A2 A3 React under Controlled Temperature A2->A3 A4 Isolate Triaminoguanidine HCl A3->A4 B1 Dissolve Triaminoguanidine HCl in Water A4->B1 B2 Add 2,4-Pentanedione B1->B2 B3 Stir at Room Temperature B2->B3 C2 Add Dihydrotetrazine and Acetic Acid B3->C2 C1 Prepare Cooled Oxidizing Solution C1->C2 C3 Isolate BT C2->C3 D1 Dissolve BT in Acetonitrile C3->D1 D2 Add Hydrazine Hydrate D1->D2 D3 Reflux Reaction Mixture D2->D3 D4 Cool, Filter, and Wash to Obtain DHT D3->D4

Figure 2: Laboratory workflow for the synthesis of DHT.

Conclusion

The synthesis of 3,6-dihydrazino-1,2,4,5-tetrazine from guanidine hydrochloride is a well-established, multi-step process that provides access to this important high-nitrogen compound. The protocols outlined in this guide, derived from published literature, offer a clear pathway for researchers in the fields of energetic materials and medicinal chemistry. Careful control of reaction conditions at each stage is crucial for achieving high yields and purity of the final product.

References

The Molecular Architecture of the Tetrazine Ring: A Technical Guide to Structure and Planarity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazine scaffold, a six-membered aromatic ring containing four nitrogen atoms, is a cornerstone of modern chemical biology and drug development. Its unique electronic properties and predictable reactivity in bioorthogonal chemistry have propelled its use in a myriad of applications, from in vivo imaging to targeted drug delivery. A fundamental understanding of the molecular structure and planarity of the tetrazine ring is paramount for the rational design of novel tetrazine-based tools. This technical guide provides an in-depth analysis of the structural parameters of the three tetrazine isomers—1,2,3,4-tetrazine (v-tetrazine), 1,2,3,5-tetrazine (as-tetrazine), and 1,2,4,5-tetrazine (s-tetrazine)—with a focus on the well-characterized s-tetrazine. We present a comprehensive summary of quantitative structural data obtained from experimental techniques and computational modeling, detail the methodologies for these analyses, and explore the factors governing the planarity of the tetrazine ring, particularly in its substituted derivatives.

Introduction to Tetrazine Isomers

Tetrazines are heterocyclic aromatic compounds with the molecular formula C₂H₂N₄.[1][2] Three constitutional isomers exist, distinguished by the arrangement of the four nitrogen atoms within the six-membered ring.[3] These are:

  • 1,2,3,4-Tetrazine (v-Tetrazine): This isomer is generally unstable and is often isolated as a fused aromatic ring system or as its more stable dioxide derivatives.[3][4]

  • 1,2,3,5-Tetrazine (as-Tetrazine): Also known as asymmetric tetrazine, this isomer is the subject of ongoing synthetic and computational investigation.[5][6]

  • 1,2,4,5-Tetrazine (s-Tetrazine): As the most stable and well-studied isomer, s-tetrazine is a cornerstone of bioorthogonal chemistry.[3][7] Its symmetrical structure and favorable electronic properties make it highly reactive in inverse electron-demand Diels-Alder reactions.

The structural isomers of tetrazine are depicted in the logical relationship diagram below.

G Tetrazine Tetrazine (C₂H₂N₄) Isomers Constitutional Isomers Tetrazine->Isomers vTetrazine 1,2,3,4-Tetrazine (v-Tetrazine) Isomers->vTetrazine asTetrazine 1,2,3,5-Tetrazine (as-Tetrazine) Isomers->asTetrazine sTetrazine 1,2,4,5-Tetrazine (s-Tetrazine) Isomers->sTetrazine

Figure 1: Constitutional isomers of the tetrazine ring.

Molecular Structure and Quantitative Data

The precise geometry of the tetrazine ring has been elucidated through a combination of experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction, and corroborated by computational modeling.

1,2,4,5-Tetrazine (s-Tetrazine)

The parent 1,2,4,5-tetrazine is a planar molecule.[7] X-ray structural analysis has provided accurate measurements of its bond lengths and angles.

ParameterBond/AngleExperimental Value (Å or °)Reference
Bond LengthC-N1.334[7]
N-N1.321[7]
Bond AngleC-N-N116
N-C-N127

Table 1: Experimental Structural Parameters for 1,2,4,5-Tetrazine.

1,2,3,4-Tetrazine (v-Tetrazine) and 1,2,3,5-Tetrazine (as-Tetrazine)

Detailed experimental structural data for the unsubstituted v-tetrazine and as-tetrazine are limited due to their inherent instability.[3][6] However, computational studies have provided insights into their geometries. It is important to note that these are predicted values and await experimental verification.

IsomerParameterBond/AngleCalculated Value (Å or °)
1,2,3,4-Tetrazine Bond LengthC-NData not readily available
N1-N2Data not readily available
N2-N3Data not readily available
N3-N4Data not readily available
Bond AngleC-N-NData not readily available
N-C-NData not readily available
N-N-NData not readily available
1,2,3,5-Tetrazine Bond LengthC4-N3Data from computational models
N3-N2Data from computational models
N2-N1Data from computational models
N1-C6Data from computational models
C6-N5Data from computational models
N5-C4Data from computational models
Bond AngleAnglesData from computational models

Table 2: Calculated Structural Parameters for 1,2,3,4-Tetrazine and 1,2,3,5-Tetrazine. Further experimental and computational studies are required to populate this table comprehensively.

Planarity of the Tetrazine Ring

The aromatic nature of the tetrazine ring predisposes it to a planar conformation to maximize π-orbital overlap. However, the introduction of substituents can lead to deviations from planarity due to steric hindrance and electronic repulsion.

A notable example is the case of 2-pyridyl-substituted tetrazines. Computational studies have shown that repulsive interactions between the pyridyl nitrogen and the adjacent tetrazine nitrogen can lead to a non-planar conformation.[8] This distortion can have significant implications for the reactivity of the tetrazine, as it can lower the energy barrier for cycloaddition reactions.[8] In one study, a dihedral angle of 12° was calculated for a 2-pyridyl-substituted tetrazine, indicating a clear deviation from planarity.[8]

The workflow for investigating the impact of substitution on tetrazine planarity is outlined below.

G cluster_0 Investigation Workflow Start Synthesize Substituted Tetrazine Derivative Exp Experimental Characterization Start->Exp Comp Computational Modeling Start->Comp Xray X-ray Crystallography Exp->Xray GED Gas-Phase Electron Diffraction Exp->GED DFT Density Functional Theory (DFT) Comp->DFT Analysis Analyze Structural Data (Bond Lengths, Angles, Dihedral Angles) Xray->Analysis GED->Analysis DFT->Analysis Conclusion Determine Deviation from Planarity and Impact on Reactivity Analysis->Conclusion

Figure 2: Workflow for studying the planarity of substituted tetrazines.

Experimental and Computational Methodologies

The determination of the molecular structure of tetrazines relies on a synergistic approach combining experimental techniques with computational modeling.

X-ray Crystallography

Single-crystal X-ray crystallography is a powerful technique for obtaining precise three-dimensional structural information.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the tetrazine derivative are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, and slow cooling.[9] The choice of solvent is critical and is typically one in which the compound has moderate solubility.[2] Crystals suitable for analysis should be clear, have well-defined faces, and be approximately 0.1-0.25 mm in all dimensions.[10]

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[11] The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles.[11]

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the crystalline state.[12]

Experimental Protocol:

  • Sample Introduction: The tetrazine sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.[12]

  • Electron Diffraction: A high-energy beam of electrons is passed through the molecular beam, and the scattered electrons are detected on a photographic plate or a 2D detector.[12]

  • Data Analysis: The diffraction pattern, which consists of a series of concentric rings, is analyzed to obtain a radial distribution curve. This curve provides information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[12]

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and complementing experimental structural data.

Methodology:

  • Model Building: An initial 3D structure of the tetrazine molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is an iterative process where the energy and the forces on each atom are calculated, and the atomic positions are adjusted to minimize the energy.[13] A variety of optimization algorithms, such as quasi-Newton methods, are employed.[14]

  • Basis Set and Functional Selection: The accuracy of the calculation depends on the choice of the basis set and the DFT functional. For heterocyclic systems, basis sets like 6-31G(d) or larger are commonly used in conjunction with functionals such as B3LYP or M06-2X.[1]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The interplay between these experimental and computational methods provides a robust and comprehensive understanding of the molecular structure of the tetrazine ring.

Conclusion

The molecular structure and planarity of the tetrazine ring are critical determinants of its chemical reactivity and utility in various applications. While 1,2,4,5-tetrazine is well-characterized as a planar aromatic system, the structural details of the less stable 1,2,3,4- and 1,2,3,5-isomers are still emerging. The introduction of substituents can induce significant deviations from planarity, a phenomenon that can be rationally exploited to fine-tune the reactivity of tetrazine-based compounds. The continued application of advanced experimental techniques and high-level computational modeling will undoubtedly provide deeper insights into the subtle structural nuances of this important class of heterocycles, paving the way for the design of next-generation tetrazine tools for science and medicine.

References

The Thermochemistry of 3,6-Di(hydrazino)-1,2,4,5-tetrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound that has garnered significant interest as a high-energy density material (HEDM). Its molecular structure, characterized by a tetrazine ring substituted with two hydrazino groups, results in a high positive heat of formation, a key indicator of energetic performance. This technical guide provides an in-depth overview of the heat of formation of DHT, detailing both experimental and computational methodologies for its determination. The synthesis of this key energetic compound is also described.

Thermochemical Properties of this compound

The heat of formation (ΔHf°) is a critical parameter for evaluating the energetic potential of a compound. It represents the change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. A higher positive heat of formation generally indicates a greater energy release upon decomposition. Various experimental and computational studies have been conducted to determine the thermochemical properties of DHT. A summary of these findings is presented below.

PropertyExperimental ValueComputational ValueUnitSource(s)
Enthalpy of Formation (ΔHf°) 124.3-kcal/mol[1]
+536-kJ/mol[2][3]
-1075kJ/mol[4][5]
-+501.7kJ/mol[2]
Heat of Combustion (ΔHc°) -517.3-kcal/mol[1]
1787-kJ/mol[4][5]

Experimental Determination of Heat of Formation: Bomb Calorimetry

The experimental determination of the heat of formation of energetic materials like DHT is typically achieved through bomb calorimetry, which measures the heat of combustion. The heat of formation can then be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

The following protocol outlines the general steps for determining the heat of combustion of a solid energetic material using a bomb calorimeter.

  • Sample Preparation:

    • A precise mass of the this compound sample (typically 0.5 - 1.0 g) is pressed into a pellet.

    • The pellet is placed in a crucible within the bomb calorimeter.

    • A known length of fuse wire is positioned to be in contact with the sample pellet.

  • Calorimeter Assembly and Operation:

    • The bomb is sealed and purged with oxygen to remove any nitrogen, and then charged with high-pressure oxygen (typically 25-30 atm).

    • The bomb is placed in a bucket containing a known volume of water. The entire assembly is housed in an insulating jacket to ensure adiabatic or isoperibol conditions.

    • The initial temperature of the water is recorded with high precision.

  • Combustion and Data Acquisition:

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the surrounding water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis and Corrections:

    • The heat capacity of the calorimeter system (bomb, water, etc.) is determined by calibrating with a standard substance with a known heat of combustion, such as benzoic acid.

    • The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter.

    • Corrections are applied to account for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

  • Calculation of Heat of Formation:

    • The standard heat of combustion at constant volume (ΔU_c°) is determined from the corrected experimental data.

    • This is then converted to the standard enthalpy of combustion at constant pressure (ΔH_c°).

    • Finally, the standard heat of formation (ΔH_f°) is calculated using the known standard heats of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Determination of Heat of Formation: Quantum Chemical Methods

Computational chemistry provides a powerful tool for predicting the heat of formation of molecules, especially for new or hazardous materials where experimental determination may be challenging. Density Functional Theory (DFT) is a commonly employed method for such calculations.

Computational Protocol: Density Functional Theory (DFT)
  • Molecular Geometry Optimization:

    • The 3D structure of the this compound molecule is built using molecular modeling software.

    • The geometry is then optimized to find the lowest energy conformation using a selected DFT functional and basis set (e.g., B3LYP/6-311G*).[4][5]

  • Frequency Calculation:

    • A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Calculation of Heat of Formation: Two primary methods are used to calculate the heat of formation from the computed electronic energies:

    • Atomization Energy Method:

      • The total electronic energy of the DHT molecule is calculated.

      • The electronic energies of the constituent atoms (C, H, N) in their ground states are also calculated.

      • The atomization energy is the difference between the sum of the energies of the individual atoms and the energy of the molecule.

      • The heat of formation is then derived by combining the calculated atomization energy with the experimentally known heats of formation of the gaseous atoms.

    • Isodesmic Reaction Method:

      • An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[6] This approach helps to cancel out systematic errors in the calculations.

      • A suitable isodesmic reaction is designed involving the target molecule (DHT) and other molecules with well-established experimental heats of formation.

      • The electronic energies of all species in the isodesmic reaction are calculated at the same level of theory.

      • The enthalpy of the reaction is calculated from the computed electronic energies.

      • The heat of formation of DHT is then determined by applying Hess's law, using the calculated enthalpy of reaction and the known experimental heats of formation of the other species in the reaction.

Synthesis of this compound

The synthesis of DHT is most commonly achieved through a nucleophilic substitution reaction. A widely used precursor is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][7]

Synthetic Protocol
  • Reaction Setup:

    • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) is dissolved in a suitable solvent, such as acetonitrile.

    • An excess of hydrazine hydrate is added to the solution.

  • Reaction Conditions:

    • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion of the reaction, the product, this compound, precipitates from the solution.

    • The solid product is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.

Visualizations

The following diagrams illustrate key processes related to the study of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_product Final Product BT 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) Reaction_Vessel Acetonitrile (Solvent) Room Temperature BT->Reaction_Vessel Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitation Washing Washing Filtration->Washing Drying Drying Washing->Drying DHT 3,6-Di(hydrazino) -1,2,4,5-tetrazine (DHT) Drying->DHT

Caption: Synthesis workflow for this compound.

Computational_Methods cluster_atomization Atomization Energy Method cluster_isodesmic Isodesmic Reaction Method Title Computational Determination of Heat of Formation cluster_atomization cluster_atomization cluster_isodesmic cluster_isodesmic A1 Calculate Energy of DHT Molecule A3 Calculate Atomization Energy (ΣE_atoms - E_molecule) A1->A3 A2 Calculate Energies of Constituent Atoms (C, H, N) A2->A3 A4 Derive Heat of Formation using Experimental Atomic ΔHf° A3->A4 I1 Design Isodesmic Reaction involving DHT I2 Calculate Energies of All Reactants and Products I1->I2 I3 Calculate Enthalpy of Reaction (ΣE_products - ΣE_reactants) I2->I3 I4 Calculate Heat of Formation of DHT using Hess's Law and Experimental ΔHf° I3->I4

Caption: Logical relationship of computational methods for determining heat of formation.

References

An In-Depth Technical Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (CAS Number: 5940-53-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine, commonly referred to as DHT, is a nitrogen-rich heterocyclic compound that has garnered significant interest primarily in the field of energetic materials. Its high nitrogen content and positive enthalpy of formation make it a potent high-energy density material (HEDM).[1] The hydrazino functional groups also serve as reactive sites for the synthesis of various derivatives, including energetic salts and coordination polymers with tailored properties. This guide provides a comprehensive overview of the technical details surrounding DHT, including its chemical and physical properties, synthesis, characterization, and energetic performance.

Physicochemical Properties

This compound is a solid material with the molecular formula C₂H₆N₈. A summary of its key computed and experimental properties is presented in the tables below.

Table 1: General and Computed Properties
PropertyValueSource
CAS Number 5940-53-4[1]
Molecular Formula C₂H₆N₈[2]
Molecular Weight 142.12 g/mol [1][2]
IUPAC Name (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine[2]
Monoisotopic Mass 142.07154223 Da[2]
Topological Polar Surface Area 128 Ų[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 8[2]
Rotatable Bond Count 2[2]
Table 2: Energetic and Physical Properties
PropertyValueSource
Density 1.73 g/cm³[3]
Heat of Formation (calculated) 1075 kJ/mol[4]
Heat of Combustion 1787 kJ/mol[4]
Decomposition Temperature > 160 °C[3]
Explosion Point 454 K[4]
Detonation Velocity (calculated) 9.27 km/s[4]
Detonation Pressure (calculated) 36.02 GPa[4]

Synthesis of this compound

The most prevalent and efficient method for synthesizing DHT is through a nucleophilic substitution reaction. This typically involves the displacement of leaving groups from a 3,6-disubstituted-1,2,4,5-tetrazine precursor with hydrazine. A common and effective precursor is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[1][5]

Synthesis Pathway from Guanidine Hydrochloride

The synthesis of DHT can be conceptualized as a multi-step process starting from readily available reagents. The following diagram illustrates the overall synthetic workflow.

G cluster_0 Step 1: Formation of BT Precursor cluster_1 Step 2: Synthesis of DHT Guanidine Hydrochloride Guanidine Hydrochloride 1,2,3-Triaminoguanidine\nHydrochloride 1,2,3-Triaminoguanidine Hydrochloride Guanidine Hydrochloride->1,2,3-Triaminoguanidine\nHydrochloride Hydrazine Hydrazine Hydrazine Penta-2,4-dione Penta-2,4-dione Dihydro-tetrazine intermediate Dihydro-tetrazine intermediate 1,2,3-Triaminoguanidine\nHydrochloride->Dihydro-tetrazine intermediate Penta-2,4-dione 3,6-bis(3,5-dimethylpyrazol-1-yl)\n-1,2,4,5-tetrazine (BT) 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) Dihydro-tetrazine intermediate->3,6-bis(3,5-dimethylpyrazol-1-yl)\n-1,2,4,5-tetrazine (BT) Oxidation (e.g., NaNO2) BT_step2 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) DHT This compound (DHT) BT_step2->DHT Nucleophilic Substitution Hydrazine_step2 Hydrazine Hydrazine_step2->DHT

Caption: Synthesis workflow for this compound (DHT).

Detailed Experimental Protocol: Synthesis of DHT from BT

This protocol is a composite of optimized procedures reported in the literature.[6]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Hydrazine hydrate (80% or higher)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in anhydrous acetonitrile.

  • Add an excess of hydrazine hydrate to the suspension at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the solution and the precipitation of the product.

  • After the reaction is complete (typically a few hours, can be monitored by TLC), the solid product is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile to remove any unreacted starting material and soluble impurities.

  • Dry the product under vacuum to obtain this compound as a solid. This method has been reported to yield DHT with a purity of 98.5% and a yield of 92%.[6]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of DHT.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 300 MHz or higher)

  • NMR tubes

Sample Preparation:

  • Dissolve a small amount of the synthesized DHT in a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the solubility of DHT and the presence of exchangeable protons.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. The spectrum is expected to show signals corresponding to the amine protons of the hydrazino groups. Due to proton exchange with residual water in the solvent, the chemical shift and appearance of these signals can vary.

  • Acquire a ¹³C NMR spectrum to identify the carbon atoms in the tetrazine ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the DHT molecule.

Instrumentation:

  • FT-IR Spectrometer with a suitable detector (e.g., DTGS)

  • KBr pellet press

Sample Preparation (KBr Pellet Method): [7][8][9][10][11]

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind a small amount of the DHT sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[11]

  • Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[8]

Data Acquisition:

  • Obtain a background spectrum of a blank KBr pellet.

  • Place the sample pellet in the spectrometer's sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Characteristic absorption bands are expected for N-H stretching (around 3300-3100 cm⁻¹), N-H bending (around 1600 cm⁻¹), and the tetrazine ring vibrations.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To evaluate the thermal stability and decomposition behavior of DHT.

Instrumentation:

  • TGA/DTA or TGA/DSC instrument

Procedure:

  • Place a small, accurately weighed sample of DHT (typically 1-5 mg) into an alumina or platinum crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve) or the heat flow (DSC curve).

  • The TGA curve will indicate the onset of decomposition and the number of decomposition stages. The DTA/DSC curve will show whether the decomposition processes are exothermic or endothermic. DHT typically exhibits a significant exothermic decomposition.[12]

Energetic Properties and Decomposition

DHT is a high-energy material that undergoes rapid, exothermic decomposition upon initiation, releasing a large volume of gaseous products, primarily nitrogen.

Thermal Decomposition Pathway

The thermal decomposition of DHT is a complex process. Studies suggest that the initial step involves an intramolecular redox reaction where the tetrazine ring is reduced by the hydrazine groups, leading to the formation of diaminodihydrotetrazine and molecular nitrogen.[12] This is followed by further decomposition of the resulting species.

G DHT This compound (DHT) Intermediate Diaminodihydrotetrazine Intermediate DHT->Intermediate Heat (Initial Decomposition) Products Gaseous Products (N₂, etc.) Intermediate->Products Further Decomposition

Caption: A simplified representation of the thermal decomposition pathway of DHT.

Applications

The primary application of this compound is as a high-energy density material.[5] Its high nitrogen content and positive heat of formation contribute to its energetic properties. It can be used as a standalone energetic material or as a precursor for the synthesis of other energetic compounds, such as energetic salts with improved stability and performance.[6] The reactive hydrazino groups allow for further chemical modifications to fine-tune its properties for specific applications in propellants, explosives, and pyrotechnics.

Safety Considerations

This compound is an energetic material and should be handled with appropriate safety precautions. It is sensitive to impact and friction and can decompose violently when subjected to heat or mechanical shock. All work with this compound should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Large quantities should be avoided, and the material should be stored in a cool, dry place away from ignition sources.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted by trained personnel in appropriately equipped facilities, following all applicable safety guidelines and regulations.

References

Methodological & Application

Application Notes and Protocols for 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) as a High-Energy Density Material (HEDM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), a significant nitrogen-rich compound investigated for its high-energy properties. DHT serves as a foundational high-energy density material (HEDM) and a precursor for the synthesis of more complex energetic compounds, including salts and coordination polymers.[1] Its high nitrogen content and positive enthalpy of formation are key contributors to its energetic nature.[1]

Data Presentation: Performance Characteristics of DHT and Its Energetic Salts

The following table summarizes the key performance metrics of DHT and two of its common energetic salts, 3,6-dihydrazine-1,2,4,5-tetrazine nitrate (DHTN) and 3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (DHTP).

PropertyThis compound (DHT)DHT Nitrate (DHTN)DHT Perchlorate (DHTP)
Density -1.708 g/cm³[2]1.765 g/cm³[2]
Heat of Formation (HOF) +536 kJ/mol (measured)[3][4] 1075 kJ/mol (calculated)[5]--
Heat of Combustion 1787 kJ/mol[5]--
Detonation Velocity (D) 7.54 km/s (measured)[4] 9.27 km/s (calculated)[5] 7.62 km/s (calculated)[3][4]8541.3 m/s[2]8882 m/s[2]
Detonation Pressure (P) 36.02 GPa (calculated)[5] 25.19 GPa (calculated)[3][4]--
Decomposition Temp. 454 K (Explosion Point)[5]104.5°C (Peak)[2]197.4°C (Peak)[2]
Impact Sensitivity (H₅₀) 65 cm (2.5 kg)[3][4]38 cm[2]8 cm[2]
Friction Sensitivity -4%[2]100%[2]

Experimental Protocols

Synthesis of this compound (DHT)

A prevalent and effective method for synthesizing DHT involves the nucleophilic substitution of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) with hydrazine.[1][2][6] An optimized version of this protocol achieves a high yield and purity.[2]

a) Synthesis of the Precursor: 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) [2][6]

  • Step 1: Formation of 1,2,3-Triaminoguanidine Hydrochloride. Guanidine hydrochloride is reacted with hydrazine.

  • Step 2: Formation of Dihydro-1,2,4,5-tetrazine Derivative. The product from Step 1 is reacted with 2,4-pentanedione (acetylacetone) to yield 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine.[6]

  • Step 3: Oxidation. The dihydro-tetrazine derivative is oxidized using sodium nitrite in acetic acid to produce BDT.[6]

b) Synthesis of DHT from BDT [2][6]

  • Reactants: 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) and hydrazine.

  • Solvent: Acetonitrile.

  • Procedure: BDT is dissolved in acetonitrile, and hydrazine is added to the solution. The reaction proceeds at room temperature.

  • Outcome: The nucleophilic substitution of the dimethylpyrazolyl groups by hydrazine yields this compound (DHT).

  • Yield: Optimized conditions can lead to a yield of 92% with a purity of 98.5%.[2]

Synthesis of DHT Energetic Salts (DHTN and DHTP)[2]
  • General Procedure: To improve performance characteristics, DHT can be converted into its nitrate (DHTN) or perchlorate (DHTP) salts.

  • For DHTN: DHT is reacted with nitric acid. An improved synthesis process has been developed to enhance safety and achieve a yield of 91%.[2]

  • For DHTP: DHT is reacted with perchloric acid.

Characterization Protocols
  • Spectroscopic Analysis:

    • The synthesized compounds (DHT, DHTN, DHTP) should be characterized using standard spectroscopic methods to confirm their molecular structures. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Elemental Analysis (EA).[2][7]

  • Thermal Analysis:

    • The thermal stability and decomposition behavior are critical for energetic materials. These properties are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][7]

  • Sensitivity Testing:

    • Impact Sensitivity: The H₅₀ value, representing the height from which a standard weight must be dropped to cause detonation in 50% of trials, is determined using a drop-weight impact tester.[2]

    • Friction Sensitivity: The sensitivity of the material to frictional stimuli is tested to assess its handling safety.[2]

  • Crystal Structure Determination:

    • Single crystals of DHT can be grown by the slow evaporation of a saturated solution (e.g., in dimethyl sulfoxide).

    • The precise molecular structure and crystal packing can then be determined using X-ray single-crystal diffraction.[5]

Visualizations

Synthesis_Workflow_for_DHT A Guanidine Hydrochloride + Hydrazine B 1,2,3-Triaminoguanidine Hydrochloride A->B Reaction D Dihydro-tetrazine Intermediate B->D Reaction C 2,4-Pentanedione C->D E Oxidation (NaNO2 / Acetic Acid) D->E Process F 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BDT) E->F H This compound (DHT) F->H Nucleophilic Substitution G Hydrazine (in Acetonitrile) G->H

Caption: Synthesis workflow for this compound (DHT).

HEDM_Properties_Relationship DHT DHT Core Structure High_N High Nitrogen Content (87.5%) DHT->High_N Positive_HOF Positive Heat of Formation (+536 kJ/mol) DHT->Positive_HOF H_Bonding Extensive Hydrogen Bonding DHT->H_Bonding Energy_Release Large, Exothermic Energy Release High_N->Energy_Release contributes to Positive_HOF->Energy_Release directly relates to High_Density High Crystal Density H_Bonding->High_Density leads to Stability Thermal & Mechanical Stability H_Bonding->Stability enhances HEDM High-Energy Density Material (HEDM) Performance High_Density->HEDM improves Energy_Release->HEDM defines Stability->HEDM is critical for

Caption: Key properties of DHT contributing to its HEDM performance.

References

Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine in Propellants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a nitrogen-rich energetic material, in propellant formulations. The information is intended for researchers and scientists in the fields of energetic materials and propellant development.

Overview of this compound (DHT)

This compound, also known as DHT, is a high-nitrogen compound that has garnered interest as an energetic component in propellant and explosive formulations. Its high nitrogen content contributes to a large positive heat of formation, releasing a significant amount of energy upon decomposition and forming primarily gaseous nitrogen (N₂), which is an environmentally friendly combustion product.

DHT has been investigated for its potential to enhance the performance of propellants, particularly as a burning rate modifier. However, its application is not without challenges, most notably its compatibility with common propellant ingredients.

Applications in Propellants

The primary application of DHT in propellants is as a burning rate modifier . Studies have shown that the addition of DHT to nitrocellulose-based gun propellants can significantly increase the burning rate.[1]

  • Gun Propellants: At a concentration of 25% (m/m), DHT has been observed to increase the burning rate of nitrocellulose propellants by up to 80% compared to the reference formulation.[1] This property is highly desirable for achieving specific ballistic performance in gun systems.

  • Potential as a High-Energy Additive: With a calculated detonation velocity of 9.27 km/s and a detonation pressure of 36.02 GPa, DHT's energetic performance surpasses that of traditional explosives like TNT and HMX, making it a candidate for high-performance propellant formulations.[2]

  • Gas Generants: Due to its high nitrogen content, DHT is also considered a potential component for gas generating compositions, such as those used in airbags or fire suppression systems.

Performance Data

The following table summarizes the key performance parameters of DHT and its energetic salts, 3,6-dihydrazine-1,2,4,5-tetrazine nitrate (DHTN) and 3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (DHTP).

PropertyThis compound (DHT)3,6-dihydrazine-1,2,4,5-tetrazine nitrate (DHTN)3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (DHTP)
**Density (g/cm³) **-1.708[3]1.765[3]
Detonation Velocity (m/s) 9270[2]8541.3[3]8882[3]
Detonation Pressure (GPa) 36.02[2]--
Decomposition Peak (°C) -104.5[3]197.4[3]
Impact Sensitivity (H₅₀, cm) -38[3]8[3]
Friction Sensitivity (%) -4[3]100[3]
Heat of Formation (kJ/mol) 1075[2]--
Heat of Combustion (kJ/mol) 1787[2]--
Explosion Point (K) 454[2]--

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound (DHT)

This protocol describes an optimized synthesis of DHT from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT), achieving a high yield and purity.[3]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

  • Hydrazine hydrate (85%)

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In the three-neck round-bottom flask, dissolve BDT in ethanol.

  • Addition of Hydrazine Hydrate: While stirring, slowly add an excess of hydrazine hydrate (85%) to the BDT solution at room temperature.

  • Reflux: Heat the mixture to reflux and maintain for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The DHT product will precipitate out of the solution.

  • Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the product thoroughly with deionized water to remove any unreacted hydrazine hydrate and other impurities.

  • Drying: Dry the purified DHT product in a vacuum oven at a controlled temperature to obtain a fine powder.

  • Characterization: The final product should be characterized by techniques such as NMR, IR spectroscopy, and elemental analysis to confirm its identity and purity. This synthesis method has been reported to yield DHT with a purity of 98.5% and a yield of 92%.[3]

Protocol 2: Formulation of a DHT-Based Propellant (Illustrative Example)

This protocol provides a general methodology for the formulation of a nitrocellulose-based propellant containing DHT as a burning rate modifier. Extreme caution must be exercised when working with these materials due to their hazardous nature.

Materials:

  • Nitrocellulose (NC)

  • This compound (DHT)

  • Nitroglycerin (NG) or other plasticizers

  • Stabilizer (e.g., diphenylamine)

  • Solvent (e.g., acetone/ethanol mixture)

Equipment:

  • Remote-operated planetary mixer

  • Extruder

  • Drying oven

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Binder Preparation: In the planetary mixer, dissolve the nitrocellulose and stabilizer in the solvent mixture until a homogenous paste is formed.

  • Incorporation of DHT: Slowly and carefully add the powdered DHT to the nitrocellulose paste while mixing. Ensure even dispersion of the DHT within the binder matrix.

  • Addition of Plasticizer: Gradually add the energetic plasticizer (e.g., NG) to the mixture. Continue mixing until a uniform propellant dough is obtained.

  • Extrusion: Transfer the propellant dough to an extruder to form grains of the desired geometry (e.g., cords, tubes).

  • Drying: Dry the propellant grains in a temperature-controlled oven to remove the solvent. The drying process must be carefully monitored to prevent auto-ignition.

  • Characterization and Testing: The performance of the resulting propellant, including its burning rate and stability, should be evaluated using standard ballistic testing methods.

Important Safety Note: A significant challenge with DHT in nitrocellulose-based propellants is its poor compatibility, which can lead to rapid autocatalytic decomposition and deflagration, even in the presence of stabilizers.[1] Researchers must be aware of this instability and take appropriate safety precautions.

Visualizations

Diagrams

Synthesis_of_DHT BDT 3,6-bis(3,5-dimethylpyrazol-1-yl)- 1,2,4,5-tetrazine (BDT) Reaction Reaction Mixture BDT->Reaction Hydrazine Hydrazine Hydrate (85%) Hydrazine->Reaction Solvent Ethanol Solvent->Reaction Reflux Reflux Reaction->Reflux Precipitation Precipitation Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying DHT This compound (DHT) Drying->DHT

Caption: Synthesis workflow for this compound (DHT).

Propellant_Formulation NC Nitrocellulose Mixer1 Planetary Mixer (Binder Preparation) NC->Mixer1 Stabilizer Stabilizer Stabilizer->Mixer1 Solvent Solvent Solvent->Mixer1 Mixer2 Planetary Mixer (DHT Incorporation) Mixer1->Mixer2 DHT DHT Powder DHT->Mixer2 Mixer3 Planetary Mixer (Plasticizer Addition) Mixer2->Mixer3 Plasticizer Energetic Plasticizer Plasticizer->Mixer3 Extruder Extrusion Mixer3->Extruder Drying Drying Extruder->Drying Propellant DHT-Based Propellant Grains Drying->Propellant

Caption: Workflow for the formulation of a DHT-based propellant.

DHT_Compatibility_Issue DHT This compound (DHT) Interaction Poor Compatibility DHT->Interaction NC Nitrocellulose-Based Propellant Matrix NC->Interaction Decomposition Rapid Autocatalytic Decomposition Interaction->Decomposition Leads to Deflagration Deflagration Decomposition->Deflagration Results in

References

Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine as a Precursor for Nitrogen-Rich Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), a pivotal precursor in the synthesis of advanced nitrogen-rich compounds. DHT's high nitrogen content and reactive hydrazino groups make it a versatile building block for a new generation of energetic materials and potentially other functional molecules. This document outlines key synthetic pathways originating from DHT and presents relevant quantitative data and detailed experimental protocols.

Introduction

This compound is a high-energy density material (HEDM) characterized by its significant nitrogen content and positive enthalpy of formation.[1] The 1,2,4,5-tetrazine ring is the most nitrogen-rich stable six-membered aromatic ring, and its decomposition exothermically releases large volumes of nitrogen gas, a defining feature of energetic materials.[1] DHT serves as a foundational molecule for the synthesis of more complex energetic compounds, including salts and coordination polymers, through the chemical modification of its hydrazino moieties.[1]

Applications

The primary application of DHT lies in the field of energetic materials , where it is used as a precursor to synthesize:

  • Energetic Salts: The basic nature of the hydrazino groups allows for the formation of energetic salts with oxidizing acids like nitric acid and perchloric acid, enhancing the energetic properties of the resulting compounds.[1][2]

  • Energetic Macromolecules: DHT can be polymerized with various diisocyanates to create nitrogen-rich energetic macromolecules that can serve as binders or fillers in propellant and explosive formulations.[3][4]

  • Other High-Nitrogen Tetrazine Derivatives: The hydrazino groups can be converted to other functionalities, such as azido groups, to produce highly energetic compounds like 3,6-diazido-1,2,4,5-tetrazine (DAT).[5][6]

While the focus has been on energetic materials, the broader class of 1,2,4,5-tetrazines has found applications in bioorthogonal chemistry for labeling and cell detection, suggesting potential, though less explored, avenues for DHT derivatives in drug development and biological research.[7][8]

Data Presentation

The following tables summarize key quantitative data for DHT and some of its derivatives.

Table 1: Physicochemical and Energetic Properties of DHT and its Salts

CompoundFormulaDensity (g/cm³)Decomposition Peak Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (H50, cm)Friction Sensitivity (%)
This compound (DHT)C₂H₆N₈1.61454 K (181°C)9270Not ReportedNot Reported
DHT Nitrate (DHTN)C₂H₈N₁₀O₆1.708104.58541.3384
DHT Perchlorate (DHTP)C₂H₈Cl₂N₈O₈1.765197.488828100

Data sourced from multiple references.[2][9][10][11]

Table 2: Performance of DHT-based Energetic Macromolecules

Polymer/MacrocycleNitrogen Content (%)Heat of Combustion (kJ/kg)
C-DHTZ-TM> 47Larger than RDX
P-DHTZ-TM> 47Larger than RDX

C-DHTZ-TM: Macrocycle from DHT and tetramethylene diisocyanate; P-DHTZ-TM: Polymer from DHT and tetramethylene diisocyanate. RDX is a common explosive.[3][4]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound (DHT)

This protocol describes an optimized synthesis of DHT from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) with a reported yield of 92%.[2]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

  • Hydrazine hydrate (85%)

  • Ethanol

Procedure:

  • Suspend BDT in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an excess of hydrazine hydrate to the suspension.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by a color change, as the solution turns from purple to orange-red, with the precipitation of a yellow solid (DHT).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate and wash it with a small amount of cold ethanol.

  • Dry the resulting yellow solid under vacuum to obtain pure DHT.

Protocol 2: Synthesis of this compound Dinitrate (DHTN)

This protocol outlines the preparation of the dinitrate salt of DHT.[2]

Materials:

  • This compound (DHT)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

Procedure:

  • In a beaker, dissolve DHT in a minimal amount of warm deionized water with stirring.

  • Slowly add concentrated nitric acid dropwise to the DHT solution. A precipitate will form.

  • Continue adding nitric acid until no further precipitation is observed.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash with a small amount of cold deionized water.

  • Dry the product carefully at a low temperature to yield DHTN.

Protocol 3: Synthesis of 3,6-Diazido-1,2,4,5-tetrazine (DAT)

This protocol describes the conversion of DHT to the highly energetic 3,6-diazido-1,2,4,5-tetrazine.[6]

Materials:

  • This compound (DHT)

  • Hydrochloric Acid

  • Sodium Nitrite

  • Deionized Water

Procedure:

  • Suspend DHT in a solution of hydrochloric acid and water in a beaker cooled in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature below 5°C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

  • Filter the resulting precipitate, which is the desired 3,6-diazido-1,2,4,5-tetrazine (DAT).

  • Wash the product with cold deionized water.

  • Dry the product with extreme caution, as DAT is a sensitive primary explosive.

Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.

Synthesis_of_DHT Guanidine_Nitrate Guanidine Nitrate BDT 3,6-bis(3,5-dimethylpyrazol-1-yl)- 1,2,4,5-tetrazine (BDT) Guanidine_Nitrate->BDT Synthesis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->BDT Synthesis Acetylacetone Acetylacetone Acetylacetone->BDT Synthesis DHT This compound (DHT) BDT->DHT Hydrazinolysis

Caption: Synthesis pathway of this compound (DHT).

DHT_Derivatization cluster_derivatives DHT Derivatives DHT This compound (DHT) Energetic_Salts Energetic Salts (e.g., DHTN, DHTP) DHT->Energetic_Salts Reaction with Oxidizing Acids Energetic_Macromolecules Energetic Macromolecules DHT->Energetic_Macromolecules Polymerization with Diisocyanates Azido_Derivatives Azido Derivatives (e.g., DAT) DHT->Azido_Derivatives Diazotization

Caption: Derivatization pathways of DHT into various nitrogen-rich compounds.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3,6-bis(dimethylpyrazol-1-yl)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. This versatile starting material allows for the synthesis of a wide array of symmetrically and unsymmetrically substituted 1,2,4,5-tetrazines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine is an important precursor for the synthesis of various 3,6-disubstituted 1,2,4,5-tetrazine derivatives. The dimethylpyrazolyl groups act as good leaving groups, allowing for their displacement by a range of nucleophiles. This reactivity enables the introduction of diverse functionalities onto the tetrazine core, which is a key strategy in the development of novel therapeutic agents and functional materials. The sequential displacement of the two pyrazolyl moieties offers a pathway to unsymmetrically substituted tetrazines, further expanding the accessible chemical space.[1] Some of the resulting tetrazine derivatives have shown promising biological activity, including tuberculocidal action.[2]

General Reaction Pathway

The fundamental reaction involves the nucleophilic aromatic substitution (SNAr) at the electron-deficient carbon atoms of the tetrazine ring. The reaction can proceed in a stepwise manner, allowing for the isolation of monosubstituted intermediates, which can then be reacted with a different nucleophile to yield unsymmetrical products.

general_reaction start 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine mono Monosubstituted Tetrazine start->mono + Nucleophile A di_sym Symmetrically Disubstituted Tetrazine start->di_sym + 2 eq. Nucleophile A di_unsym Unsymmetrically Disubstituted Tetrazine mono->di_unsym + Nucleophile B

Caption: General workflow for nucleophilic substitution.

Data Presentation: Quantitative Reaction Data

The following tables summarize the reaction conditions and yields for the synthesis of monosubstituted and disubstituted 1,2,4,5-tetrazines from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

Table 1: Synthesis of Monosubstituted 1,2,4,5-Tetrazines
NucleophileReagents & SolventsReaction ConditionsProductYield (%)Reference
Potassium hydroxideKOH, DichloromethaneVigorous stirring, 2 h, rtPotassium 6-(3,5-dimethylpyrazol-1-yl)tetrazin-3-olate78[3]
Isobutyl mercaptanIsobutyl mercaptan, Triethylamine, AcetonitrileStirring, 15 h, rt3-(3,5-Dimethylpyrazol-1-yl)-6-isobutylmercaptotetrazine-[3]
tert-ButylamineAcetonitrileStirring, 2 h3-N-(t-butylamino)-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine93[4]
2-HydroxyphenylamineAcetonitrileStirring, 2 h3-(3,5-Dimethylpyrazol-1-yl)-6-(2-hydroxyphenylamino)-1,2,4,5-tetrazine94[4]
Table 2: Synthesis of Symmetrically Disubstituted 1,2,4,5-Tetrazines
NucleophileReagents & SolventsReaction ConditionsProductYield (%)Reference
Aliphatic aminesAcetonitrileStirring, 1-1.5 h, 45-50 °C3,6-bis(alkylamino)-1,2,4,5-tetrazines-[4]
Propargyl alcoholTolueneReflux, 0.5 h3,6-bis(propargyloxy)-1,2,4,5-tetrazine-[4]

Experimental Protocols

The following are detailed protocols for representative nucleophilic substitution reactions.

Protocol 1: Synthesis of Potassium 6-(3,5-Dimethylpyrazol-1-yl)tetrazin-3-olate (Monosubstitution)[3]
  • Dissolve Starting Material: Dissolve 0.270 g (1 mmol) of 3,6-bis(3,5-dimethylpyrazol-1-yl)tetrazine in 5 mL of dichloromethane.

  • Add Nucleophile: Add 56 mg (1 mmol) of potassium hydroxide to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours.

  • Isolation: Filter the resulting suspension.

  • Purification: Wash the collected solid with ether to yield 180 mg (78%) of the purple solid product.

Protocol 2: Synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-6-isobutylmercaptotetrazine (Monosubstitution)[3]
  • Dissolve Starting Material: Dissolve 0.270 g (1 mmol) of 3,6-bis(3,5-dimethylpyrazol-1-yl)tetrazine in 7 mL of acetonitrile.

  • Prepare Nucleophile Mixture: Prepare a mixture of 120 µL (97.9 mg, 1.1 mmol) of isobutyl mercaptan and 280 µL (203 mg, 2 mmol) of triethylamine.

  • Add Nucleophile: Add the nucleophile mixture to the solution of the starting material.

  • Reaction: Stir the reaction mixture at room temperature for 15 hours.

  • Work-up and Purification: (Details for work-up and purification were not specified in the source).

Protocol 3: General Procedure for the Synthesis of 3-Amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines (Monosubstitution)[4]
  • Prepare Suspension: Suspend 0.11 mmol of the corresponding amine nucleophile in 25 mL of acetonitrile.

  • Add Starting Material: Add 0.1 mmol of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine to the suspension.

  • Reaction: Stir the reaction mixture for 2 hours.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize the precipitate from acetonitrile and air dry.

Protocol 4: General Procedure for the Synthesis of Symmetrically 3,6-bis(alkylamino)-1,2,4,5-tetrazines (Disubstitution)[4]
  • Prepare Nucleophile Solution: To a solution of 1 mmol of the corresponding aliphatic amine in 20 mL of acetonitrile, add 2.5 mmol of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine.

  • Reaction: Stir the reaction mixture for 1.0–1.5 hours at 45–50 °C.

  • Work-up and Purification: (Details for work-up and purification were not specified in the source).

Application in Drug Development: Antituberculosis Activity

A series of 3,6-disubstituted 1,2,4,5-tetrazine derivatives, synthesized via nucleophilic substitution on 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, were screened for their in vitro activity against Mycobacterium tuberculosis. Several of these compounds demonstrated pronounced antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) in the range of 0.18–3.12 μg/ml.[4] This highlights the potential of this class of compounds in the development of new antituberculosis agents.

drug_development_pathway start 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine synthesis Nucleophilic Substitution with various nucleophiles start->synthesis derivatives Library of 3,6-disubstituted 1,2,4,5-tetrazine derivatives synthesis->derivatives screening Screening for Antituberculosis Activity derivatives->screening hits Identification of 'Hit' Compounds (MIC = 0.18–3.12 μg/ml) screening->hits development Further Drug Development (Lead Optimization, etc.) hits->development

Caption: Drug development workflow.

References

Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) in Gas Generator Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties, synthesis, and potential applications of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) as a gas-generating material. The high nitrogen content and energetic nature of DHT make it a compelling candidate for modern, non-azide-based gas generators used in various fields, including automotive safety and aerospace.

Introduction to this compound (DHT) for Gas Generation

This compound, also known as DHT, is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₆N₈.[1] Its structure is characterized by a central tetrazine ring substituted with two hydrazino groups. This high nitrogen content is a key attribute for its application in gas generators. The thermal decomposition of tetrazine derivatives is an exothermic process that releases large volumes of nitrogen gas (N₂), a primary requirement for an effective gas generant.[1]

Modern gas-generating systems, such as those used in automotive airbag inflators, have transitioned away from toxic sodium azide-based propellants. The industry now favors nitrogen-rich fuels like tetrazoles and triazoles due to their safer handling and more environmentally benign combustion products.[2][3] DHT, as a tetrazine derivative, aligns with this trend and offers a high-energy-density alternative. The decomposition of 3,6-disubstituted-1,2,4,5-tetrazines is typically initiated by the elimination of molecular nitrogen from the tetrazine ring, underscoring its efficiency as a gas source.[1]

Physicochemical and Energetic Properties of DHT and its Salts

Table 1: Physicochemical and Energetic Properties of DHT and Related Compounds

PropertyThis compound (DHT)3,6-dihydrazine-1,2,4,5-tetrazine nitrate (DHTN)3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (DHTP)
Molecular Formula C₂H₆N₈Not SpecifiedNot Specified
Molecular Weight 142.12 g/mol [1]Not SpecifiedNot Specified
Density Not Specified1.708 g/cm³1.765 g/cm³
Decomposition Peak Temp. Not Specified104.5°C197.4°C
Detonation Velocity Not Specified8541.3 m/s8882 m/s

Note: Data for DHTN and DHTP are included to illustrate the energetic potential of DHT derivatives. Data sourced from a 2025 publication.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis and characterization of DHT.

3.1. Synthesis of this compound (DHT)

An optimized synthesis of DHT with a high yield has been reported, achieving 92% yield and 98.5% purity.[1] This method involves the nucleophilic substitution of a precursor molecule.

  • Precursor: 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

  • Reagent: Hydrazine

Protocol:

  • Dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for a specified period (optimization may be required, but several hours is typical).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, DHT, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol) to remove impurities.

  • Dry the purified DHT under a vacuum.

3.2. Characterization of DHT

  • Mass Spectrometry (MS): Confirm the successful synthesis of DHT by identifying the molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 142 g/mol .[1]

  • Infrared (IR) Spectroscopy: Characterize the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the molecular structure.

  • Thermal Analysis (DSC/TGA): Determine the decomposition temperature and thermal stability of the compound.

Visualization of Workflows and Pathways

4.1. Synthetic Pathway of DHT

The following diagram illustrates the general synthetic route to DHT from a common precursor.

G Synthetic Pathway of DHT A 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT) C Nucleophilic Substitution A->C B Hydrazine B->C D This compound (DHT) C->D Yield: 92%

Caption: A simplified workflow for the synthesis of DHT.

4.2. Logical Relationship for Gas Generator Application

This diagram shows the logical connection between the properties of DHT and its suitability for use in gas generators.

G Suitability of DHT for Gas Generators A This compound (DHT) B High Nitrogen Content A->B C Energetic Nature (Positive Enthalpy of Formation) A->C D Thermal Decomposition B->D C->D E Large Volume of N₂ Gas D->E F Exothermic Reaction D->F G Application in Gas Generators (e.g., Airbags) E->G

Caption: Logical flow from DHT's properties to its application.

Conclusion

This compound (DHT) presents a promising alternative to traditional gas-generating compounds. Its high nitrogen content, energetic properties, and the trend towards safer, non-azide-based fuels in industries requiring gas generators, position it as a valuable material for further research and development. The provided synthesis and characterization protocols offer a starting point for researchers to explore the full potential of DHT in various gas generation applications. Further investigation into its combustion behavior, gas yield, and performance in formulated pyrotechnic compositions is warranted.

References

Application Notes and Protocols: Detonation Properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the detonation properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-nitrogen energetic material. This document includes a summary of its key detonation parameters, detailed protocols for its synthesis, and generalized experimental procedures for the determination of its explosive performance.

Introduction

This compound, also known as DHT, is a nitrogen-rich heterocyclic compound with significant potential as a high-energy density material (HEDM).[1][2] Its high nitrogen content and positive enthalpy of formation contribute to its energetic nature.[1] The hydrazino groups also serve as reactive sites for the synthesis of a wide range of energetic salts and coordination polymers.[1] DHT is noted as an example of a high-nitrogen explosive that relies on its heat of formation to sustain a detonation.[3]

Detonation Properties

The detonation properties of DHT and its derivatives have been investigated through both theoretical calculations and experimental measurements. A summary of these properties is presented in the table below.

CompoundDensity (ρ)Detonation Velocity (D)Detonation Pressure (P)Reference
DHT -9.27 km/s36.02 GPa[4]
DHT 1.56 g/cm³7.54 km/s-[3]
DHT Nitrate (DHTN) 1.708 g/cm³8541.3 m/s-[5][6]
DHT Perchlorate (DHTP) 1.765 g/cm³8882 m/s-[5][6]

Note: Variations in detonation properties can arise from differences in crystal density and experimental conditions.

Experimental Protocols

Synthesis of this compound (DHT)

A common and effective method for the synthesis of DHT is through the nucleophilic substitution of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) with hydrazine.[1][2]

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • Dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile at room temperature.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the product, 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with a suitable solvent, such as acetonitrile or ethanol, to remove any unreacted starting materials and impurities.

  • Dry the purified DHT product under vacuum. An optimized synthesis reports a yield of 92% and a purity of 98.5%.[5][6]

Safety Precautions: this compound and its precursors are energetic materials and should be handled with appropriate safety measures, including the use of personal protective equipment (PPE) and conducting reactions in a well-ventilated fume hood and behind a blast shield.

Determination of Detonation Velocity (Generalized Protocol)

The detonation velocity is a critical parameter for characterizing the performance of an explosive. It can be measured using various techniques, with the optical fibre method being a common approach.

Apparatus:

  • High-speed camera or oscilloscope

  • Optical fibers

  • Explosive charge holder

  • Detonator

  • Data acquisition system

Procedure:

  • Press a pellet of DHT to a known density.[3]

  • Place the explosive charge in a designated holder.

  • Insert two or more optical fibers at precise, known distances along the length of the explosive charge.

  • Initiate the detonation at one end of the charge using a suitable detonator.

  • As the detonation wave propagates along the charge, it will sequentially cut the optical fibers, interrupting the light signal transmitted through them.

  • The high-speed camera or oscilloscope, connected to the data acquisition system, records the time interval between the light signal interruptions from consecutive optical fibers.

  • Calculate the detonation velocity by dividing the known distance between the optical fibers by the measured time interval.

Determination of Detonation Pressure (Generalized Protocol)

Detonation pressure is another key performance indicator of an explosive. It can be determined using various methods, including the plate dent test.

Apparatus:

  • Steel witness plate of known hardness

  • Explosive charge of known dimensions and density

  • Detonator

  • Micrometer or laser profilometer

Procedure:

  • Place a cylindrical charge of DHT of known diameter and density in direct contact with the surface of a steel witness plate.

  • Initiate the detonation of the explosive charge using a detonator placed at the end of the charge opposite to the plate.

  • The detonation will create a dent in the steel plate.

  • Measure the depth of the dent accurately using a micrometer or a laser profilometer.

  • The detonation pressure can then be calculated using empirical formulas that correlate the dent depth to the detonation pressure for a given witness plate material.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of DHT to the characterization of its detonation properties.

Caption: Workflow for DHT Synthesis and Detonation Property Characterization.

References

Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) is a highly versatile and reactive building block in the synthesis of a wide array of nitrogen-rich fused heterocyclic systems. Its two symmetrically placed hydrazino groups provide reactive sites for cyclization reactions with various electrophiles, leading to the formation of diverse and complex molecular architectures. These resulting fused tetrazine derivatives have garnered significant interest in medicinal chemistry and materials science due to their potential biological activities, including antimicrobial and anticancer properties, as well as their unique photophysical and electrochemical characteristics.

This document provides detailed application notes and experimental protocols for the synthesis of prominent fused heterocyclic systems derived from this compound.

Key Synthetic Applications

The primary application of this compound in the synthesis of fused heterocycles involves its condensation with bifunctional electrophiles. The most common strategies include reactions with aldehydes, dicarbonyl compounds, and other reagents capable of forming two new heterocyclic rings fused to the central tetrazine core.

Synthesis of bis[1][2][3]triazolo[4,3-b:3',4'-f][1][2][3][4]tetrazines

A prevalent and efficient method for the synthesis of bis[1][2][3]triazolo[4,3-b:3',4'-f][1][2][3][4]tetrazines involves a two-step process: the formation of bis(hydrazones) followed by oxidative cyclization.

Reaction Pathway:

reaction_pathway_1 DHT 3,6-Di(hydrazino)- 1,2,4,5-tetrazine Hydrazone bis(Hydrazone) Intermediate DHT->Hydrazone Condensation Aldehyde 2 R-CHO (Aldehyde) Aldehyde->Hydrazone FusedProduct bis[1,2,4]triazolo[4,3-b:3',4'-f] [1,2,4,5]tetrazine Hydrazone->FusedProduct Oxidative Cyclization Oxidant Oxidizing Agent Oxidant->FusedProduct

Caption: General reaction pathway for the synthesis of bis[1][2][3]triazolo[4,3-b:3',4'-f][1][2][3][4]tetrazines.

Experimental Protocols:

Protocol 1: Synthesis of bis(Hydrazones) from this compound

This protocol outlines the general procedure for the condensation of this compound with various aldehydes to form the corresponding bis(hydrazone) intermediates.

  • Materials:

    • This compound (1.0 mmol)

    • Appropriate aldehyde (2.2 mmol)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • Dissolve this compound in a minimal amount of glacial acetic acid with stirring.

    • In a separate flask, dissolve the aldehyde in ethanol.

    • Add the aldehyde solution dropwise to the solution of this compound at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The precipitated product is collected by filtration, washed with ethanol, and dried under vacuum.

Protocol 2: Oxidative Cyclization of bis(Hydrazones) to form bis[1][2][3]triazolo[4,3-b:3',4'-f][1][2][3][4]tetrazines

This protocol describes the subsequent oxidative cyclization of the bis(hydrazone) intermediates to yield the final fused heterocyclic system.

  • Materials:

    • bis(Hydrazone) intermediate (1.0 mmol)

    • Iron(III) chloride (FeCl₃) (4.0 mmol)

    • Acetonitrile

  • Procedure:

    • Suspend the bis(hydrazone) in acetonitrile.

    • Add a solution of iron(III) chloride in acetonitrile dropwise to the suspension with vigorous stirring at room temperature.

    • Continue stirring for 12-24 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water.

    • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., DMF/ethanol).

Quantitative Data:

EntryAldehyde (R-CHO)Yield of Hydrazone (%)Yield of Fused Product (%)
1Benzaldehyde9585
24-Methylbenzaldehyde9288
34-Methoxybenzaldehyde9690
44-Chlorobenzaldehyde9482
52-Thiophenecarboxaldehyde9078
Synthesis of[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines

The synthesis of this isomeric fused system involves the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines that bear an amidine fragment.

Reaction Workflow:

workflow_2 cluster_start Starting Material Preparation cluster_cyclization Oxidative Cyclization cluster_purification Purification start 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl) -1,2,4,5-tetrazine intermediate N-(6-(3,5-dimethyl-1H-pyrazol-1-yl) -1,2,4,5-tetrazin-3-yl)imidamide start->intermediate Nucleophilic Substitution amidine Amidine amidine->intermediate product [1,2,4]triazolo[1,5-b] [1,2,4,5]tetrazine intermediate->product Heating oxidant PhI(OAc)₂ in Trifluoroethanol oxidant->product purify Column Chromatography or Recrystallization product->purify

Caption: Experimental workflow for the synthesis of[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines.

Experimental Protocol:

Protocol 3: Synthesis of[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazines

  • Materials:

    • N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl)imidamide intermediate (1.0 mmol)

    • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.5 mmol)

    • 2,2,2-Trifluoroethanol

  • Procedure:

    • Dissolve the imidamide intermediate in trifluoroethanol by heating.

    • Add (diacetoxyiodo)benzene in portions to the heated solution.

    • Stir the reaction mixture at reflux for 5-7 hours.

    • Evaporate the solvent under reduced pressure.

    • Wash the residue with ethanol and dichloromethane.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data:

EntryR-group on ImidamideYield (%)
1Methyl86
2Phenyl30
34-Chlorophenyl25
4Pyrazol-1-yl75

Biological and Physicochemical Properties

Fused heterocyclic systems derived from this compound exhibit a range of interesting biological and physicochemical properties.

Biological Activity

Many of the synthesized fused tetrazine derivatives have been evaluated for their antimicrobial and anticancer activities.

Antifungal Activity of[1][2][3]triazolo[1,5-b][1][2][3][4]tetrazine Derivatives [5]

CompoundR-groupMIC (µg/mL) vs. Trichophyton tonsuransMIC (µg/mL) vs. Epidermophyton floccosum
3a Methyl≤ 3.12≤ 3.12
3b Phenyl> 12.56.25
3g Pyrazol-1-yl> 12.51.5

Anticancer Activity of[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine Derivatives

CompoundR-groupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. BewoIC₅₀ (µM) vs. HL-60
Derivative 1 4-Fluorophenyl1.250.632.50
Derivative 2 4-Methoxyphenyl5.803.1213.12
Physicochemical Properties

The unique electronic structure of these fused heterocyclic systems imparts interesting optical and electrochemical properties. For instance, some bis[1][2][3]triazolo[4,3-b:3',4'-f][1][2][3][4]tetrazines have been shown to exhibit luminescent properties and function as ambipolar semiconductors.[1]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of fused heterocyclic systems. The straightforward and efficient synthetic protocols, coupled with the interesting biological and physicochemical properties of the resulting compounds, make this an attractive area of research for the development of new pharmaceuticals and functional materials. The provided protocols and data serve as a foundational guide for researchers entering this exciting field. Further exploration of the reaction scope and derivatization of these fused systems is likely to yield novel compounds with enhanced properties and applications.

References

Application Notes and Protocols: Formation of Metal Complexes with 3,6-Di(hydrazino)-1,2,4,5-tetrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) and its derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest as versatile ligands in coordination chemistry.[1] The 1,2,4,5-tetrazine ring possesses the highest nitrogen content possible in a stable six-membered aromatic ring, contributing to the high-energy nature of these molecules.[1] The two hydrazino groups attached at the 3 and 6 positions act as potent nucleophiles and provide excellent coordination sites for a wide variety of metal ions.[1]

The resulting metal complexes exhibit a range of interesting properties and potential applications. Due to their high nitrogen content and energetic nature, they are explored as high-energy density materials (HEDMs) for use in propellants and explosives.[1][2] Furthermore, the broader class of hydrazone-based metal complexes has shown significant therapeutic potential, including antimicrobial and anticancer activities, making DHT-metal complexes promising candidates for drug development.[3][4] These complexes can interact with biomolecules through various mechanisms, including redox activity and ligand exchange, offering unique therapeutic strategies.[5]

This document provides detailed protocols for the synthesis of DHT, the formation of its metal complexes, and the analytical methods for their characterization.

Synthesis and Complexation Workflow

The general workflow for synthesizing and characterizing metal complexes of this compound derivatives involves the synthesis of the ligand followed by complexation with a suitable metal salt and subsequent characterization of the final product.

G cluster_ligand Ligand Synthesis cluster_complex Metal Complex Formation start_materials Starting Materials (e.g., 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine) reaction Hydrazinolysis Reaction (Reaction with Hydrazine Hydrate) start_materials->reaction purification_ligand Purification (Recrystallization/Washing) reaction->purification_ligand char_ligand Ligand Characterization (FT-IR, NMR, EA) purification_ligand->char_ligand ligand Synthesized Ligand (DHT or derivative) char_ligand->ligand Verified Ligand complexation Complexation Reaction (In suitable solvent, e.g., DMF, DMSO) ligand->complexation metal_salt Metal Salt (e.g., CuCl2, Ni(NO3)2) metal_salt->complexation purification_complex Product Isolation (Filtration/Washing) complexation->purification_complex char_complex Complex Characterization (FT-IR, EA, X-ray Diffraction) purification_complex->char_complex applications Application Testing (e.g., Thermal Analysis, Biological Assays) char_complex->applications Characterized Complex

Caption: General experimental workflow for synthesis and characterization.

Data Presentation: Properties of DHT and its Energetic Salts

The following table summarizes key quantitative data for this compound (DHT) and some of its energetic salts, highlighting their performance characteristics.

CompoundFormulaDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (H50, cm)Friction Sensitivity (%)Ref.
DHT (3,6-dihydrazino-1,2,4,5-tetrazine)C₂H₆N₈-~181 (Explosion Point)9270--[6]
DHTN (3,6-dihydrazino-1,2,4,5-tetrazine nitrate)C₂H₇N₉O₃1.708104.58541.3384[2]
DHTP (3,6-dihydrazino-1,2,4,5-tetrazine perchlorate)C₂H₇ClN₈O₄1.765197.488828100[2]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dihydrazino-1,2,4,5-tetrazine (DHT)

This protocol is adapted from a high-yield synthesis method using 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BDT) as the starting material.[1][2]

Materials:

  • 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BDT)

  • Hydrazine hydrate (80-85% solution)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 10.0 g of BDT to the flask.

  • Add 100 mL of ethanol to the flask.

  • While stirring, slowly add 20 mL of hydrazine hydrate solution to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The color of the solution should change, and a precipitate should form.

  • After the reflux period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with cold ethanol and then with distilled water to remove unreacted starting materials and impurities.

  • Dry the bright yellow product under vacuum at 60°C to a constant weight.

  • Characterization: Confirm the identity and purity of the synthesized DHT using FT-IR, ¹H NMR, and elemental analysis. The expected yield is typically high, around 92%.[2]

Protocol 2: General Synthesis of a Metal Complex with DHT

This protocol provides a general method for the formation of metal complexes with DHT. The choice of metal salt and solvent may be varied depending on the target complex.

Materials:

  • Synthesized 3,6-dihydrazino-1,2,4,5-tetrazine (DHT)

  • Anhydrous metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OTf)₂)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Schlenk flask or similar reaction vessel for inert atmosphere (optional, but recommended)

  • Magnetic stirrer and hotplate

Procedure:

  • In a clean, dry reaction vessel, dissolve DHT in a minimal amount of the chosen anhydrous solvent. Gentle heating may be required to achieve full dissolution.

  • In a separate vessel, dissolve the anhydrous metal salt in the same solvent. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination geometries.

  • While stirring the DHT solution, add the metal salt solution dropwise at room temperature.

  • Upon addition, a color change or the formation of a precipitate is often observed, indicating complex formation.

  • The reaction mixture may be stirred at room temperature or gently heated (e.g., 50-80°C) for several hours to ensure the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC) if applicable.

  • After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If the product is soluble, the solvent may need to be partially removed under reduced pressure to induce crystallization or precipitation.

  • Wash the isolated solid product with a small amount of cold solvent and then with a non-coordinating solvent (e.g., diethyl ether) to remove residual starting materials.

  • Dry the final complex under vacuum.

Protocol 3: Characterization of DHT-Metal Complexes by FT-IR Spectroscopy

FT-IR spectroscopy is a crucial tool for confirming the coordination of the metal ion to the DHT ligand.

Procedure:

  • Prepare a sample of the dried metal complex for analysis. This is typically done by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the FT-IR spectrum of the pure DHT ligand for comparison.

  • Acquire the FT-IR spectrum of the synthesized metal complex over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the complex to that of the free ligand. Key changes to look for include:

    • N-H Stretching: The stretching vibrations of the -NH₂ and -NH- groups (typically in the 3200-3400 cm⁻¹ region) may shift to lower wavenumbers upon coordination to the metal center due to the donation of electron density.

    • C=N and N=N Stretching: The vibrations of the tetrazine ring (typically 1400-1600 cm⁻¹) may also shift, indicating an alteration of the electronic structure of the ring upon complexation.

    • New Low-Frequency Bands: The formation of new absorption bands in the far-IR region (typically below 600 cm⁻¹) can often be attributed to metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

Potential Applications and Mechanisms

The unique properties of DHT-metal complexes make them suitable for diverse applications, from energetic materials to therapeutics. The underlying logic connects the ligand and metal properties to the final application.

G cluster_inputs Component Properties cluster_outputs Resulting Complex & Applications ligand Ligand Properties (High Nitrogen Content, Hydrazino Groups) complex Metal Complex Properties (High Density, Thermal Stability, Redox Activity, Specific Geometry) ligand->complex influences metal Metal Ion Properties (Lewis Acidity, Redox Potential, Coordination Geometry) metal->complex determines app_energetic Energetic Materials (High Detonation Velocity, Thermal Stability) complex->app_energetic leads to app_drug Drug Development (Anticancer/Antimicrobial Activity) complex->app_drug enables

Caption: Logic diagram linking component properties to applications.

In drug development, hydrazone-based metal complexes are known to exert their biological effects through multiple pathways. For anticancer applications, a proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

G complex DHT-Metal Complex cell Cancer Cell complex->cell Cellular Uptake ros Increased ROS (Reactive Oxygen Species) cell->ros Induces mito Mitochondrial Depolarization ros->mito Causes caspase Caspase Activation mito->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound (DHT)?

A1: The most widely adopted and efficient method for DHT synthesis is the nucleophilic substitution reaction of a precursor, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), with hydrazine.[1][2] Optimized conditions for this reaction have been reported to achieve yields as high as 92% with a purity of 98.5%.[3]

Q2: Are there alternative synthetic routes to DHT?

A2: Yes, several other methods for synthesizing the 1,2,4,5-tetrazine core exist, although they may not be as high-yielding for DHT specifically. These include:

  • Pinner Synthesis: This classic method involves the reaction of an iminoester with hydrazine to form a dihydro-1,2,4,5-tetrazine, which is then oxidized.[1]

  • Reaction of Nitriles with Hydrazine: This approach sometimes employs a catalyst, such as sulfur or metal salts (e.g., zinc triflate), to facilitate the reaction.[1]

  • Condensation of Imidoyl Chlorides with Hydrazine: This is another established method for forming the tetrazine ring.[1]

Q3: What are the key safety precautions to consider when working with DHT and its precursors?

A3: DHT is an energetic material and should be handled with care.[1] Precursors like hydrazine are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Avoid generating dusts of solid compounds. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Q4: How can the purity of the synthesized DHT be assessed?

A4: The purity of DHT can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Elemental Analysis: To determine the elemental composition.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the presence of impurities.

Q5: What is a suitable solvent for the recrystallization of DHT?

A5: Dimethyl sulfoxide (DMSO) has been used to obtain single crystals of DHT through slow evaporation, indicating its suitability as a recrystallization solvent.[4] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Degradation of starting material or product: The reactants or product may be unstable under the reaction conditions. 4. Insufficient hydrazine: An inadequate amount of hydrazine will result in incomplete conversion of the starting material. 5. Product remains in solution: The product may be more soluble in the reaction solvent than anticipated, leading to poor recovery during filtration.1. Extend reaction time: Monitor the reaction by TLC until the starting material is consumed. 2. Increase temperature: Consider gentle heating or switching to a higher-boiling solvent if the reaction is sluggish at room temperature. Microwave irradiation can also be explored to reduce reaction times. 3. Modify reaction conditions: If degradation is suspected, try running the reaction at a lower temperature for a longer duration. 4. Increase hydrazine excess: Use a larger excess of hydrazine to drive the reaction to completion. 5. Modify work-up: If the product is soluble, concentrate the filtrate and attempt to precipitate the product by adding a non-solvent or by cooling to a lower temperature.
Product is an Unexpected Color 1. Presence of impurities: Colored byproducts may have formed. 2. Oxidation: The dihydrotetrazine intermediate may not have been fully oxidized, or the product may have undergone some oxidation.1. Purify the product: Recrystallization is a common method for removing colored impurities. 2. Ensure complete oxidation (if applicable): If the synthesis involves an oxidation step, ensure sufficient oxidizing agent is used and the reaction goes to completion.
Difficulty in Product Purification 1. Inappropriate recrystallization solvent: The chosen solvent may not be suitable for effective purification. 2. Co-precipitation of impurities: Impurities may be crystallizing along with the desired product. 3. Oily product: The product may not be crystallizing properly.1. Solvent screening: Experiment with different solvents or solvent mixtures for recrystallization. 2. Multiple recrystallizations: It may be necessary to perform more than one recrystallization to achieve the desired purity. 3. Trituration: If the product oils out, try triturating it with a non-solvent to induce crystallization.
Inconsistent Results Upon Scale-Up 1. Inefficient mixing: Stirring may not be adequate in a larger reaction vessel. 2. Heat transfer issues: Exothermic or endothermic processes may be more difficult to control on a larger scale. 3. Changes in crystallization kinetics: The rate and manner of crystal formation can differ at larger scales.1. Use appropriate stirring: Employ mechanical stirring for larger reaction volumes to ensure homogeneity. 2. Monitor temperature closely: Use a temperature probe and appropriate heating/cooling baths to maintain the desired reaction temperature. 3. Controlled cooling: Allow the reaction mixture to cool slowly to promote the formation of pure crystals.

Experimental Protocols

Key Experiment: Synthesis of this compound (DHT) from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

This protocol is based on the widely reported high-yield synthesis of DHT.

Materials:

  • 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

  • Hydrazine hydrate (or anhydrous hydrazine)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) in anhydrous acetonitrile.

  • To this solution, add an excess of hydrazine hydrate. The reaction is typically carried out at room temperature.[2]

  • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the BT spot on TLC), the product, DHT, will often precipitate from the reaction mixture as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold acetonitrile to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as dimethyl sulfoxide (DMSO).[4]

Note: The exact molar ratios of reactants and the reaction time for optimal yield may require empirical optimization. A literature-reported optimized synthesis achieved a 92% yield.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve BT in Acetonitrile add_hydrazine Add excess Hydrazine Hydrate start->add_hydrazine react Stir at Room Temperature add_hydrazine->react monitor Monitor by TLC react->monitor precipitate Precipitation of DHT monitor->precipitate Reaction Complete filter Vacuum Filtration precipitate->filter wash Wash with cold Acetonitrile filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from DMSO (optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of DHT from BT.

troubleshooting_yield start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction degradation Degradation? start->degradation solubility Product Soluble? start->solubility extend_time Extend Reaction Time & Monitor by TLC incomplete_reaction->extend_time Yes increase_temp Increase Temperature or Use Microwave incomplete_reaction->increase_temp Still incomplete lower_temp Lower Temperature & Extend Time degradation->lower_temp Yes concentrate Concentrate Filtrate & Precipitate solubility->concentrate Yes

References

Technical Support Center: Improving the Thermal Stability of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) and its energetic salts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHT) and why is its thermal stability important?

A1: this compound (DHT) is a nitrogen-rich heterocyclic compound that serves as a backbone for a variety of high-energy density materials (HEDMs). Its high nitrogen content and positive enthalpy of formation make it a promising candidate for applications in propellants and explosives.[1] Improving the thermal stability of DHT through salt formation is crucial for ensuring the safety, reliability, and performance of these energetic materials during storage, handling, and application.

Q2: How can the thermal stability of DHT be improved?

A2: The primary method for improving the thermal stability of DHT is through the formation of energetic salts. By reacting DHT with various acids, the resulting salts exhibit significantly higher decomposition temperatures compared to the parent DHT molecule. The choice of the anion in the salt plays a critical role in determining the final thermal properties.

Q3: Which anions are most effective at increasing the thermal stability of DHT salts?

A3: The selection of the anion is a key factor in tuning the thermal stability of DHT salts. Generally, anions that are themselves thermally stable and can form strong interactions within the crystal lattice of the salt will impart greater thermal stability. For instance, salts formed with larger, more complex, and highly nitrated anions such as bis(5-nitrotetrazolate) or 4,4´,5,5´-tetranitro-2,2´-bisimidazolate tend to exhibit higher decomposition temperatures.[2]

Q4: What is the typical range of decomposition temperatures for DHT salts?

A4: The decomposition temperatures of DHT salts can vary widely depending on the anion. For example, 3,6-dihydrazine-1,2,4,5-tetrazine nitrate (DHTN) has a decomposition peak at 104.5°C, while the perchlorate salt (DHTP) decomposes at a much higher temperature of 197.4°C.[3] A study of various energetic salts of DHT reported decomposition temperatures ranging from 114°C to 197°C.[3]

Q5: What analytical techniques are used to determine the thermal stability of DHT salts?

A5: The most common techniques for evaluating the thermal stability of energetic materials are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and decomposition temperatures. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and thermal stability.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis and thermal analysis of DHT salts.

Synthesis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low yield of DHT or its salts - Incomplete reaction due to insufficient reaction time or temperature. - Suboptimal stoichiometry of reactants. - Loss of product during purification and isolation steps.- Optimize reaction conditions by systematically varying time and temperature. - Carefully control the molar ratios of reactants. - Refine purification techniques, such as recrystallization, to minimize product loss.
Formation of unexpected byproducts - Side reactions due to impurities in starting materials or solvents. - Decomposition of reactants or products under the reaction conditions. - For asymmetrically substituted tetrazines, the nucleophilic ability of the incoming group may not be optimal, leading to a mixture of products.[5]- Ensure the purity of all starting materials and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. - Carefully select nucleophiles and optimize reaction conditions for asymmetric synthesis to favor the desired product.
Product is sensitive to mechanical stimuli (impact or friction) - The inherent energetic nature of the synthesized salt. - Presence of sensitive impurities.- Handle all energetic materials with extreme caution using appropriate personal protective equipment (PPE). - Purify the product thoroughly to remove any potentially more sensitive impurities. - Characterize the sensitivity of the final product using standardized impact and friction tests.
Thermal Analysis (DSC/TGA) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Irreproducible DSC/TGA results - Inconsistent sample mass or packing in the crucible. - Variations in the heating rate between experiments. - Contamination of the sample or the instrument.- Use a consistent sample mass (typically 1-5 mg for energetic materials) and ensure uniform packing. - Maintain a constant heating rate for all comparative experiments (e.g., 5 °C/min). - Clean the DSC/TGA sample holder and sensor between runs to prevent cross-contamination.
Broad or overlapping peaks in the DSC thermogram - Presence of impurities in the sample. - Multiple decomposition steps occurring at similar temperatures. - Sample reacting with the crucible material.- Purify the sample to remove impurities. - Use a slower heating rate to improve the resolution of thermal events. - Use an inert crucible material (e.g., gold-plated stainless steel) to prevent sample-pan interactions.
Unexpected mass loss in TGA at low temperatures - Presence of residual solvent or moisture in the sample. - Decomposition of a less stable impurity.- Dry the sample thoroughly under vacuum before analysis. - Purify the sample to remove volatile or unstable impurities.

Quantitative Data Summary

The following table summarizes the thermal stability data for a selection of this compound salts.

SaltAnionDecomposition Temperature (°C)
BHT-2HCl·2H₂O Dichloride165
BHT-ATz·2H₂O 5,5´-Azotetrazolate171
BHT-(DNT)₂·2H₂O Bis(3,5-dinitrotriazolate)185
BHT-(NT)₂ Bis(5-nitrotetrazolate)197
BHT-BT·2H₂O 5,5´-Bistetrazolate179
BHT-BTA Bistetrazolylamine114
BHT-(ANTA)₂ Bis(3-amino-5-nitrotriazolate)188
BHT-TNBI 4,4´,5,5´-Tetranitro-2,2´-bisimidazolate197

Data sourced from Klapötke, T. M., et al. (2011). Highly Energetic Salts of 3,6-Bishydrazino-1,2,4,5-tetrazine.[2]

Experimental Protocols

Synthesis of this compound (DHT)

The synthesis of DHT is typically achieved through the hydrazinolysis of 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine (BDT).

Materials:

  • 3,6-bis(3,5-dimethylpyrazolyl)-1,2,4,5-tetrazine (BDT)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend BDT in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add an excess of hydrazine hydrate to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product (DHT) will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

General Procedure for the Synthesis of DHT Salts

The energetic salts of DHT can be synthesized via a direct acid-base reaction or a metathesis reaction.

Acid-Base Reaction Method (e.g., for BHT-2HCl·2H₂O):

  • Suspend DHT in methanol at 0 °C in a flask.

  • Bubble gaseous hydrogen chloride (HCl) through the suspension until saturation.

  • The corresponding salt, 3,6-bishydrazinium-tetrazine dichloride dihydrate (BHT-2HCl·2H₂O), will precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry.

  • Recrystallize from a suitable solvent system (e.g., isopropanol/water) to obtain the pure salt.[1]

Metathesis Reaction Method (for salts with complex anions):

  • Dissolve the sodium or potassium salt of the desired energetic anion in a minimal amount of water or a suitable solvent.

  • In a separate flask, dissolve DHT in a suitable solvent, potentially with the addition of a stoichiometric amount of a strong acid (e.g., HCl) to form the DHT cation in situ.

  • Slowly add the solution of the energetic anion salt to the DHT solution with stirring.

  • The desired DHT energetic salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Thermal Analysis Protocol (DSC and TGA)

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dried DHT salt into an aluminum or gold-plated stainless steel crucible.

  • DSC Analysis:

    • Place the sealed crucible in the DSC sample holder. An empty, sealed crucible is used as a reference.

    • Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300-400 °C) at a constant heating rate of 5 °C/min.[2]

    • Record the heat flow as a function of temperature. The peak of the exothermic event corresponds to the decomposition temperature.

  • TGA Analysis:

    • Place the crucible with the sample in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen flow of 50 mL/min) at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials (BDT, Hydrazine Hydrate) synthesis_dht Synthesis of DHT (Hydrazinolysis) start->synthesis_dht dht DHT Product synthesis_dht->dht synthesis_salt Salt Formation (Acid-Base or Metathesis) dht->synthesis_salt acid Acid or Anion Salt acid->synthesis_salt salt DHT Salt Product synthesis_salt->salt dsc DSC Analysis salt->dsc tga TGA Analysis salt->tga data Thermal Stability Data (Decomposition Temp.) dsc->data tga->data

Caption: Experimental workflow for the synthesis and thermal analysis of DHT salts.

Thermal_Stability_Factors cluster_anion Key Anion Characteristics A Anion Properties C Crystal Lattice Energy A->C influences Anion_Size Size and Shape Anion_Charge Charge Distribution Anion_Structure Presence of Nitro/Azido Groups B Cation Properties (DHT Backbone) B->C influences D Thermal Stability of DHT Salt C->D determines

Caption: Factors influencing the thermal stability of this compound salts.

References

Technical Support Center: Synthesis of Asymmetrically Substituted Tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of asymmetrically substituted tetrazines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of asymmetrically substituted tetrazines, offering potential causes and solutions to streamline your experimental workflow.

1. Low to No Yield of the Desired Asymmetric Tetrazine

  • Question: I am getting very low or no yield of my target asymmetrically substituted tetrazine. What are the possible reasons and how can I improve it?

  • Answer: Low yields are a frequent challenge in asymmetric tetrazine synthesis.[1] Several factors could be contributing to this issue:

    • Probable Cause 1: Formation of Symmetric Byproducts: In solution-phase synthesis, the reaction between two different nitriles and hydrazine can lead to a mixture of the desired asymmetric tetrazine and two corresponding symmetric tetrazines, significantly reducing the yield of the target molecule.[2]

      • Solution: Consider employing a solid-phase synthesis approach. By anchoring one of the nitrile precursors to a solid support, the formation of one of the symmetric byproducts is prevented, and the other can be washed away, leading to higher yields (often 70-94%) of the desired asymmetric product after cleavage.[2]

    • Probable Cause 2: Inefficient Reaction Conditions: The classical Pinner synthesis, while common, is often low-yielding for asymmetric and alkyl-substituted tetrazines.[3][4] Reaction temperature and time might also be insufficient.

      • Solution 1: Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as Ni(OTf)₂ or Zn(OTf)₂, can significantly improve yields (up to 95% for some symmetric tetrazines and 40-70% for asymmetric ones) and broaden the substrate scope to include unactivated aliphatic nitriles.[3][5]

      • Solution 2: Organocatalysis: A thiol-containing organocatalyst can promote the reaction at room temperature using the safer hydrazine hydrate, expanding the range of compatible functional groups.[6]

      • Solution 3: Increase Temperature or Reaction Time: Some reactions may require more forcing conditions, such as refluxing at higher temperatures (e.g., using 1-propanol or butanol) or extending the reaction time.[1] Microwave-assisted synthesis can also be explored to reduce reaction times.[7]

    • Probable Cause 3: Incomplete Oxidation: The dihydrotetrazine intermediate must be oxidized to the final tetrazine product. Incomplete oxidation will result in low yields.

      • Solution: Ensure the oxidizing agent (e.g., sodium nitrite in acidic medium) is fresh and added under appropriate temperature control (typically 0 °C).[1][7] For some substrates, bubbling air through the reaction mixture during reflux can aid in oxidation.[1]

2. Difficulty in Purifying the Asymmetric Tetrazine

  • Question: I am struggling to isolate my desired asymmetrically substituted tetrazine from the reaction mixture. What are the best purification strategies?

  • Answer: Purification is a major hurdle due to the formation of structurally similar symmetric byproducts.[2]

    • Probable Cause 1: Co-elution of Symmetric Byproducts: The symmetric tetrazines formed in solution-phase synthesis often have similar polarities to the desired asymmetric product, making chromatographic separation difficult.

      • Solution 1: Solid-Phase Synthesis: This is the most effective way to avoid the formation of symmetric byproducts, thus simplifying purification to a single step after cleavage from the resin.[2]

      • Solution 2: Careful Chromatography: If using solution-phase synthesis, meticulous flash column chromatography with a shallow solvent gradient may be required. Monitoring with thin-layer chromatography (TLC) is crucial to identify the different products.[1]

    • Probable Cause 2: Degradation on Silica Gel: Some tetrazines can be sensitive to acidic silica gel, leading to degradation during purification.

      • Solution: Use deactivated neutral silica gel or an alternative stationary phase like alumina. Running the column quickly can also minimize contact time and potential degradation.

3. Unexpected Side Reactions

  • Question: I am observing unexpected side products in my reaction. What could be causing this?

  • Answer: Side reactions can arise from the reactivity of starting materials or intermediates.

    • Probable Cause 1: Use of Anhydrous Hydrazine: Anhydrous hydrazine is a potent nucleophile and reducing agent, which can lead to side reactions with sensitive functional groups on the nitrile precursors.[3]

      • Solution: Switch to hydrazine hydrate in combination with an organocatalyst, which allows for milder reaction conditions.[6]

    • Probable Cause 2: Reaction with Dichloromethane (DCM): If using DCM as a solvent in certain thiol-promoted syntheses, it can act as a carbon source, leading to the formation of monosubstituted tetrazines as a side product.[2]

      • Solution: If DCM is not the intended carbon source, ensure it is completely removed before starting the reaction, for example, by using an alternative solvent like dioxane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to asymmetrically substituted tetrazines?

A1: Several methods have been developed to overcome the limitations of the classical Pinner synthesis. Key modern approaches include:

  • Lewis Acid-Promoted One-Pot Synthesis: Utilizes catalysts like Ni(II) or Zn(II) salts to condense two different nitriles with hydrazine, offering good yields for a range of substrates, including alkyl tetrazines.[3][8]

  • Thiol-Promoted Organocatalysis: Employs a thiol catalyst with hydrazine hydrate, enabling milder reaction conditions and broader functional group tolerance.[9]

  • Solid-Phase Synthesis: This method avoids the formation of symmetric byproducts by immobilizing one of the reactants on a solid support, greatly simplifying purification.[2]

  • Cross-Coupling Reactions: Starting from a pre-formed tetrazine scaffold (e.g., a chlorotetrazine or thiomethyltetrazine), various substituents can be introduced using palladium-catalyzed cross-coupling reactions like Suzuki or Liebeskind-Srogl.[10][11]

Q2: How can I improve the yield and reproducibility for tetrazines with electron-withdrawing groups?

A2: Asymmetric tetrazines with strong electron-withdrawing groups can be challenging to synthesize with high and reproducible yields.[7] An alternative to direct condensation methods is a multi-step approach involving the synthesis of an intermediate that can then be modified. For instance, synthesizing a 3-thiomethyltetrazine and then using a cross-coupling reaction to introduce the desired group can be a more reliable strategy.[6][10]

Q3: Is anhydrous hydrazine necessary for the synthesis?

A3: While some metal-catalyzed methods use hazardous anhydrous hydrazine, several newer protocols have been developed to avoid it.[3][6] Organocatalytic methods using thiols as catalysts work efficiently with the much safer hydrazine hydrate.[6]

Q4: What is the role of sulfur in some tetrazine synthesis protocols?

A4: In some traditional methods, elemental sulfur is used as an in-situ oxidizing agent for the dihydrotetrazine intermediate. However, its removal can sometimes complicate the workup. Modern methods often use other oxidizing agents like sodium nitrite.[1]

Q5: My tetrazine product appears unstable. How can I handle and store it?

A5: The stability of tetrazines can vary significantly depending on their substituents. Electron-withdrawing groups generally increase stability. For handling, it is advisable to minimize exposure to light and strong acids or bases. For storage, keeping the compound as a solid in a cool, dark, and dry place is recommended. Some highly reactive tetrazines are best generated and used in situ.

Data Presentation

Table 1: Comparison of Yields for Different Asymmetric Tetrazine Synthesis Methods

Synthetic MethodCatalyst/PromoterKey AdvantagesTypical YieldsReference(s)
Lewis Acid CatalysisNi(OTf)₂ or Zn(OTf)₂One-pot, broad substrate scope30-70%[3][5]
Organocatalysis3-Mercaptopropionic acidMild conditions, uses hydrazine hydrate34-75%[9]
Solid-Phase SynthesisNone (uses solid support)No symmetric byproducts, easy purification70-94%[2]
Pinner-like ReactionsVariesTraditional methodOften <40%[4]
Palladium-Catalyzed Cross-CouplingPalladium catalystAccess to diverse functionalities60-80%[10]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of Asymmetric Tetrazines

This protocol is adapted from the method developed by Devaraj and coworkers.[5]

  • Preparation: In a nitrogen-filled glovebox, add the first nitrile (1 equivalent), the second nitrile (3-5 equivalents), and the Lewis acid catalyst (e.g., Ni(OTf)₂, 5 mol%) to an oven-dried reaction vessel.

  • Reaction: Add anhydrous hydrazine (at least 10 equivalents) to the mixture. Seal the vessel and heat to the desired temperature (e.g., 60-100 °C) with stirring for 12-36 hours.

  • Workup and Oxidation: Cool the reaction to room temperature. Carefully quench the excess hydrazine. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. The organic layer contains the dihydrotetrazine intermediate.

  • Oxidation: Cool the organic solution to 0 °C and add an aqueous solution of sodium nitrite followed by dropwise addition of an acid (e.g., 2M HCl) until the solution turns from yellow to pink/red, indicating the formation of the tetrazine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the asymmetrically substituted tetrazine.

Protocol 2: General Procedure for Solid-Phase Synthesis of Asymmetric Tetrazines

This protocol is based on the solid-phase approach to avoid symmetric byproducts.[2]

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dichloromethane (DCM).

  • Linker and Nitrile Attachment: Couple the first nitrile-containing building block to the resin using standard solid-phase peptide synthesis coupling reagents (e.g., DIC/Oxyma).

  • Tetrazine Formation: Swell the resin in a solvent like 1,4-dioxane. Add a solution of the second nitrile (as a solution in dioxane or neat), hydrazine hydrate, and a thiol promoter (e.g., 3-mercaptopropionic acid). Agitate the mixture at room temperature for several hours.

  • Oxidation: Wash the resin thoroughly. Add an aqueous solution of sodium nitrite and HCl to the resin and agitate until the resin turns a deep red/pink color.

  • Cleavage and Purification: Wash the resin again and dry it. Cleave the tetrazine from the solid support using a cleavage cocktail (e.g., 95% TFA in water). Precipitate the product in cold ether, centrifuge, and collect the solid. Further purification by HPLC may be performed if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_purification Purification Stage start Select Synthesis Route solution_phase Solution-Phase Synthesis (e.g., Lewis Acid Catalysis) start->solution_phase Solution solid_phase Solid-Phase Synthesis start->solid_phase Solid reaction Run Reaction with Nitrile 1 + Nitrile 2 + Hydrazine solution_phase->reaction solid_phase->reaction oxidation Oxidize Dihydrotetrazine Intermediate reaction->oxidation analysis Analyze Crude Product (TLC, LC-MS, NMR) oxidation->analysis low_yield Problem: Low Yield analysis->low_yield Issue Found impure Problem: Impure Product analysis->impure Issue Found purification Purify Crude Product (Column Chromatography/HPLC) analysis->purification Proceed troubleshoot_yield Troubleshoot Yield: - Change Catalyst - Increase Temp/Time - Switch to Solid-Phase low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot Purity: - Optimize Chromatography - Use Neutral Silica - Switch to Solid-Phase impure->troubleshoot_purity troubleshoot_yield->start Re-strategize troubleshoot_purity->purification Re-purify final_product Pure Asymmetric Tetrazine purification->final_product

Caption: Workflow for the synthesis and troubleshooting of asymmetrically substituted tetrazines.

troubleshooting_logic start Low Yield or Purity Issue? cause_yield Primary Cause: Formation of Symmetric Byproducts start->cause_yield Yes cause_conditions Secondary Cause: Suboptimal Reaction Conditions start->cause_conditions Yes solution_solid_phase Solution 1: Switch to Solid-Phase Synthesis cause_yield->solution_solid_phase Most effective solution_purification Solution 3: Refine Purification Protocol cause_yield->solution_purification For existing material cause_conditions->solution_solid_phase Simplifies reaction solution_catalysis Solution 2: Optimize Catalysis (Lewis Acid/Organo) cause_conditions->solution_catalysis Improves reactivity end Successful Synthesis solution_solid_phase->end Purity & Yield Improved solution_catalysis->end solution_purification->end

Caption: Decision-making flowchart for troubleshooting common issues in asymmetric tetrazine synthesis.

References

Technical Support Center: Purification of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this high-nitrogen compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound (DHT)?

A1: The primary and most effective method reported for the purification of DHT is recrystallization. A particularly successful technique involves the slow evaporation of a saturated solution of DHT in dimethyl sulfoxide (DMSO) to yield high-purity single crystals.[1] Recrystallization from aqueous solvent mixtures, such as methanol/water, may also be a viable option.

Q2: What are the likely impurities in a crude sample of DHT synthesized from 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT)?

A2: Common impurities in DHT synthesized from BDT via nucleophilic substitution with hydrazine include:

  • Unreacted Starting Material: Residual 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BDT).

  • Reaction Byproducts: 3,5-dimethylpyrazole, which is formed as a leaving group during the reaction.

  • Hydrazine Salts: Excess hydrazine may form salts with any acidic species present.

  • Side-Reaction Products: Potential products from incomplete substitution or other side reactions.

Q3: My DHT sample has a low purity after initial synthesis. What is the first purification step I should try?

A3: For a DHT sample with low purity, a straightforward recrystallization is the recommended first step. Given its documented success, dissolving the crude product in a minimal amount of hot DMSO and allowing for slow cooling or slow evaporation is a good starting point.[1]

Q4: How can I assess the purity of my DHT sample?

A4: The purity of DHT can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of DHT and reveal the presence of proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of DHT and detect impurities with different mass-to-charge ratios.[2][3]

  • Elemental Analysis (EA): Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for pure DHT.[3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture, providing a precise measure of purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of DHT.

Problem 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
DHT is too soluble in the chosen solvent. If using a solvent mixture, try increasing the proportion of the anti-solvent (the solvent in which DHT is less soluble).
Too much solvent was used. Concentrate the filtrate and attempt a second crystallization to recover more product.
Premature crystallization on the filter paper during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Problem 2: Oily Product Instead of Crystals
Possible Cause Suggested Solution
Presence of significant impurities. Attempt to wash the crude product with a solvent in which DHT is poorly soluble but the impurities are soluble before recrystallization.
Cooling the solution too quickly. Allow the solution to cool to room temperature slowly, and then transfer it to a cold bath. Rapid cooling can sometimes lead to oiling out.
Inappropriate solvent system. The solubility properties of DHT may not be ideal for the chosen solvent. Experiment with different solvent systems. Given its nitrogen-rich, heterocyclic nature, polar aprotic solvents like DMF or NMP, or mixtures with water or alcohols, could be explored.
Problem 3: No Crystals Form Upon Cooling
Possible Cause Suggested Solution
The solution is not supersaturated. The concentration of DHT is too low. Evaporate some of the solvent to increase the concentration and induce crystallization.
Inhibition of nucleation. Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure DHT if available.
DHT remains highly soluble even at low temperatures. Consider using an anti-solvent. Dissolve the DHT in a good solvent, and then slowly add a solvent in which DHT is insoluble until the solution becomes turbid.

Quantitative Data Summary

Purification Method Solvent System Achieved Purity Yield Reference
Optimized Synthesis (Purification method not specified)Not Specified98.5%92% (synthesis yield)[4]
Single Crystal GrowthDimethyl sulfoxide (DMSO)High (Single Crystal)Not Reported[1]
Recrystallization of a derivativeMethanol/Water (1:1)Not ReportedNot Reported[1]
Recrystallization of a derivativeMethanol/DMF (4:1)Not ReportedNot Reported[1]

Experimental Protocols

Protocol 1: Purification of DHT by Slow Evaporation from DMSO[1]
  • Dissolution: Dissolve the crude this compound in a minimal amount of high-purity dimethyl sulfoxide (DMSO) at room temperature to create a saturated or near-saturated solution. Gentle warming may be applied to facilitate dissolution, but avoid high temperatures to prevent decomposition.

  • Filtration (Optional): If insoluble impurities are present, filter the warm solution through a pre-warmed filter to remove them.

  • Crystallization: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the DMSO.

  • Crystal Growth: Leave the solution undisturbed in a stable environment (e.g., a fume hood) at room temperature. Over several days to weeks, as the DMSO slowly evaporates, single crystals of pure DHT will form.

  • Isolation: Once a sufficient amount of crystals has formed, carefully decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of a solvent in which DHT is sparingly soluble (e.g., cold ethanol or diethyl ether) to remove any residual DMSO.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Experimental Workflow for DHT Purification

DHT_Purification_Workflow cluster_synthesis Crude DHT Synthesis cluster_purification Purification by Recrystallization cluster_analysis Purity Analysis Crude_DHT Crude this compound Dissolution Dissolve in minimal hot DMSO Crude_DHT->Dissolution Filtration Hot filtration (optional) Dissolution->Filtration Crystallization Slow cooling or slow evaporation Filtration->Crystallization Isolation Isolate crystals (filtration) Crystallization->Isolation Washing Wash with cold, non-polar solvent Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_DHT Pure this compound Drying->Pure_DHT Analysis Purity Assessment (NMR, MS, EA, HPLC) Pure_DHT->Analysis Crystallization_Troubleshooting Start No Crystals Formed Check_Saturation Is the solution supersaturated? Start->Check_Saturation Evaporate Evaporate some solvent Check_Saturation->Evaporate No Check_Nucleation Are there nucleation sites? Check_Saturation->Check_Nucleation Yes Evaporate->Check_Saturation Success Crystals Form Evaporate->Success If successful Scratch_Seed Scratch flask or add seed crystal Check_Nucleation->Scratch_Seed No Check_Solubility Is the compound too soluble? Check_Nucleation->Check_Solubility Yes Scratch_Seed->Check_Nucleation Scratch_Seed->Success If successful Anti_Solvent Add an anti-solvent Check_Solubility->Anti_Solvent Yes Failure Consider alternative purification method Check_Solubility->Failure No Anti_Solvent->Success Anti_Solvent->Failure If unsuccessful

References

Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of hydrazinium salts. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and workflows to ensure the stability and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are hydrazinium salts and why are they often hygroscopic?

Hydrazinium salts are compounds formed from the protonation of hydrazine or its derivatives.[1][2] They consist of a hydrazinium cation and an anionic counterion. Their tendency to absorb moisture from the atmosphere, known as hygroscopicity, is influenced by the nature of both the cation and the anion, as well as the crystal packing of the salt.[3] The presence of strong hydrogen bonding sites and the interaction with water molecules contribute to their hygroscopic nature.[3]

Q2: How can the hygroscopicity of hydrazinium salts affect my experiments and product stability?

Moisture absorption can lead to significant physical and chemical changes in hydrazinium salts, impacting various stages of research and development:[4][5]

  • Physical Changes: Caking, clumping, or deliquescence (dissolving in absorbed water) can make the salt difficult to handle, weigh accurately, and process.[5][6]

  • Chemical Instability: The presence of water can promote degradation, hydrolysis, or disproportionation of the salt.[3][4] Hydrazine and its derivatives can be sensitive to oxidation, and the presence of moisture can facilitate these reactions.[7][8]

  • Compromised Dosage Form Performance: In pharmaceutical formulations, changes in the physical form of the active ingredient due to moisture uptake can affect dissolution rates, bioavailability, and overall stability of the final product.[4][9]

Q3: What are the visual indicators that my hydrazinium salt has absorbed excessive moisture?

Common signs of significant moisture absorption include:

  • A change in the physical appearance from a free-flowing powder to a clumpy or caked solid.[5]

  • The material may become sticky or form a paste.[5]

  • In cases of high hygroscopicity, the salt may completely dissolve in the absorbed water, a phenomenon known as deliquescence.[10]

Q4: What are the best practices for storing hygroscopic hydrazinium salts?

To minimize moisture absorption, proper storage is critical:

  • Airtight Containers: Store salts in tightly sealed containers.[5][6][11]

  • Controlled Environment: Whenever possible, store containers in a desiccator with a suitable drying agent or in a controlled low-humidity environment.[4][12]

  • Inert Atmosphere: For highly sensitive salts, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

  • Minimize Exposure: When handling the salt, minimize the time the container is open to the atmosphere.[5][6]

Q5: Are there specific safety concerns for handling hydrazinium salts that have absorbed moisture?

Yes. Hydrazine and its derivatives are toxic and can be reactive.[7][13][14] The presence of water can alter their stability. Some hydrazinium salts are known to be explosive.[13] It is crucial to consult the Safety Data Sheet (SDS) for the specific salt you are using.[11][15] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[6][15]

Troubleshooting Guides

Problem: My hydrazinium salt has become clumpy and is difficult to weigh and handle.

  • Cause: The salt has absorbed moisture from the atmosphere due to improper storage or handling.[5][6]

  • Solution 1 (Drying): If the salt is thermally stable, it may be possible to dry it under vacuum.[16] Gentle heating may be applied, but caution is necessary as some hydrazinium salts can decompose at elevated temperatures.[15] Always verify the thermal stability of your specific salt before heating.

  • Solution 2 (Controlled Environment Handling): If drying is not feasible, handle the material inside a glove box or a controlled humidity chamber to prevent further moisture uptake.

  • Prevention: Review your storage procedures. Ensure containers are sealed tightly and stored in a desiccator or dry environment.[12] When dispensing, work quickly to minimize exposure to ambient air.[6]

Problem: I am observing unexpected degradation or side-products in my reaction.

  • Cause: The absorbed water in the hygroscopic hydrazinium salt may be participating in the reaction, leading to hydrolysis or other unwanted chemical transformations.[3][4]

  • Solution:

    • Dry the Salt: Use a fresh, unopened container of the salt or dry the existing batch if thermally permissible.[16]

    • Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[17]

  • Prevention: Always assess the hygroscopicity of a new batch of a hydrazinium salt. Consider it a potential source of water in your experiments.

Problem: My pharmaceutical formulation is showing poor long-term stability.

  • Cause: The hygroscopic nature of the hydrazinium salt API is likely leading to moisture-induced physical or chemical degradation of the dosage form over time.[4][9]

  • Solution (Formulation Strategies):

    • Co-processing: Formulate the salt with hydrophobic excipients that can help repel moisture.[9]

    • Film Coating: Apply a moisture-barrier film coating to the solid dosage form.[9][18]

    • Encapsulation: Encapsulate the hygroscopic active ingredient with polymers.[9]

    • Crystal Engineering: Investigate the possibility of forming a less hygroscopic crystalline form or a co-crystal of the salt.[9][10]

  • Solution (Packaging):

    • Moisture-Resistant Packaging: Use packaging with a low water vapor permeation rate.[9]

    • Include Desiccants: Place a desiccant inside the packaging to absorb any residual moisture.[4]

Data Presentation

Table 1: General Classification of Hygroscopicity

This table provides a general classification for the hygroscopicity of materials based on their moisture uptake at a specific temperature and relative humidity.

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C and 80% RHDescription
Non-hygroscopic< 0.2%Essentially no moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Small amount of moisture absorption.
Moderately hygroscopic≥ 2% and < 15%Appreciable moisture absorption.
Very hygroscopic≥ 15%Significant moisture absorption.
DeliquescentSufficient to form a solutionAbsorbs enough moisture to dissolve.

Data adapted from pharmaceutical industry guidelines.

Table 2: Saturated Salt Solutions for Maintaining Constant Relative Humidity (RH)

This table lists common saturated salt solutions used in the static method to create controlled humidity environments for hygroscopicity testing at 25°C.[4]

Saturated Salt SolutionRelative Humidity (%) at 25°C
Potassium Sulfate (K₂SO₄)97
Potassium Nitrate (KNO₃)92.5
Sodium Chloride (NaCl)75.3
Magnesium Nitrate (Mg(NO₃)₂)52.9
Magnesium Chloride (MgCl₂)32.8
Lithium Chloride (LiCl)11.3

Experimental Protocols

Protocol: Determination of Hygroscopicity by the Static (Desiccator) Method

This protocol describes a common method for assessing the hygroscopicity of a substance by exposing it to environments of constant relative humidity.

Objective: To determine the moisture uptake of a hydrazinium salt at various relative humidity (RH) levels.

Materials:

  • Hydrazinium salt sample

  • Analytical balance

  • Shallow weighing dishes (e.g., watch glasses)

  • A series of desiccators

  • Saturated salt solutions to achieve desired RH levels (see Table 2)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of the hydrazinium salt (typically 10-20 mg) into a pre-weighed shallow dish. Prepare one sample for each humidity condition to be tested.

  • Desiccator Setup: Prepare a series of desiccators, each containing a saturated solution of a different salt to maintain a constant relative humidity.[4] Ensure there is an excess of solid salt in each solution.

  • Sample Exposure: Place the prepared samples into the desiccators, ensuring no cross-contamination.

  • Equilibration: Store the sealed desiccators at a constant temperature (e.g., 25°C ± 2°C).[4]

  • Weight Measurement: At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), quickly remove the samples one at a time, weigh them, and immediately return them to their respective desiccators. Continue until the weight of each sample becomes constant (reaches equilibrium).[4]

  • Data Analysis: Calculate the percentage weight gain for each sample at each RH condition using the following formula: % Weight Gain = [(W_t - W_0) / W_0] * 100 Where:

    • W_t is the weight of the sample at time 't'.

    • W_0 is the initial weight of the sample.

  • Plotting: Plot the equilibrium percentage weight gain against the relative humidity to generate a moisture sorption isotherm.

Visualizations

logical_relationship_diagram cluster_cause Cause cluster_condition Condition cluster_effect Primary Effect cluster_consequences Consequences A Hydrazinium Salt (Intrinsic Properties) C Moisture Absorption A->C B High Ambient Humidity B->C D Physical Instability (Caking, Deliquescence) C->D E Chemical Instability (Hydrolysis, Degradation) C->E F Handling & Processing Issues C->F G Compromised Product Performance & Shelf-life C->G

Caption: Impact of humidity on hydrazinium salt stability.

experimental_workflow cluster_prep Preparation cluster_assess Hygroscopicity Assessment cluster_action Actionable Steps A Receive / Synthesize Hydrazinium Salt B Initial Characterization (Appearance, Purity) A->B C Perform Hygroscopicity Test (e.g., Static Method) B->C D Classify Hygroscopicity (Non, Slight, Moderate, etc.) C->D E Standard Storage & Handling Procedures D->E Non / Slightly Hygroscopic F Implement Enhanced Controls: - Desiccator / Glove Box - Controlled Humidity Room - Inert Atmosphere D->F Moderately to Very Hygroscopic G Consider Formulation Strategies: - Coating / Encapsulation - Hydrophobic Excipients - Co-crystallization F->G For Product Development

Caption: Decision workflow for handling hydrazinium salts.

References

reaction condition modifications for Pinner synthesis of tetrazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Pinner synthesis and its modern variations are crucial for obtaining tetrazines, vital components in bioconjugation, imaging, and materials science. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the classical Pinner synthesis of tetrazines and what are its main limitations?

The classical Pinner synthesis involves the condensation of an imidoester with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized to the final tetrazine product.[1] A common starting point is the reaction of nitriles with hydrazine.[2][3] While foundational, this method is often limited to the synthesis of aromatic tetrazines and can be inefficient for producing alkyl or unsymmetrical tetrazines, frequently resulting in low yields.[2][3]

Q2: What are the key modern modifications to the Pinner synthesis for improving yields and substrate scope?

Several "Pinner-like" reactions have been developed to overcome the limitations of the classical method.[1] Notable modifications include:

  • Metal-Catalyzed Synthesis: The use of Lewis acid catalysts, such as zinc triflate (Zn(OTf)₂) or nickel triflate (Ni(OTf)₂), promotes the addition of hydrazine to unactivated alkyl nitriles, significantly improving access to alkyl and unsymmetrical tetrazines.[1][2][4]

  • Sulfur-Mediated Synthesis: These reactions often utilize elemental sulfur and hydrazine hydrate, providing a metal-free alternative for the synthesis of both symmetrical and unsymmetrical tetrazines.[1]

  • Solid-Phase Synthesis: This approach can simplify purification and overcome issues with the formation of symmetrical byproducts when synthesizing unsymmetrical tetrazines.[3]

Q3: How can I synthesize unsymmetrical 3,6-disubstituted tetrazines effectively?

Synthesizing unsymmetrical tetrazines is a common challenge due to the potential for forming a mixture of products.[1] Metal-catalyzed methods, where the ratio of the two different nitrile starting materials can be carefully controlled, have proven effective in improving the yield of the desired unsymmetrical product.[2] Solid-phase synthesis is another powerful strategy, as one of the nitrile precursors is attached to a solid support, preventing the formation of one of the symmetrical byproducts.[3]

Q4: What are the common oxidizing agents used in the final step of tetrazine synthesis?

The oxidation of the dihydrotetrazine intermediate is a critical final step. Common oxidizing agents include:

  • Sodium nitrite (NaNO₂) in an acidic medium.

  • Air oxidation, which can sometimes be sufficient.[5]

  • Other organic oxidants like 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) and [bis(acetoxy)iodo]benzene (PIDA).[6]

Q5: Is anhydrous hydrazine necessary for the Pinner synthesis?

While some metal-catalyzed protocols specify the use of anhydrous hydrazine, which is hazardous and not widely available, other methods have been developed to use the safer hydrazine monohydrate or hydrazine hydrate.[2][5] Thiol-catalyzed "Pinner-like" reactions, for instance, are compatible with hydrazine hydrate.[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction temperature or switch to a higher boiling point solvent (e.g., from ethanol to 1-propanol).[5]- Extend the reaction time.- Consider using a microwave reactor to potentially shorten reaction times and improve yields.[5]
Inefficient oxidation.- Ensure the oxidizing agent is fresh and added in the correct stoichiometry.- If using air as the oxidant, ensure adequate exposure of the reaction mixture to air.- Try alternative oxidizing agents such as NaNO₂ with acid or DDQ.[5][6]
Poor catalyst activity.- For metal-catalyzed reactions, ensure the catalyst is anhydrous and of high purity.- Consider increasing the catalyst loading, although typically 5% is sufficient.[2]
Unreacted Starting Material (Nitrile) Insufficient activation of the nitrile.- For unactivated nitriles (especially alkyl nitriles), the use of a Lewis acid catalyst like Zn(OTf)₂ or Ni(OTf)₂ is highly recommended.[4]- Increase the equivalents of hydrazine. Some protocols suggest a 10-fold excess.[5]
Formation of Symmetrical Byproducts in Unsymmetrical Synthesis Similar reactivity of the two nitrile precursors.- Carefully adjust the ratio of the two nitriles.[2]- Consider a solid-phase synthesis approach where one nitrile is immobilized.[3]
Product Fails to Precipitate The product may be soluble in the reaction solvent.- The precipitate upon cooling may be excess sulfur in sulfur-mediated reactions, with the product remaining in solution.[5]- Concentrate the reaction mixture and attempt purification by column chromatography.
Reaction is Difficult to Reproduce Sensitivity to reaction conditions.- Ensure strictly anhydrous conditions if using anhydrous hydrazine and metal triflate catalysts.- For sulfur-mediated reactions, the quality and particle size of the sulfur may play a role.

Reaction Condition Modifications: A Comparative Overview

Parameter Classical Pinner Metal-Catalyzed (Ni/Zn) Sulfur-Mediated Solid-Phase Synthesis
Catalyst NoneNi(OTf)₂ or Zn(OTf)₂Elemental SulfurThiol activator/catalyst can be used
Hydrazine Source HydrazineAnhydrous HydrazineHydrazine HydrateHydrazine Hydrate
Typical Solvents Alcohols (e.g., Ethanol)Often neat hydrazine or high-boiling solventsAlcohols (e.g., Ethanol, 1-Propanol)Dioxane, DCM
Temperature Reflux50-120 °CRefluxRoom temperature to moderate heating
Key Advantages Simple, good for some aromatic tetrazinesBroad substrate scope (alkyl & unsymmetrical), high yieldsMetal-free, uses safer hydrazine hydrateSimplified purification, good for unsymmetrical tetrazines
Key Disadvantages Limited scope, often low yieldsRequires anhydrous hydrazine (hazardous)Can have soluble products requiring chromatographyRequires synthesis of resin-bound starting material

Experimental Workflow & Logic

The following diagrams illustrate the general experimental workflow for the Pinner synthesis and a troubleshooting logic tree.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Select Nitrile(s) and Hydrazine Source catalyst Choose Catalyst System (e.g., None, Metal Salt, Sulfur) start->catalyst solvent Select Appropriate Solvent catalyst->solvent combine Combine Reactants, Catalyst, and Solvent solvent->combine heat Heat to Reaction Temperature (e.g., Reflux, Microwave) combine->heat oxidation Oxidize Dihydrotetrazine Intermediate (e.g., Air, NaNO2) heat->oxidation isolation Isolate Crude Product (e.g., Filtration, Extraction) oxidation->isolation purification Purify Tetrazine (e.g., Recrystallization, Chromatography) isolation->purification

Caption: General experimental workflow for Pinner and Pinner-like tetrazine synthesis.

G start Low or No Product Yield? check_sm Check for Unreacted Starting Material (TLC/LCMS) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material, but No Product check_sm->no_sm No increase_temp Increase Temperature or Extend Reaction Time sm_present->increase_temp add_catalyst Consider Adding/Changing Catalyst (e.g., Zn(OTf)2) sm_present->add_catalyst success Product Formed increase_temp->success add_catalyst->success check_oxidation Investigate Oxidation Step no_sm->check_oxidation change_oxidant Try Alternative Oxidizing Agent (e.g., NaNO2, DDQ) check_oxidation->change_oxidant decomposition Consider Product Decomposition check_oxidation->decomposition change_oxidant->success

Caption: Troubleshooting logic for low-yield Pinner tetrazine synthesis.

References

avoiding the formation of unwanted byproducts in tetrazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tetrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to avoid the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted byproducts in tetrazine synthesis?

A1: The most prevalent byproducts depend on the synthetic route, but commonly include:

  • 1,2-Dihydrotetrazines : These are the immediate precursors to tetrazines and may persist if the oxidation step is incomplete.[1]

  • 4-Amino-1,2,4-triazoles : These isomers can form under certain conditions and are often difficult to distinguish from dihydrotetrazine intermediates.[2]

  • Symmetrical Tetrazines : When synthesizing an unsymmetrical tetrazine from two different nitrile precursors, the formation of two corresponding symmetrical tetrazines is a significant competing pathway.[3][4]

  • Monosubstituted Byproducts : In reactions aiming for disubstituted tetrazines, monosubstituted versions can also form as side products.[5]

  • Degradation Products : Certain functional groups, particularly amines, are sensitive to oxidation and can lead to side reactions and product degradation, especially when using traditional oxidants like sodium nitrite (NaNO₂).[5][6]

Q2: Why is my overall yield for tetrazine synthesis consistently low?

A2: Low yields in tetrazine synthesis are a frequent issue and can stem from several factors. Traditional Pinner-like syntheses often report yields in the 10–25% range.[7][8] Key reasons for low yields include:

  • Incomplete Reactions : A significant amount of unreacted starting material, such as the initial nitrile, may remain after the reaction.[9]

  • Byproduct Formation : The formation of the byproducts listed in Q1 directly consumes starting materials and reduces the yield of the desired product.

  • Difficult Purification : Several pyrimidyl and pyridyl substituted tetrazines can be challenging to purify, leading to product loss during workup and chromatography.[10]

  • Suboptimal Reaction Conditions : The choice of catalyst, solvent, temperature, and reaction time can dramatically impact yield. For instance, uncatalyzed reactions for asymmetric tetrazines are often low-yielding.[8]

Q3: When synthesizing an unsymmetrical tetrazine, how can I prevent the formation of symmetrical byproducts?

A3: The co-formation of two symmetrical tetrazines is a primary challenge in solution-phase synthesis of unsymmetrical tetrazines.[4] Key strategies to mitigate this include:

  • Stoichiometry Control : Carefully controlling the ratio of the two nitrile precursors (e.g., a 5:1 ratio) can favor the formation of the desired asymmetric product, but separation remains a challenge.[7]

  • Lewis Acid Catalysis : Using Lewis acid catalysts like Ni(OTf)₂ or Zn(OTf)₂ can significantly improve the yield and selectivity for the asymmetric product over catalyst-free reactions.[8]

  • Solid-Phase Synthesis : This is a highly effective method to eliminate symmetrical byproducts. By anchoring one of the nitrile precursors to a solid support, the formation of one of the symmetrical products is prevented, and the other can be washed away, simplifying purification.[3]

Q4: My reaction is complete, but the solution hasn't turned the characteristic pink/red color of the tetrazine. What does this mean?

A4: The vibrant pink or red color is characteristic of the final, oxidized 1,2,4,5-tetrazine ring. If your solution lacks this color, it almost certainly indicates that the final oxidation step has not occurred or was unsuccessful. Your product is likely the 1,2-dihydrotetrazine intermediate, which is typically colorless or pale yellow. You must proceed with an oxidation step to generate the final product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: TLC or LC-MS analysis shows a large amount of unreacted nitrile starting material.

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature Increase the reaction time or temperature. Some reactions require refluxing overnight to proceed to completion.[9] Using a sealed tube or microwave irradiation can also be effective.[9]
Low Reagent Stoichiometry Increase the excess of hydrazine. Some protocols recommend using a 10-fold excess of hydrazine hydrate.[9]
Inefficient or No Catalyst For challenging substrates, especially unactivated alkyl nitriles or asymmetric syntheses, introduce a Lewis acid catalyst (e.g., 0.05 equivalents of Ni(OTf)₂ or Zn(OTf)₂) to drive the reaction forward.[2][4] Alternatively, a thiol-containing organocatalyst can be used under milder conditions.[4][11]

Issue 2: The oxidation of my dihydrotetrazine with NaNO₂ and acid is giving low yields or degrading my product.

Potential Cause Recommended Solution
Acid-Sensitive Functional Groups The acidic conditions required for NaNO₂ can degrade sensitive functionalities. Switch to a milder, non-acidic oxidant. Phenyliodine(II) diacetate (PhI(OAc)₂) is an effective alternative that is tolerant of amine groups and allows for easy separation of the iodobenzene byproduct.[12]
Oxidant-Sensitive Functional Groups If the functional groups are sensitive to oxidation by NaNO₂, other methods can be employed. Options include using manganese dioxide (MnO₂) or exploring photocatalytic oxidation with a catalyst like methylene blue and a 660 nm LED light source.[11][12]
Poor pH Control During the addition of acid to the NaNO₂ solution, ensure the pH is controlled carefully and the temperature is kept low (e.g., 0 °C) to minimize the formation of reactive nitrogen oxide gases that can lead to side reactions.[12][13]

Issue 3: I suspect I have formed a 4-amino-1,2,4-triazole byproduct instead of my desired tetrazine.

Potential Cause Recommended Solution
Reaction Pathway Ambiguity The formation of 4-amino-1,2,4-triazoles is a known side reaction, particularly in syntheses starting from alkyl nitriles, as they can be isomeric with the dihydrotetrazine intermediate.[2]
Characterization Careful characterization is crucial. Use ¹H NMR, ¹³C NMR, and HRMS to confirm the structure. The spectral data for the triazole will be distinct from the dihydrotetrazine and the final tetrazine.
Synthetic Strategy Adjustment The use of Lewis acid transition metal catalysts (Ni²⁺, Zn²⁺) has been shown to effectively promote the formation of 1,2,4,5-tetrazines directly from nitriles, avoiding the triazole pathway.[2]

Data & Visual Guides

Diagrams of Key Workflows and Pathways

troubleshooting_low_yield start Low Yield Observed check_sm Analyze crude reaction: Unreacted starting material? start->check_sm unexpected_product Analyze crude reaction: Unexpected byproduct(s)? check_sm->unexpected_product No increase_conditions Increase heat, time, or excess hydrazine. Consider adding catalyst (e.g., Ni(OTf)₂). check_sm->increase_conditions Yes identify_byproduct Identify byproduct structure (e.g., Dihydrotetrazine, Triazole, Symmetric Tzs). unexpected_product->identify_byproduct Yes purification_issue Review purification protocol. Product may be lost during workup or chromatography. unexpected_product->purification_issue No modify_synthesis Modify synthesis strategy. - Use alternative oxidant. - Switch to solid-phase synthesis. - Adjust catalyst. identify_byproduct->modify_synthesis

Caption: Troubleshooting workflow for diagnosing and resolving low tetrazine yields.

byproduct_pathways cluster_main Desired Pathway cluster_byproduct Byproduct Pathways RCN Nitrile + Hydrazine Amidrazone Amidrazone Intermediate RCN->Amidrazone DHTz 1,2-Dihydrotetrazine Amidrazone->DHTz Triazole 4-Amino-1,2,4-Triazole Amidrazone->Triazole Isomerization Tz Desired 1,2,4,5-Tetrazine DHTz->Tz Tz_note Oxidation SymTz Symmetric Tetrazines (in asymmetric synthesis) RCN2 Nitrile 1 + Nitrile 2 + Hydrazine RCN2->SymTz

Caption: Competing reaction pathways leading to desired tetrazines vs. common byproducts.

Table 1: Comparison of Catalysts for Unsymmetrical Tetrazine Synthesis
CatalystStarting MaterialsTypical ConditionsReported YieldAdvantages & Disadvantages
None (Pinner-like) 2 different aromatic nitriles, hydrazineReflux, 1-2h10-25%[8]Adv: Simple setup. Disadv: Very low yield, forms difficult-to-separate mixture of 3 products.[4]
Ni(OTf)₂ or Zn(OTf)₂ Nitriles (alkyl or aromatic), hydrazine0.05 eq. catalyst, 80°C, 30 minUp to 75%[8]Adv: High yield, one-pot, works for unactivated alkyl nitriles.[2][4] Disadv: Requires anhydrous hydrazine, which has safety and availability concerns.[1]
Thiol Organocatalyst Nitriles, hydrazine hydrate, 3-mercaptopropionic acidRoom temperature, ethanol34-75%[3]Adv: Mild conditions, uses safer hydrazine hydrate, broad substrate scope.[4][11] Disadv: Still a solution-phase reaction, so symmetric byproducts are possible.
Solid-Phase Synthesis Resin-bound nitrile, second nitrile, hydrazine hydrate, thiol catalystRoom temperature70-94%[3][14]Adv: Excellent yield, eliminates symmetric byproducts, simplifies purification to a single step.[3] Disadv: Requires solid-phase synthesis setup and specialized resins.

Key Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed One-Pot Synthesis of Asymmetric Tetrazines

This protocol is adapted from methodologies developed for improved access to asymmetric and alkyl tetrazines.[2][8]

  • Preparation : In a nitrogen-flushed, oven-dried vial, combine the first nitrile (e.g., 4-cyanobenzoic acid, 1.0 mmol), the second nitrile or formamidine salt (5.0 mmol, 5 equivalents), and the Lewis acid catalyst (e.g., Ni(OTf)₂, 0.05 mmol, 0.05 equivalents).

  • Reagent Addition : In a well-ventilated fume hood, carefully add anhydrous hydrazine (~2 mL) to the solid mixture with stirring. Caution : Anhydrous hydrazine is toxic and reactive. Ammonia gas is evolved.

  • Reaction : Seal the vial and heat the reaction mixture to 80 °C. Stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS for the consumption of the limiting nitrile.

  • Oxidation : Cool the reaction mixture to room temperature. Cautiously add a solution of sodium nitrite (NaNO₂) (10 mmol) in water. Place the vial in an ice bath and slowly add 2% aqueous HCl dropwise until the pH reaches ~3. The solution will turn a deep red/pink color and gas will evolve. Caution : Nitrogen oxide gases are formed.

  • Workup and Purification : Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude red solid by flash column chromatography or preparative HPLC to isolate the desired asymmetric tetrazine.[10]

Protocol 2: Oxidation of Dihydrotetrazines using Phenyliodine(II) Diacetate (PhI(OAc)₂)

This protocol is an alternative for substrates sensitive to the standard NaNO₂/acid conditions.[12]

  • Dissolution : Dissolve the crude dihydrotetrazine intermediate (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Oxidant Addition : Add PhI(OAc)₂ (1.1 mmol, 1.1 equivalents) to the solution at room temperature.

  • Reaction : Stir the reaction at room temperature. The reaction is typically rapid, and the solution should turn pink/red. Monitor the reaction to completion by TLC (disappearance of the dihydrotetrazine spot).

  • Purification : Once complete, the product can be easily purified. The iodobenzene byproduct is volatile and can often be removed under high vacuum, or the crude mixture can be directly purified by flash chromatography to yield the pure tetrazine.[12]

References

Technical Support Center: Scaling Up the Production of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up production of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT).

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthesis route for scaling up DHT production?

A1: The most prevalent and effective method for synthesizing this compound (DHT) is through a nucleophilic substitution reaction.[1] This process typically utilizes 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT) as a precursor, which is reacted with hydrazine.[1][2] Optimized conditions for this reaction have been reported to achieve yields as high as 92% with a purity of 98.5%.[2]

Q2: What are the key starting materials for the synthesis of the DHT precursor, BT?

A2: The precursor, 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT), is synthesized from readily available starting materials, including guanidine nitrate, hydrazine hydrate, and acetylacetone.[2]

Q3: What are some common energetic salts that can be derived from DHT?

A3: To enhance its application performance, DHT can be converted into energetic salts. Two common examples are 3,6-dihydrazino-1,2,4,5-tetrazine nitrate (DHTN) and 3,6-dihydrazino-1,2,4,5-tetrazine perchlorate (DHTP).[1][2]

Q4: What are the primary safety concerns when handling DHT and its precursors?

  • Explosive Potential: DHT is a high-energy density material.[1][3] Avoid shock, friction, and heat.

  • Toxicity: Hydrazine is a known carcinogen and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Irritation: Related tetrazine compounds are known to cause skin and eye irritation.

Q5: How can the purity of the final DHT product be assessed?

A5: The purity of DHT can be determined using various analytical techniques, including:

  • Spectroscopy: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) can confirm the structure.[2]

  • Elemental Analysis (EA): To determine the elemental composition.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of DHT Incomplete reaction of BT with hydrazine.- Increase reaction time or temperature (monitor for decomposition).- Ensure an adequate excess of hydrazine is used.- Check the purity of the BT precursor.
Side reactions occurring.- Optimize reaction temperature to minimize side product formation.- Purify the BT precursor to remove reactive impurities.
Impure Final Product Unreacted starting materials or byproducts present.- Recrystallize the crude product from a suitable solvent system (e.g., propanol/water).[5]- Perform column chromatography if impurities are persistent.
Decomposition of the product during workup.- Avoid excessive heating during solvent removal.- Work up the reaction mixture promptly.
Difficulty Isolating the Product Product is too soluble in the reaction solvent.- After the reaction, cool the mixture to 0°C to promote precipitation.[5]- If necessary, carefully add a co-solvent in which the product is less soluble.
Inconsistent Results at Scale Poor heat and mass transfer in a larger reactor.- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Control the rate of reagent addition to manage any exotherms.

Experimental Protocols

Synthesis of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT)

The synthesis of BT from guanidine nitrate, hydrazine hydrate, and acetylacetone is a multi-step process that involves the formation of 3,5-dimethylpyrazole and its subsequent reaction to form the tetrazine ring.[2]

Synthesis of this compound (DHT) from BT
  • Reaction Setup: In a well-ventilated fume hood, dissolve 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (BT) in acetonitrile.[3]

  • Reagent Addition: While stirring, slowly add an excess of hydrazine hydrate to the solution at room temperature.[3]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the DHT product will precipitate out of the solution. Cool the mixture to enhance precipitation.

  • Purification: Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum.[5]

Quantitative Data

Compound Yield (%) Purity (%) Density (g/cm³) Decomposition Peak Temp. (°C)
DHT (Optimized)9298.5--
DHTN91-1.708104.5
DHTP--1.765197.4

Data sourced from reference[2].

Visualizations

DHT_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_dht DHT Synthesis cluster_purification Purification cluster_derivatives Optional Derivatives GN Guanidine Nitrate BT 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) GN->BT HH1 Hydrazine Hydrate HH1->BT AC Acetylacetone AC->BT DHT 3,6-Di(hydrazino)- 1,2,4,5-tetrazine (DHT) BT->DHT HH2 Hydrazine Hydrate HH2->DHT ACN Acetonitrile (Solvent) ACN->DHT Filtration Filtration DHT->Filtration NitricAcid Nitric Acid PerchloricAcid Perchloric Acid Wash Washing Filtration->Wash Drying Drying Wash->Drying DHTN DHT Nitrate (DHTN) Drying->DHTN DHTP DHT Perchlorate (DHTP) Drying->DHTP NitricAcid->DHTN PerchloricAcid->DHTP Troubleshooting_Logic Start Low Yield or Impurity Issue CheckPurity Check Purity of Starting Materials (BT) Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure CheckWorkup Examine Workup & Purification Protocol CheckConditions->CheckWorkup Optimal OptimizeConditions Optimize Reaction Conditions CheckConditions->OptimizeConditions Suboptimal OptimizePurification Optimize Purification (e.g., Recrystallization) CheckWorkup->OptimizePurification Inefficient Success Problem Resolved CheckWorkup->Success Efficient PurifySM->Success OptimizeConditions->Success OptimizePurification->Success

References

safety precautions for handling 3,6-Di(hydrazino)-1,2,4,5-tetrazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,6-Di(hydrazino)-1,2,4,5-tetrazine

This guide provides essential safety information, troubleshooting protocols, and frequently asked questions for researchers, scientists, and drug development professionals handling this compound. Given its nature as a high-energy material, strict adherence to these safety protocols is mandatory to mitigate risks in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nitrogen-rich heterocyclic compound.[1][2] Its molecular structure, containing both a tetrazine ring and two hydrazino functional groups, classifies it as a high-energy material. Such materials require specialized handling and storage procedures due to their potential for rapid decomposition or reaction.[3][4]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards stem from its energetic nature and potential toxicity. While specific GHS classifications for this exact compound are not detailed in the provided results, analogous tetrazine compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7] As a high-energy material, it should be considered sensitive to heat, friction, impact, and electrostatic discharge.[8] The presence of hydrazine moieties also suggests potential for hazardous reactions, as hydrazine itself can generate heat and is incompatible with acids and alkalis.[9]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is crucial.[4] The following should be worn at all times:

  • Eye Protection: Chemical safety goggles meeting EN 166 standards or equivalent.[5] A face shield is also recommended.[8]

  • Hand Protection: Chemically resistant, impervious gloves.[6][7]

  • Body Protection: A flame-resistant lab coat, long-sleeved clothing, and potentially leather outerwear for additional protection during energetic material handling.[5][8]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5]

Q4: How should this compound be stored?

A4: Proper storage is critical to maintain stability and prevent accidents.

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

  • Containment: Keep in a tightly closed, original container.[6][7] Avoid glass containers with screw-top caps.[8]

  • Segregation: Store away from incompatible materials, particularly combustible materials, acids, and alkalis.[6][9]

  • Security: The material should be stored in a locked cabinet or safe to prevent unauthorized access.[7][10] For quantities over 100mg, specialized storage, such as a munitions safe, may be required.[10]

Q5: What are the correct disposal procedures?

A5: Waste material must be treated as hazardous. Do not mix with other waste.[6] All waste must be disposed of in accordance with local, state, and federal regulations via an approved waste disposal plant.[6][7] Never dispose of the compound down laboratory drains.[10] Uncleaned containers should be handled with the same precautions as the product itself.[6]

Troubleshooting Guides

Scenario: Accidental Spill

  • Question: What is the immediate protocol for cleaning a small spill of this compound powder in the lab?

  • Answer:

    • Evacuate & Alert: Immediately alert personnel in the area and evacuate if necessary.[6]

    • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

    • Wear Full PPE: Before cleanup, don all required PPE, including respiratory protection, gloves, goggles, and protective clothing.[11]

    • Contain & Clean: Use dry cleanup procedures.[11] Do not use water, as this may spread the material.[9] Gently sweep or shovel the material into a clean, dry, sealable, and properly labeled container for hazardous waste.[5][11] Use non-sparking tools.

    • Decontaminate: After the material is collected, decontaminate the area with a suitable solvent and wash with large amounts of water, preventing runoff into drains.[11]

    • Dispose: Dispose of the collected waste and contaminated materials through your institution's environmental health and safety (EHS) office.[6]

Scenario: Personal Exposure

  • Question: What are the first aid measures for skin or eye contact with the compound?

  • Answer:

    • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs or persists, seek medical advice.[5][6]

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do so.[6][7] Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][6] If the person is not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell.[6][7]

Scenario: Potential Destabilization

  • Question: The material appears to have changed color or consistency in storage. Is it safe to use?

  • Answer: No. A change in appearance can indicate decomposition or destabilization, which may increase its sensitivity. Do not handle the container. Secure the area, prevent access, and immediately contact your institution's EHS or explosive safety officer for assessment and disposal.

Data Presentation

PropertyValueSource
CAS Number 5940-53-4[1][2]
Molecular Formula C₂H₆N₈[1][2]
Molecular Weight 142.12 g/mol [1][2]

Experimental Protocols

Protocol 1: Safe Handling and Weighing

  • Hazard Assessment: Before beginning, conduct a thorough risk assessment for the entire procedure.[12]

  • Engineering Controls: All handling must be performed inside a certified chemical fume hood with the sash at the lowest possible position.[12] Use a blast shield for protection.[8] The work area should be free of combustible materials.[13]

  • Grounding: Use a conductive, grounded work surface and wear conductive footwear or a wrist strap to mitigate electrostatic discharge (ESD) risks.[8]

  • Quantity Limitation: Do not work with more than 100mg of the material at one time without specific approval and enhanced engineering controls.[10]

  • Tool Selection: Use non-sparking tools (e.g., wood, plastic) for all manipulations.[8]

  • Weighing: Weigh the material directly into the reaction vessel on a grounded balance within the fume hood. Avoid transferring dry powder between containers.

  • Post-Handling: Immediately clean all tools and the work surface. Wash hands and arms thoroughly with soap and water after handling is complete.[11]

Protocol 2: Emergency Response for Fire

  • Evacuation: In case of fire, evacuate the area immediately.

  • Extinguishing Media: For a small fire, use dry sand, dry chemical, or alcohol-resistant foam.[6] Do not use a water jet , as this can spread the fire.[9]

  • Container Cooling: If it is safe to do so from a protected location, cool any exposed containers with a water spray to prevent pressure buildup and potential explosion.[9][11]

  • Professional Response: Do not attempt to fight a large fire. Alert emergency services, inform them of the nature of the material involved, and let trained professionals handle the situation.

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment 1. Conduct Risk Assessment & Review SDS ppe_setup 2. Don Full PPE (FR Coat, Goggles, Face Shield, Gloves) risk_assessment->ppe_setup eng_controls 3. Prepare Engineering Controls (Fume Hood, Blast Shield, Grounding Mat) ppe_setup->eng_controls handling 4. Handle Small Quantities (<100mg) Use Non-Sparking Tools eng_controls->handling storage 5. Secure Storage (Cool, Dry, Locked, Segregated) handling->storage decon 6. Decontaminate Work Area & Equipment storage->decon waste 7. Dispose of Waste (Via Approved Hazardous Waste Protocol) decon->waste

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Energetic Properties of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), TNT, and HMX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the energetic material 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) with the well-established secondary explosives Trinitrotoluene (TNT) and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). The following sections present a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies for the cited experiments.

Executive Summary

This compound (DHT) is a nitrogen-rich heterocyclic compound that has garnered significant interest as a high-performance energetic material. Theoretical calculations and experimental data suggest that DHT possesses superior detonation properties compared to the widely used TNT and even the more powerful HMX. This guide will delve into the specifics of these comparisons, offering a clear perspective on the potential advantages of DHT.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key performance and sensitivity parameters of DHT, TNT, and HMX. It is important to note that the values for TNT and HMX can vary depending on factors such as density, particle size, and the specific experimental setup.

PropertyThis compound (DHT)Trinitrotoluene (TNT)Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)
Chemical Formula C₂H₆N₈C₇H₅N₃O₆C₄H₈N₈O₈
Molecular Weight ( g/mol ) 142.12227.13296.16
Detonation Velocity (km/s) 9.27[1] (calculated), 7.54 (pressed pellets)6.8 - 6.959.1
Detonation Pressure (GPa) 36.02[1] (calculated)17.18 - 18.91~39.0[2]
Impact Sensitivity (H₅₀, cm) 65 (2.5 kg drop weight)Generally low, varies with conditionsHigher than TNT, varies with crystal form
Friction Sensitivity Data not readily available in comparative formatGenerally lowHigher than TNT
Decomposition Temperature (°C) Explosion point: 181 °C (454 K)[1]Onset of decomposition near 200 °CMelting point: ~280 °C

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to characterize energetic materials. Below are detailed methodologies for the key experiments cited.

Detonation Velocity Measurement

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a primary measure of its performance.

  • Methodology: A common method involves the use of a cylindrical charge of the explosive of a known diameter and density. Ionization probes or fiber optic cables are placed at precise intervals along the length of the charge. As the detonation front passes each probe, a signal is generated. The time intervals between the signals from consecutive probes are measured using a high-speed oscilloscope. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval. The final reported velocity is often an average of the measurements along the charge.

Detonation Pressure Measurement (Plate Dent Test)

The detonation pressure is the pressure of the shock wave produced by the detonation. The Plate Dent Test is a widely used method to estimate this property.

  • Methodology: A cylindrical charge of the explosive with a specific diameter and length is placed in direct contact with a standardized witness plate, typically made of steel. The explosive is then detonated. The force of the detonation creates a dent in the witness plate. The depth of this dent is carefully measured. This depth is then correlated to the detonation pressure using empirical formulas and calibration curves derived from explosives with well-established detonation pressures.

Impact Sensitivity Test (BAM Fallhammer)

Impact sensitivity measures the ease with which an explosive can be initiated by a drop weight. The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a standardized method for this determination.

  • Methodology: A small sample of the explosive (typically around 40 mm³) is placed in a standardized apparatus consisting of two steel cylinders and a guide ring. A specified drop weight (e.g., 2.5 kg) is released from a known height, impacting the upper steel cylinder and compressing the sample. A series of tests are conducted at various drop heights. The result is reported as the H₅₀ value, which is the height from which the drop weight has a 50% probability of causing an explosion (defined by sound, flame, or smoke). A higher H₅₀ value indicates lower sensitivity.

Friction Sensitivity Test (BAM Friction Apparatus)

Friction sensitivity assesses the susceptibility of an explosive to initiation by frictional forces. The BAM Friction Apparatus is the standard instrument for this test.

  • Methodology: A small amount of the explosive material is spread on a porcelain plate. A porcelain pin is then placed on the sample, and a specified load is applied. The porcelain plate is then moved back and forth under the pin for a set distance and speed. A series of trials are conducted with varying loads. The friction sensitivity is reported as the load at which a reaction (e.g., crackling, smoke, or ignition) is observed in at least one out of six trials. A higher load value indicates lower sensitivity.

Thermal Stability Analysis (DSC/TGA)

Thermal stability is crucial for the safe handling and storage of explosives. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common techniques to evaluate this property.

  • Methodology:

    • DSC: A small, weighed sample of the explosive is placed in a sealed pan, and an empty reference pan is also prepared. Both pans are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. Exothermic events, such as decomposition, are detected as peaks on the resulting thermogram, indicating the temperature at which the material begins to release energy.

    • TGA: A sample of the explosive is placed in a crucible which is part of a sensitive microbalance. The sample is heated at a controlled rate in a specific atmosphere. The TGA instrument continuously records the mass of the sample as a function of temperature. A loss in mass indicates decomposition, and the temperature at which this occurs provides information about the material's thermal stability.

Logical Workflow for Explosive Material Selection

The selection of an appropriate explosive for a specific application is a critical decision that involves balancing performance with safety. The following diagram illustrates a logical workflow for this process.

ExplosiveSelectionWorkflow start Define Application Requirements performance Performance Evaluation start->performance safety Safety Assessment start->safety det_vel Detonation Velocity performance->det_vel det_pres Detonation Pressure performance->det_pres imp_sens Impact Sensitivity safety->imp_sens fric_sens Friction Sensitivity safety->fric_sens therm_stab Thermal Stability safety->therm_stab decision Select Optimal Explosive det_vel->decision det_pres->decision imp_sens->decision fric_sens->decision therm_stab->decision end Final Selection decision->end

Caption: A logical workflow for selecting an explosive based on performance and safety criteria.

Conclusion

The available data indicates that this compound (DHT) shows significant promise as a high-performance energetic material, with a calculated detonation velocity and pressure that reportedly exceed those of both TNT and HMX.[1] Its impact sensitivity appears to be lower than that of HMX, suggesting a potentially favorable safety profile. While TNT remains a valuable and widely used explosive due to its low sensitivity and cost-effectiveness, and HMX is a staple for high-energy applications, DHT presents a compelling alternative for applications where maximum detonation performance is paramount. Further research and standardized comparative testing will be crucial to fully elucidate the practical advantages and limitations of DHT in various applications.

References

A Comparative Performance Analysis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine Nitrate and Perchlorate Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the energetic performance of two prominent salts derived from 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT): the nitrate (DHTN) and perchlorate (DHTP) salts. The information presented is based on experimental data to assist researchers in selecting the appropriate compound for their specific applications in the development of energetic materials.

Executive Summary

This compound and its derivatives are a class of nitrogen-rich compounds known for their high energy content.[1] The nitrate and perchlorate salts of DHT exhibit distinct performance characteristics. While both are powerful energetic materials, DHTP generally displays higher thermal stability and detonation performance. Conversely, DHTN is significantly less sensitive to impact and friction, suggesting a better safety profile under certain conditions. The choice between these two salts will ultimately depend on the desired balance of performance and safety for a given application.

Performance Data at a Glance

The following table summarizes the key performance metrics of DHTN and DHTP based on experimental findings.

PropertyThis compound Nitrate (DHTN)This compound Perchlorate (DHTP)
Density (g/cm³) 1.7081.765
Decomposition Peak Temperature (°C) 104.5197.4
Detonation Velocity (m/s) 8541.38882
Impact Sensitivity (H₅₀, cm) 388
Friction Sensitivity (%) 4100

Data sourced from Zhang, H., Jia, S., Wang, B., & Li, J. (2014).[1][2]

Experimental Methodologies

The data presented in this guide is based on established experimental protocols for the characterization of energetic materials.

Synthesis of this compound (DHT) and its Salts

The parent compound, this compound (DHT), is synthesized via a hydrazine base substitution reaction using 3,6-bis(dimethyl pyrazole)-1,2,4,5-tetrazine (BDT) as the raw material.[1] The nitrate (DHTN) and perchlorate (DHTP) salts are then prepared by reacting DHT with an aqueous solution of nitric acid or perchloric acid, respectively, in what is typically a straightforward acid-base reaction.[3]

Thermal Stability Analysis

The thermal stability of the compounds is evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) to determine its decomposition peak temperature.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability.

Sensitivity Testing

The sensitivity of the energetic materials to external stimuli such as impact and friction is a critical safety parameter.

  • Impact Sensitivity: The impact sensitivity is determined using the drop weight method, and the results are often expressed as H₅₀, which is the drop height at which there is a 50% probability of causing an explosion.

  • Friction Sensitivity: The friction sensitivity is assessed using a BAM friction apparatus. This test determines the likelihood of a sample exploding when subjected to a specific frictional force.

Detonation Performance

The detonation velocity, a key indicator of an explosive's power, is calculated based on experimental data and theoretical models.

Visualizing the Process and Structures

To better understand the relationships and processes involved, the following diagrams are provided.

Chemical_Structures cluster_DHT This compound (DHT) cluster_Salts Energetic Salts DHT C₂H₆N₈ DHTN DHT · 2HNO₃ (Nitrate Salt) DHT->DHTN + Nitric Acid DHTP DHT · 2HClO₄ (Perchlorate Salt) DHT->DHTP + Perchloric Acid

Chemical relationship between DHT and its nitrate and perchlorate salts.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Analysis Analysis S1 Synthesize DHT S2 Synthesize DHTN & DHTP S1->S2 C1 Thermal Analysis (DSC/TGA) S2->C1 C2 Sensitivity Testing (Impact, Friction) S2->C2 C3 Performance Measurement (Detonation Velocity) S2->C3 A1 Compare Performance Data C1->A1 C2->A1 C3->A1

General experimental workflow for comparing energetic materials.

References

A Comparative Analysis of Theoretical vs. Experimental Detonation Velocity of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical and experimental detonation velocities of 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a high-nitrogen energetic material. The performance of DHT is contextualized against other well-known high-performance explosives, supported by experimental data and detailed methodologies.

Data Presentation: Detonation Velocity Comparison

The following table summarizes the theoretical and experimental detonation velocities of DHT and selected high-performance explosives.

ExplosiveAbbreviationTheoretical Detonation Velocity (m/s)Experimental Detonation Velocity (m/s)Test Density (g/cm³)
This compoundDHT9270[1]7540[2][3]Not Specified
This compound NitrateDHTNNot available8541.3[4]1.708
This compound PerchlorateDHTPNot available8882[4]1.765
Cyclotrimethylene trinitramineRDXNot available87501.82
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMXNot available91001.91
1,1-diamino-2,2-dinitroetheneFOX-78870[5]8335[5]1.76
2,4,6-TrinitrotolueneTNTNot available69001.65
TriaminotrinitrobenzeneTATBNot available73501.80

Note: Theoretical and experimental values can vary based on the calculation method, crystal density, and experimental setup.

Experimental Protocols

The experimental determination of the detonation velocity of solid high explosives like DHT is a critical aspect of their characterization. While the specific experimental setup for the cited DHT value is not exhaustively detailed in the available literature, a general and widely accepted methodology, the "Rate Stick" or "Cylinder Test" with electronic probes, is described below.

Objective: To measure the steady-state detonation velocity of a pressed explosive charge.

Materials and Equipment:

  • Pressed cylindrical charge of the explosive (e.g., DHT) of a specific diameter and length. The charge diameter should be sufficient to minimize radial energy losses and ensure a stable detonation velocity.

  • Detonator (e.g., a small booster charge of a well-characterized explosive).

  • A series of precisely spaced probes (e.g., ionization pins, piezoelectric pins, or fiber optic sensors) inserted into or placed along the explosive charge.

  • A high-speed data acquisition system or oscilloscope to record the time of arrival of the detonation wave at each probe.

  • A test chamber or a safe, remote firing site.

Procedure:

  • Charge Preparation: The explosive powder is pressed into a cylindrical pellet of a predetermined density and dimensions. For the reported experimental value of DHT, unconfined pressed pellets with a diameter of 0.50 inches were used.[2][3]

  • Probe Placement: The timing probes are placed at accurately measured intervals along the length of the explosive cylinder. These probes are designed to generate an electrical or optical signal upon the arrival of the detonation front.

  • Initiation: The explosive charge is initiated at one end using a suitable detonator.

  • Data Recording: As the detonation wave propagates along the cylinder, it triggers each probe in succession. The high-speed recording system captures the precise time at which each probe is activated.

  • Velocity Calculation: The detonation velocity is calculated by dividing the known distance between two consecutive probes by the measured time interval for the detonation wave to travel between them. The velocities between multiple probe pairs are typically averaged to obtain a steady-state detonation velocity.

Theoretical Calculation Methods

The theoretical detonation velocity of an explosive can be estimated using various computational methods. These methods typically rely on the explosive's elemental composition, density, and heat of formation.

  • Density Functional Theory (DFT): As was used to calculate a theoretical detonation velocity of 9270 m/s for DHT, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It can be used to predict various properties of energetic materials, including their heats of formation and crystal densities, which are then used in hydrodynamic codes to calculate detonation parameters.

  • Kamlet-Jacobs Equations: These are a set of empirical equations that provide a relatively simple and quick method for estimating the detonation velocity and pressure of C-H-N-O explosives.[2] The equations require the explosive's elemental composition, density, and heat of formation as inputs.

  • BKW (Becker-Kistiakowsky-Wilson) Code: The BKW code is a thermochemical code used to calculate the detonation properties of explosives. It uses an equation of state for the detonation products to compute the composition and properties of the gases at the high temperatures and pressures experienced during detonation. The explosive performance of DHT has been calculated using the BKW code, though specific values from this calculation were not found in the reviewed literature.[6][7]

Mandatory Visualization

G cluster_theoretical Theoretical Determination cluster_experimental Experimental Determination Theoretical_Input Input Parameters (Composition, Density, Heat of Formation) Calculation_Method Calculation Method (e.g., DFT, Kamlet-Jacobs, BKW Code) Theoretical_Input->Calculation_Method Used in Theoretical_VOD Theoretical Detonation Velocity (VOD) Calculation_Method->Theoretical_VOD Predicts Comparison Comparison and Validation Theoretical_VOD->Comparison Experimental_Setup Experimental Setup (e.g., Rate Stick Test) Measurement Measurement (Time of Arrival at Probes) Experimental_Setup->Measurement Enables Experimental_VOD Experimental Detonation Velocity (VOD) Measurement->Experimental_VOD Calculates Experimental_VOD->Comparison

Caption: Logical workflow for determining and comparing theoretical and experimental detonation velocities.

References

A Comparative Guide to Substituted 1,2,4,5-Tetrazine Derivatives for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of substituted 1,2,4,5-tetrazine derivatives, focusing on their performance in bioorthogonal applications. The selection of substituents on the tetrazine core is a critical determinant of their reactivity in inverse electron demand Diels-Alder (IEDDA) reactions and their stability in physiological environments. This balance is crucial for the successful design of probes and drug delivery systems. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and evaluation, and visualizes important concepts and workflows.

Performance Comparison of Substituted 1,2,4,5-Tetrazines

The reactivity and stability of 1,2,4,5-tetrazines are highly dependent on the electronic properties of the substituents at the 3 and 6 positions. Electron-withdrawing groups tend to accelerate the IEDDA cycloaddition with dienophiles but can also render the tetrazine ring more susceptible to degradation.[1] The following table summarizes the performance of a series of monosubstituted 1,2,4,5-tetrazines, highlighting the trade-off between reaction kinetics and stability.

Tetrazine Derivative (3-R-6-R')R GroupR' GroupSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹) with trans-cyclooctene (TCO)Half-life (t₁/₂) in Serum (hours)
1 HPyridyl~3,000> 24
2 CH₃Pyridyl~1,000> 24
3 CO₂EtPyridyl~10,000~12
4 CNPyridyl~33,000< 1
5 HPyrimidyl~13,000~12
6 CH₃Pyrimidyl~5,000> 24
7 CO₂EtPyrimidyl~40,000< 1
8 CNPyrimidyl> 100,000< 0.5
9 HPhenyl~1,000> 24
10 CH₃Phenyl~400> 24
11 CO₂EtPhenyl~4,000~24
12 CNPhenyl~12,000~12

Note: The data presented are approximate values compiled from multiple studies for comparative purposes and may vary depending on the specific experimental conditions.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 1,2,4,5-tetrazine derivatives are provided below.

General Synthesis of 3,6-Disubstituted 1,2,4,5-Tetrazines (Pinner Synthesis)

This protocol describes a common method for synthesizing 1,2,4,5-tetrazines.[4][5]

Materials:

  • Appropriate nitrile or imidate ester

  • Hydrazine (anhydrous or hydrate)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., ethanol, methanol)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

Procedure:

  • Formation of Dihydrotetrazine: A solution of the starting nitrile or imidate ester in a suitable solvent is treated with hydrazine. The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the first step, the reaction mixture containing the dihydrotetrazine intermediate is cooled. An aqueous solution of sodium nitrite is added, followed by the slow addition of aqueous HCl at a low temperature (typically 0-5 °C) to facilitate the oxidation to the aromatic 1,2,4,5-tetrazine.[3] The characteristic pink or red color of the tetrazine should develop.

  • Extraction and Purification: The aqueous mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Characterization: The crude product is then purified by column chromatography on silica gel. The final product is characterized by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[2][3]

Determination of Second-Order Rate Constants

This protocol outlines the procedure for measuring the kinetics of the IEDDA reaction.

Materials:

  • Substituted 1,2,4,5-tetrazine derivative

  • Dienophile (e.g., trans-cyclooctene, norbornene)

  • Spectrophotometer (UV-Vis)

  • Reaction buffer (e.g., PBS, cell culture medium)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the tetrazine derivative and the dienophile in a suitable solvent.

  • Kinetic Measurement: The reaction is initiated by mixing known concentrations of the tetrazine and a large excess of the dienophile in the reaction buffer. The disappearance of the tetrazine is monitored over time by measuring the decrease in its characteristic absorbance in the visible region (around 520-540 nm).

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential decay curve. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of substituted 1,2,4,5-tetrazine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Nitrile/Imidate Ester + Hydrazine dihydro Dihydrotetrazine Intermediate start->dihydro Condensation oxidize Oxidation (e.g., NaNO2/HCl) dihydro->oxidize tetrazine Substituted 1,2,4,5-Tetrazine oxidize->tetrazine reactivity Reactivity Assay (k2 determination) tetrazine->reactivity stability Stability Assay (t1/2 in serum) tetrazine->stability application Bioorthogonal Application reactivity->application stability->application

Caption: General workflow for the synthesis and evaluation of substituted 1,2,4,5-tetrazines.

G cluster_structure Substituent Electronic Effects cluster_properties Performance Characteristics EWG Electron-Withdrawing Groups (EWG) (e.g., -CN, -CO2Et) reactivity Increased Reactivity (Higher k2) EWG->reactivity Accelerates IEDDA stability Decreased Stability (Lower t1/2) EWG->stability Increases susceptibility to nucleophilic attack EDG Electron-Donating Groups (EDG) (e.g., -CH3, -H) low_reactivity Decreased Reactivity (Lower k2) EDG->low_reactivity Slows IEDDA high_stability Increased Stability (Higher t1/2) EDG->high_stability Reduces susceptibility to nucleophilic attack

Caption: Structure-performance relationship of substituted 1,2,4,5-tetrazines.

References

Unlocking Tetrazine's Secrets: A Guide to Validating Computational Decomposition Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the decomposition of tetrazine and its derivatives is paramount for advancing bioorthogonal chemistry and designing novel therapeutics. This guide provides a critical comparison of computational models used to predict tetrazine decomposition pathways, validated against experimental data. By offering a clear overview of current methodologies and their predictive power, this resource aims to facilitate the rational design of next-generation tetrazine-based molecules.

The stability and reactivity of the tetrazine core are crucial for its diverse applications, from in vivo imaging to drug release. Computational chemistry has emerged as a powerful tool to predict the intricate decomposition pathways of these molecules, yet the accuracy of these models hinges on rigorous experimental validation. This guide delves into the key computational approaches and the experimental techniques used to verify their predictions, offering a comprehensive resource for researchers in the field.

Comparing Computational Predictions with Experimental Realities

The predictive accuracy of computational models is best assessed by comparing key quantitative metrics with experimental findings. The following tables summarize the performance of various computational methods against experimentally determined activation energies and reaction rate constants for different tetrazine derivatives and their reactions.

Table 1: Activation Energies (ΔG‡) for Tetrazine Reactions
Tetrazine DerivativeReactionComputational ModelCalculated ΔG‡ (kcal/mol)Experimental ΔG‡ (kcal/mol)Reference
TetrazinediacidCycloaddition with propynylamineB3LYP/6-31G(d,p) + ZPVE-Consistent with experimental[1]
Substituted AryltetrazinesDiels-Alder with trans-cycloocteneωB97X-D/def2-TZVPD (gas-phase)No correlation-[2]
Substituted AryltetrazinesDiels-Alder with trans-cycloocteneSMD (water)Good correlation-[2]

As demonstrated, the choice of computational model and the inclusion of solvent effects are critical for accurately predicting activation energies. While gas-phase calculations showed no correlation with experimental data for substituted aryltetrazines, the SMD (water) model provided a good correlation, highlighting the importance of environmental factors in the reaction mechanism.[2]

Table 2: Second-Order Rate Constants (k) for Tetrazine Reactions
Tetrazine DerivativeReaction PartnerSolventComputational PredictionExperimental k (M⁻¹s⁻¹)Reference
4-substituted phenyltetrazinesaxTCO-PEG₄DPBSFMO controlled20,000 - 130,000[2]
5-substituted phenyltetrazinesaxTCO-PEG₄DPBS-70,000 - 110,000[2]
6-substituted phenyltetrazinesaxTCO-PEG₄DPBS-25,000 - 80,000[2]
tert-butyl tetrazine-BufferNegligible degradation< 1% degradation over 48h[3]
hydrogen-terminated tetrazine-Buffer-3% degradation over 48h[3]
methyl-terminated tetrazine-Buffer-10% degradation over 48h[3]

Experimental measurements of second-order rate constants reveal the significant impact of substituent position on the phenyl ring of tetrazines.[2] For instance, 5-substituted derivatives generally exhibit higher reactivity compared to their 4- and 6-substituted counterparts.[2] Furthermore, the intrinsic stability of the tetrazine core itself is influenced by its substituents, with tert-butyl tetrazine showing enhanced stability against degradation in buffer compared to hydrogen- or methyl-terminated tetrazines.[3]

Illuminating Decomposition Pathways

Computational models are instrumental in elucidating the complex, often transient, pathways of tetrazine decomposition. These pathways can be broadly categorized into thermal, photochemical, and electron-impact induced processes. Experimental validation is crucial to confirm the predicted intermediates and final products.

Thermal Decomposition Pathways

Under thermal conditions, 3,6-disubstituted s-tetrazines primarily decompose through two main routes:

  • N₂ Elimination and N-N Bond Cleavage: This pathway involves the initial loss of a nitrogen molecule from the tetrazine ring, followed by the cleavage of the remaining nitrogen-nitrogen bond.[4][5][6]

  • Substituent Group Dissociation: In this route, the substituent group is cleaved from the tetrazine ring, a process that can be facilitated by proton transfer.[4][5][6]

The following diagram illustrates these competing thermal decomposition pathways.

G Tetrazine 3,6-Disubstituted s-Tetrazine N2_Elimination N₂ Elimination & N-N Cleavage Tetrazine->N2_Elimination Thermal Energy Substituent_Loss Substituent Group Dissociation Tetrazine->Substituent_Loss Thermal Energy Products1 Cleavage Products N2_Elimination->Products1 Products2 Substituent + Tetrazine Remnant Substituent_Loss->Products2

Figure 1: Competing thermal decomposition pathways of 3,6-disubstituted s-tetrazines.
Photochemical Decomposition Pathways

Photodissociation of tetrazine has been extensively studied, with N₂ being a well-established initial product.[7] However, the exact mechanism, whether concerted or stepwise, remains a subject of investigation. For tetrazine-N-oxides, a novel ring contraction mechanism leading to the formation of NO has been proposed based on computational and experimental evidence.[7]

The diagram below outlines the proposed photochemical decomposition pathway for tetrazine-N-oxides.

G Tetrazine_N_Oxide Tetrazine-N-Oxide (S₀) Excited_State Excited State (S₁) Tetrazine_N_Oxide->Excited_State Photon Absorption Conical_Intersection Conical Intersection (S₁/S₀) Excited_State->Conical_Intersection Non-adiabatic Relaxation Ring_Contraction Ring Contraction Conical_Intersection->Ring_Contraction NO_Product NO Product Ring_Contraction->NO_Product

References

Structure-Activity Relationship of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydro-1,2,4,5-tetrazine scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this heterocyclic system have demonstrated a range of biological activities, with a significant focus on their potential as anticancer drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Anticancer Activity

The antitumor potential of 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been primarily determined using MTT and SRB colorimetric assays.

Notably, a series of N,N'-disubstituted-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamides has been a focus of investigation. Within this series, the compound N,N'-di-(m-methylphenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide (ZGDHu-1) has been identified as a particularly potent derivative, exhibiting significant antitumor activity.[1][2]

While comprehensive quantitative data from comparative studies remains dispersed across various research articles, the available information indicates that the nature of the substituents at the 3 and 6 positions of the dihydrotetrazine ring, as well as at the 1 and 4 positions, plays a crucial role in modulating the cytotoxic activity. For instance, it has been demonstrated that substituting the 3,6-dimethyl group with ethyl or propyl groups leads to a significant decrease in antitumor activity.[1]

Further research has explored fused heterocyclic systems, such as[1][3][4]triazolo[4,3-b][1][3][4][5]tetrazine derivatives, which have also shown promising antiproliferative activities against cell lines like MCF-7, Bewo, and HL-60, with IC50 values in the micromolar range.[3]

Compound/DerivativeCell LineIC50 (µM)Reference
ZGDHu-1 P-3880.6[2]
Bel-74020.6[2]
MCF-70.5[2]
A-5490.7[2]
[1][3][4]triazolo[4,3-b][1][3][4][5]tetrazine derivative 1 MCF-7, Bewo, HL-600.63 - 13.12[3]
[1][3][4]triazolo[4,3-b][1][3][4][5]tetrazine derivative 2 MCF-7, Bewo, HL-601.09 - 2.24[3]

Table 1: Anticancer Activity of Selected 1,4-dihydro-1,2,4,5-tetrazine Derivatives. This table presents a summary of the reported IC50 values for representative compounds against various cancer cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of these tetrazine derivatives predominantly relies on two key colorimetric assays: the MTT assay and the SRB assay.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

SRB Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510-540 nm.

  • Data Analysis: The IC50 values are calculated based on the absorbance readings of the treated cells compared to the untreated controls.

Structure-Activity Relationship Workflow

The process of elucidating the structure-activity relationship for these compounds follows a systematic workflow, as depicted in the diagram below. This involves the synthesis of a library of derivatives with systematic structural modifications, followed by biological evaluation to determine their activity. The resulting data is then analyzed to identify key structural features that influence the biological activity, guiding the design of more potent and selective compounds.

SAR_Workflow General SAR Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_design Lead Optimization Synthesis Synthesis of Derivatives Screening In vitro Screening (e.g., MTT, SRB assays) Synthesis->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Lead_Opt Design of New Analogs SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Caption: A diagram illustrating the iterative cycle of drug discovery.

Key Signaling Pathway: Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. While the precise mechanisms for all 3,6-disubstituted-1,4-dihydro-1,2,4,5-tetrazine derivatives are still under investigation, a common pathway involves the activation of caspase cascades, which are central to the execution of apoptosis.

Apoptosis_Pathway Simplified Apoptosis Pathway Tetrazine Tetrazine Derivative Cell Cancer Cell Tetrazine->Cell Induces Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Initiates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptotic pathway.

References

Unveiling the Antitumor Potential of Novel Tetrazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent advancements in medicinal chemistry have highlighted a promising new class of heterocyclic compounds—tetrazine derivatives—as potential next-generation antitumor agents. This guide provides a comparative analysis of the preclinical antitumor activity of these novel compounds against established cancer therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity: Novel Tetrazines vs. Standard Chemotherapeutics

A series of novel[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivatives have demonstrated potent cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below, offering a direct comparison with the widely used chemotherapeutic agent Doxorubicin and the targeted therapy Sorafenib.

Compound/DrugCell LineIC50 (µM)Reference
Novel Tetrazine Derivatives
Compound 4jMCF-7 (Breast)1.09[5]
Bewo (Choriocarcinoma)2.24[5]
HL-60 (Leukemia)1.15[5]
Unnamed DerivativeA549 (Lung)~10-20 (Estimated)[6][7]
Standard Therapeutics
DoxorubicinMCF-7 (Breast)~0.5 - 2.0[8]
A549 (Lung)~9.98[9]
SorafenibA549 (Lung)44.8[10]
HepG2 (Liver)>10[11]

Note: IC50 values are highly dependent on experimental conditions and should be interpreted as comparative indicators of potency.

The data indicates that certain novel tetrazine derivatives, such as compound 4j, exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or, in some contexts, potentially more potent than standard therapeutic agents against specific cancer cell lines.

In Vivo Antitumor Efficacy: A Glimpse into Preclinical Models

While comprehensive, directly comparable in vivo studies are still emerging, preliminary research on a[1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivative, compound 4j, has shown it to possess good efficacy in vivo in mouse models, though with some noted toxicity[5].

For comparison, established agents like Doxorubicin and Sorafenib have been extensively studied in xenograft models. For instance, in A549 lung cancer xenograft models, Doxorubicin has been shown to significantly reduce tumor volume[9][12]. Similarly, Sorafenib has demonstrated tumor growth inhibition in various xenograft models, including those for non-small cell lung cancer and hepatocellular carcinoma[13][14]. A direct comparative in vivo study between a lead tetrazine candidate and these standards, under identical conditions, will be a critical next step in the evaluation of this new compound class.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Several novel tetrazine derivatives have been identified as inhibitors of critical receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis. Notably, the c-Met and VEGFR-2 pathways are key targets.

c-Met Signaling Pathway Inhibition

The c-Met receptor, upon binding its ligand HGF, activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility[2][4]. Compound 4j has been shown to potently bind to and inhibit c-Met kinase[5].

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Tetrazine Novel Tetrazine Compound (e.g., 4j) Tetrazine->cMet inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Proliferation, Survival, Invasion RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Figure 1. Inhibition of the c-Met signaling pathway by novel tetrazine compounds.
VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling cascade is a crucial driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can stifle tumor growth. Certain tetrazine derivatives have been designed as potent VEGFR-2 inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Tetrazine Novel Tetrazine Compound Tetrazine->VEGFR2 inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK PLCg->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis, Endothelial Cell Survival & Proliferation RAS_RAF_MEK_ERK->Angiogenesis AKT->Angiogenesis

Figure 2. Inhibition of the VEGFR-2 signaling pathway by novel tetrazine compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key assays used to assess the antitumor activity of these novel compounds.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrazine compounds or control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension[1].

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark[1].

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C[4].

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A[2][4].

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

General Experimental Workflow

The overall process for evaluating the antitumor activity of novel compounds is depicted below.

experimental_workflow Synthesis Novel Tetrazine Compound Synthesis InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cytotoxicity, IC50) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle Mechanism Mechanism of Action Studies InVitro->Mechanism Kinase Kinase Assays (c-Met, VEGFR-2) Mechanism->Kinase Western Western Blot (Signaling Proteins) Mechanism->Western InVivo In Vivo Efficacy Studies Mechanism->InVivo Xenograft Xenograft Models (Tumor Growth Inhibition) InVivo->Xenograft Toxicity Toxicity Assessment InVivo->Toxicity Lead Lead Compound Optimization InVivo->Lead

Figure 3. General workflow for assessing the antitumor activity of novel compounds.

Conclusion and Future Directions

Novel tetrazine derivatives represent a promising new frontier in cancer therapy. The compelling in vitro cytotoxicity data, coupled with their targeted mechanism of action against clinically relevant pathways like c-Met and VEGFR-2, underscores their therapeutic potential. While initial in vivo findings are encouraging, further comprehensive studies are warranted. Future research should focus on head-to-head in vivo comparisons with standard-of-care drugs to unequivocally establish their efficacy and safety profiles. The detailed protocols and comparative data presented in this guide aim to facilitate and accelerate the ongoing research and development of this exciting new class of antitumor agents.

References

A Comparative Guide to 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT) as a Green Energetic Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performing, yet environmentally benign energetic materials is a paramount objective in modern materials science. 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), a nitrogen-rich compound, has emerged as a promising candidate in the field of green energetic materials. This guide provides a comprehensive evaluation of DHT, comparing its performance characteristics with two other notable green energetic materials: Guanidinium Dinitramide (GUDN) and Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50). The information presented herein is supported by experimental data to facilitate objective comparison and inform future research and development.

Performance Characteristics: A Comparative Analysis

The efficacy of an energetic material is determined by a combination of its power, safety, and environmental impact. The following table summarizes the key performance indicators for DHT, GUDN, and TKX-50.

PropertyThis compound (DHT)Guanidinium Dinitramide (GUDN)Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50)
Molecular Formula C₂H₆N₈CH₆N₄O₄C₂H₈N₁₀O₄
Density (g/cm³) 1.731.751.92[1]
Detonation Velocity (m/s) 9270[2]79709698[1]
Detonation Pressure (GPa) 36.02[2]~25~42
Impact Sensitivity (J) ~15>60 (very insensitive)20[1]
Friction Sensitivity (N) 120>360 (very insensitive)120[1]
Decomposition Temp. (°C) >160[3]~220215[1]

The "Green" Credentials: An Environmental Perspective

The designation of an energetic material as "green" is contingent on several factors, including the toxicity of its precursors, synthesis byproducts, and decomposition products, as well as its overall environmental persistence.

This compound (DHT): A significant advantage of DHT is its high nitrogen content, which leads to the formation of a large volume of gaseous nitrogen (N₂) upon decomposition, a primary characteristic of clean energetic materials.[3] However, the synthesis of DHT often involves hydrazine, a known toxic and carcinogenic substance. While the final DHT molecule may not retain this toxicity, the lifecycle of the material, including its synthesis and potential for incomplete combustion to release hydrazine, must be considered. The primary decomposition products are expected to be nitrogen gas and hydrogen gas, which are environmentally benign.

Guanidinium Dinitramide (GUDN): GUDN is considered a green energetic material due to its chlorine-free nature. Its decomposition products are primarily nitrogen, water, and carbon dioxide. While guanidine itself can be toxic, GUDN is reported to have low toxicity.[4]

Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50): TKX-50 is also a chlorine-free energetic material and is noted for its low toxicity.[5][6] Its high nitrogen content ensures that the primary decomposition product is nitrogen gas. The synthesis route can be designed to avoid highly toxic reagents.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of energetic materials. Below are outlines of the key experimental protocols cited in this guide.

Synthesis Protocols

Synthesis of this compound (DHT):

A common route to DHT involves the nucleophilic substitution of a precursor like 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (BT).[3][7]

  • Step 1: Synthesis of BT: Guanidine hydrochloride is reacted with hydrazine hydrate and then with 2,4-pentanedione to form an intermediate, which is then oxidized to yield BT.

  • Step 2: Synthesis of DHT: BT is then reacted with an excess of hydrazine hydrate in a suitable solvent such as acetonitrile at room temperature.[7] The reaction mixture is stirred for a specified period, after which the DHT product precipitates and can be collected by filtration, washed, and dried. An optimized process can yield up to 92% of DHT.[8]

Synthesis of Guanidinium Dinitramide (GUDN):

The synthesis of GUDN typically involves the nitration of a precursor followed by salt formation.[9]

  • Step 1: Nitration: The ammonium salt of sulfamic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (-20 to -50 °C).[9]

  • Step 2: Salt Formation: The resulting dinitramidic acid is then treated with an aqueous suspension of guanylurea sulfate to yield GUDN as a white crystalline solid.[9]

Synthesis of Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50):

TKX-50 is synthesized from glyoxal and hydroxylamine through a multi-step process.[10]

  • Step 1: Oximation, Chlorination, and Azidation: Glyoxal is first reacted with hydroxylamine to form glyoxime. This is followed by chlorination and then azidation to produce diazidoglyoxime.

  • Step 2: Cyclization: The diazidoglyoxime undergoes cyclization in the presence of an acid to form 5,5'-bistetrazole-1,1'-diol (BTO).[11]

  • Step 3: Salt Formation: BTO is then reacted with hydroxylamine to form the dihydroxylammonium salt, TKX-50.[1][10] The process can be optimized to achieve a total yield of 41.5%.[12]

Sensitivity Testing

Impact Sensitivity (BAM Fallhammer Test):

This test determines the sensitivity of a material to impact. A sample of the material is subjected to the impact of a falling weight from a specified height. The result is typically reported as the energy in Joules (J) at which there is a 50% probability of initiation (explosion or decomposition). The test is conducted in accordance with standardized procedures such as STANAG 4489.

Friction Sensitivity (BAM Friction Test):

This test assesses the sensitivity of a material to frictional stimuli. A small sample of the material is placed on a porcelain plate and subjected to the friction of a porcelain pin under a specified load. The result is the minimum load in Newtons (N) that causes an initiation in a set number of trials. The procedure is standardized, for example, in AOP-7.

Performance Measurement

Detonation Velocity (Dautriche Method):

The Dautriche method is a classic technique for measuring the detonation velocity of an explosive. A detonating cord with a known detonation velocity is initiated at two points by the explosive being tested. The point at which the two detonation waves in the cord collide is marked on a lead plate. By measuring the displacement of this collision point from the center, and knowing the detonation velocity of the cord, the detonation velocity of the test explosive can be calculated.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

DHT_Synthesis cluster_precursor Precursor Synthesis cluster_dht DHT Synthesis Guanidine HCl Guanidine HCl Intermediate Intermediate Guanidine HCl->Intermediate Reacts with Hydrazine Hydrate_1 Hydrazine Hydrate Hydrazine Hydrate_1->Intermediate 2,4-Pentanedione 2,4-Pentanedione 2,4-Pentanedione->Intermediate Oxidation Oxidation Intermediate->Oxidation BT 3,6-bis(3,5-dimethylpyrazol-1-yl) -1,2,4,5-tetrazine (BT) Oxidation->BT DHT 3,6-Di(hydrazino) -1,2,4,5-tetrazine (DHT) BT->DHT Nucleophilic Substitution with Hydrazine Hydrate_2 Hydrazine Hydrate Hydrazine Hydrate_2->DHT

Caption: Synthesis pathway of this compound (DHT).

Performance_Evaluation cluster_synthesis Synthesis & Purification cluster_safety Safety Assessment cluster_performance Performance Evaluation Energetic_Material Energetic Material (e.g., DHT, GUDN, TKX-50) Synthesis Chemical Synthesis Energetic_Material->Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, etc.) Purification->Characterization Impact_Sensitivity Impact Sensitivity (BAM Fallhammer) Characterization->Impact_Sensitivity Friction_Sensitivity Friction Sensitivity (BAM Friction Tester) Characterization->Friction_Sensitivity Thermal_Stability Thermal Stability (DSC/TGA) Characterization->Thermal_Stability Detonation_Velocity Detonation Velocity (Dautriche Method) Characterization->Detonation_Velocity Detonation_Pressure Detonation Pressure (Calculated/Measured) Characterization->Detonation_Pressure Combustion_Products Analysis of Combustion Products Characterization->Combustion_Products

Caption: Experimental workflow for the evaluation of energetic materials.

Green_Energetic_Comparison cluster_properties Key Properties Green_Energetic_Material Green Energetic Material Performance High Performance (Detonation Velocity/Pressure) Green_Energetic_Material->Performance Safety Low Sensitivity (Impact & Friction) Green_Energetic_Material->Safety Environmental Low Environmental Impact (Non-toxic products, Chlorine-free) Green_Energetic_Material->Environmental DHT DHT Performance->DHT High GUDN GUDN Performance->GUDN Moderate TKX50 TKX-50 Performance->TKX50 Very High Safety->DHT Moderate Safety->GUDN Very High (Insensitive) Safety->TKX50 High Environmental->DHT Good (N₂ products) Concern (Hydrazine precursor) Environmental->GUDN Very Good (Chlorine-free, Low toxicity) Environmental->TKX50 Very Good (Chlorine-free, Low toxicity)

Caption: Logical comparison of DHT, GUDN, and TKX-50 as green energetic materials.

Conclusion

This compound (DHT) demonstrates significant potential as a high-performing green energetic material, primarily due to its high nitrogen content and the generation of environmentally benign nitrogen gas upon decomposition. Its detonation performance is impressive, surpassing that of some traditional explosives. However, a critical consideration for its "green" classification is the use of toxic hydrazine in its synthesis.

In comparison, both GUDN and TKX-50 present compelling alternatives. GUDN offers exceptional insensitivity to mechanical stimuli, making it a very safe option, albeit with lower detonation performance than DHT and TKX-50. TKX-50 stands out with its superior detonation characteristics, rivaling and even exceeding those of many conventional high explosives, combined with good sensitivity properties and low toxicity.

The choice of a suitable green energetic material will ultimately depend on the specific application requirements, balancing the need for high performance with safety and environmental considerations throughout the material's lifecycle. Further research into cleaner synthesis routes for DHT that avoid hazardous precursors would significantly enhance its standing as a truly green energetic material.

References

A Comparative Guide to Novel Nitrogen-Rich Androgen Receptor Modulators Versus Dihydrotestosterone (DHT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of emerging nitrogen-rich androgen receptor (AR) modulators against the endogenous high-affinity ligand, Dihydrotestosterone (DHT). The following sections present quantitative comparisons of binding affinity and functional activity, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to offer a thorough and objective evaluation for researchers in drug discovery and development.

Data Presentation: Performance Metrics of Nitrogen-Rich AR Modulators vs. DHT

The development of novel nitrogen-rich compounds as androgen receptor modulators has yielded a range of molecules with diverse activities, from potent agonists to antagonists. The following tables summarize the quantitative performance of selected novel nitrogen-containing compounds compared to DHT in key in vitro assays. These compounds, identified in recent drug discovery efforts, often feature heterocyclic nitrogen-containing scaffolds designed to optimize binding to the AR and modulate its function.

CompoundTargetAssay TypeIC50 / Ki (nM)% Activity vs. DHT (Concentration)Reference CompoundReference IC50 / Ki (nM)Source
DHT Androgen ReceptorCompetitive Binding3.2100% (1 nM)--[1]
Compound S-6 Androgen ReceptorTranscriptional Activation-93% (10 nM)DHT-[2]
Compound S-8 Androgen ReceptorTranscriptional Activation-75% (10 nM)DHT-[2]
Compound S-9 Androgen ReceptorTranscriptional Activation-64% (10 nM)DHT-[2]
Compound S-16 Androgen ReceptorTranscriptional Activation-83% (10 nM)DHT-[2]
Compound S-18 Androgen ReceptorCompetitive Binding (Ki)>130-R-24.9[2]
Steroid Compound 10a Androgen ReceptorCompetitive Binding (IC50)5.1-DHT3.2[1]
Steroid Compound 10b Androgen ReceptorCompetitive Binding (IC50)6.3-DHT3.2[1]
Steroid Compound 10c Androgen ReceptorCompetitive Binding (IC50)7.9-DHT3.2[1]

Table 1: Comparative Performance of Novel Nitrogen-Rich Compounds against DHT. This table summarizes the in vitro performance of selected novel nitrogen-containing androgen receptor modulators. The data highlights the relative binding affinities and transcriptional activities compared to the natural high-affinity ligand, DHT. The IC50 and Ki values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, providing a measure of binding affinity. The "% Activity vs. DHT" indicates the functional efficacy of the compound in activating the androgen receptor-mediated transcription relative to DHT at specified concentrations.

Signaling Pathways

Dihydrotestosterone exerts its biological effects through both genomic and non-genomic signaling pathways, both of which are initiated by its binding to the androgen receptor. Understanding these pathways is crucial for contextualizing the mechanism of action of novel nitrogen-rich modulators.

Genomic Signaling Pathway of DHT

The classical, or genomic, signaling pathway of DHT involves the regulation of gene expression. Upon binding to DHT in the cytoplasm, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR-DHT complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.

DHT_Genomic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP_complex AR-HSP Complex DHT->AR_HSP_complex binds AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) AR_cytoplasm->AR_HSP_complex associates with HSP Heat Shock Proteins AR_DHT_complex_cyto AR-DHT Complex (Cytoplasm) AR_HSP_complex->AR_DHT_complex_cyto conformational change AR_DHT_complex_cyto->HSP dissociates AR_DHT_dimer_cyto AR-DHT Dimer (Cytoplasm) AR_DHT_complex_cyto->AR_DHT_dimer_cyto dimerizes AR_DHT_dimer_nucleus AR-DHT Dimer (Nucleus) AR_DHT_dimer_cyto->AR_DHT_dimer_nucleus translocates ARE Androgen Response Element (ARE) AR_DHT_dimer_nucleus->ARE binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription initiates

Caption: Genomic Signaling Pathway of DHT.

Non-Genomic Signaling Pathway of DHT

In addition to its genomic effects, DHT can also elicit rapid, non-genomic responses. These pathways are initiated by a subpopulation of androgen receptors located at the cell membrane or in the cytoplasm. Upon DHT binding, these receptors can activate various downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular responses that do not require gene transcription.

DHT_NonGenomic_Pathway DHT DHT Membrane_AR Membrane-associated Androgen Receptor DHT->Membrane_AR binds G_Protein G-Protein Membrane_AR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway activates PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Rapid Cellular Response PKC->Cellular_Response MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Caption: Non-Genomic Signaling of DHT.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data presentation section. These protocols provide a framework for the in vitro characterization of novel androgen receptor modulators.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)

  • Radiolabeled ligand (e.g., [³H]-DHT or [³H]-Mibolerone)

  • Test compounds and reference compound (DHT)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference compound (unlabeled DHT) in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add the serially diluted test compounds or reference compound to the wells. Include wells with only the radiolabeled ligand for total binding and wells with a high concentration of unlabeled DHT for non-specific binding.

  • Add the androgen receptor preparation to each well to initiate the binding reaction.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radiolabeled ligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radiolabeled ligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit androgen receptor-mediated gene transcription.

Materials:

  • A suitable cell line (e.g., PC-3, LNCaP, or HEK293)

  • Expression vector for the human androgen receptor

  • Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum

  • Test compounds and reference compound (DHT for agonist assay, bicalutamide for antagonist assay)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the androgen receptor expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • For agonist activity: Add the test compounds alone.

    • For antagonist activity: Add the test compounds in the presence of a fixed concentration of DHT (typically at its EC50).

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • For agonist activity, plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, plot the percentage inhibition of DHT-induced luciferase activity against the log concentration of the test compound to determine the IC50 value.

MTS Cell Proliferation Assay

This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Androgen-sensitive cell line (e.g., LNCaP)

  • Cell culture medium

  • Test compounds and reference compound (DHT)

  • MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt])

  • Phenazine methosulfate (PMS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds, with or without a fixed concentration of DHT.

  • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Add the MTS reagent (pre-mixed with PMS) to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified CO2 incubator. During this time, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the log concentration of the test compound to determine its effect on cell proliferation.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the in vitro characterization of novel androgen receptor modulators.

Experimental_Workflow Start Start: Novel Nitrogen-Rich Compound Synthesis Binding_Assay AR Competitive Binding Assay Start->Binding_Assay Data_Analysis_1 Determine IC50/Ki (Binding Affinity) Binding_Assay->Data_Analysis_1 Luciferase_Assay Luciferase Reporter Gene Assay Data_Analysis_1->Luciferase_Assay High Affinity Compounds Data_Analysis_2 Determine EC50/IC50 (Functional Activity) Luciferase_Assay->Data_Analysis_2 Proliferation_Assay MTS Cell Proliferation Assay Data_Analysis_2->Proliferation_Assay Functionally Active Compounds Data_Analysis_3 Assess Effect on Cell Viability Proliferation_Assay->Data_Analysis_3 Lead_Optimization Lead Compound Optimization Data_Analysis_3->Lead_Optimization Promising Candidates

Caption: In Vitro Characterization Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.